molecular formula C8H8ClNO B590761 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 126053-15-4

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Cat. No.: B590761
CAS No.: 126053-15-4
M. Wt: 169.608
InChI Key: OXHBZGCVWSXMNS-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.608. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4,7,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHBZGCVWSXMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719219
Record name 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126053-15-4
Record name 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, published synthesis for this specific molecule, this guide outlines a rational, multi-step approach based on established chemical transformations. The proposed synthesis involves the formation of a key intermediate, 3-(4-chloropyridin-3-yl)propanoic acid, followed by intramolecular Friedel-Crafts acylation to construct the cyclopenta[b]pyridine core, and a final reduction to yield the target alcohol.

Proposed Synthetic Pathway

The synthesis is designed in three major stages:

  • Synthesis of the Key Intermediate: Preparation of 3-(4-chloropyridin-3-yl)propanoic acid.

  • Ring Formation: Intramolecular Friedel-Crafts acylation to yield 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one.

  • Reduction: Conversion of the ketone to the target alcohol, this compound.

Synthetic_Pathway 4-Chloro-3-iodopyridine 4-Chloro-3-iodopyridine Intermediate_A Methyl (E)-3-(4-chloropyridin-3-yl)acrylate 4-Chloro-3-iodopyridine->Intermediate_A Heck Reaction Methyl Acrylate Methyl Acrylate Methyl Acrylate->Intermediate_A Intermediate_B Methyl 3-(4-chloropyridin-3-yl)propanoate Intermediate_A->Intermediate_B Hydrogenation Intermediate_C 3-(4-Chloropyridin-3-yl)propanoic acid Intermediate_B->Intermediate_C Hydrolysis Ketone 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-one Intermediate_C->Ketone Intramolecular Friedel-Crafts Acylation Alcohol 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol Ketone->Alcohol Reduction

Figure 1: Proposed synthetic pathway for this compound.

Stage 1: Synthesis of 3-(4-chloropyridin-3-yl)propanoic acid

This crucial intermediate can be synthesized via a Heck reaction followed by reduction and hydrolysis.

Step 1.1: Heck Reaction

The Heck reaction provides an efficient method for the C-C bond formation between an aryl halide and an alkene.

Experimental Protocol:

  • Reaction: Heck coupling of 4-chloro-3-iodopyridine with methyl acrylate.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂).

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃).

  • Base: Triethylamine (Et₃N).

  • Solvent: Acetonitrile (MeCN).

  • Procedure: To a solution of 4-chloro-3-iodopyridine (1.0 eq) and methyl acrylate (1.2 eq) in acetonitrile, palladium(II) acetate (0.02 eq), tri(o-tolyl)phosphine (0.04 eq), and triethylamine (2.0 eq) are added. The mixture is heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford methyl (E)-3-(4-chloropyridin-3-yl)acrylate.

Step 1.2: Reduction of the Alkene

The double bond in the acrylate intermediate is reduced to a saturated propanoate.

Experimental Protocol:

  • Reaction: Catalytic hydrogenation of methyl (E)-3-(4-chloropyridin-3-yl)acrylate.

  • Catalyst: 10% Palladium on carbon (Pd/C).

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).

  • Procedure: Methyl (E)-3-(4-chloropyridin-3-yl)acrylate is dissolved in methanol and subjected to hydrogenation in the presence of a catalytic amount of 10% Pd/C under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature. The reaction is monitored by TLC or ¹H NMR until completion. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield methyl 3-(4-chloropyridin-3-yl)propanoate.

Step 1.3: Hydrolysis of the Ester

The final step in the formation of the key intermediate is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Experimental Protocol:

  • Reaction: Saponification of methyl 3-(4-chloropyridin-3-yl)propanoate.

  • Reagent: Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH).

  • Solvent: A mixture of tetrahydrofuran (THF) and water.

  • Procedure: The methyl ester is dissolved in a THF/water mixture, and an excess of lithium hydroxide is added. The reaction is stirred at room temperature until the ester is fully consumed (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is acidified with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to give 3-(4-chloropyridin-3-yl)propanoic acid.

Stage 2: Intramolecular Friedel-Crafts Acylation

This step involves the cyclization of the propanoic acid derivative to form the five-membered ketone ring. This is a critical step in forming the cyclopenta[b]pyridine core.

Friedel_Crafts_Workflow cluster_0 Activation of Carboxylic Acid cluster_1 Intramolecular Cyclization Propanoic_Acid 3-(4-Chloropyridin-3-yl)propanoic acid Acyl_Chloride 3-(4-Chloropyridin-3-yl)propanoyl chloride Propanoic_Acid->Acyl_Chloride Chlorination Thionyl_Chloride SOCl₂ or (COCl)₂ Thionyl_Chloride->Acyl_Chloride Ketone_Product 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-one Acyl_Chloride->Ketone_Product Friedel-Crafts Acylation Lewis_Acid AlCl₃ or Polyphosphoric Acid Lewis_Acid->Ketone_Product

Figure 2: Workflow for the intramolecular Friedel-Crafts acylation.

Experimental Protocol:

  • Reaction: Intramolecular Friedel-Crafts acylation of 3-(4-chloropyridin-3-yl)propanoic acid.

  • Activating Agent: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂).

  • Catalyst: Aluminum chloride (AlCl₃) or Polyphosphoric acid (PPA).

  • Solvent: Dichloromethane (DCM) or Nitrobenzene for AlCl₃; neat for PPA.

  • Procedure:

    • Acid Chloride Formation: 3-(4-chloropyridin-3-yl)propanoic acid is converted to its corresponding acyl chloride by refluxing with an excess of thionyl chloride. The excess thionyl chloride is removed by distillation under reduced pressure.

    • Cyclization: The crude acyl chloride is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0 °C. A Lewis acid, such as aluminum chloride (1.1 eq), is added portion-wise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). Alternatively, the carboxylic acid can be heated in polyphosphoric acid.

    • Work-up: The reaction is quenched by carefully pouring it onto crushed ice. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude ketone is purified by column chromatography or recrystallization.

Stage 3: Reduction of the Ketone

The final step is the reduction of the ketone to the desired secondary alcohol. Sodium borohydride is a suitable reagent for this transformation due to its selectivity for ketones and aldehydes.

Experimental Protocol:

  • Reaction: Reduction of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one.

  • Reducing Agent: Sodium borohydride (NaBH₄).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure: To a solution of the ketone in methanol at 0 °C, sodium borohydride (1.5 eq) is added in portions. The reaction is stirred at room temperature until the ketone is consumed (monitored by TLC). The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol. The product can be purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the expected (hypothetical) quantitative data for the proposed synthesis. Actual yields may vary depending on the specific reaction conditions and optimization.

StepReactant(s)ProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1.1 4-Chloro-3-iodopyridine, Methyl acrylateMethyl (E)-3-(4-chloropyridin-3-yl)acrylatePd(OAc)₂, P(o-tol)₃, Et₃NMeCN821270-85>95
1.2 Methyl (E)-3-(4-chloropyridin-3-yl)acrylateMethyl 3-(4-chloropyridin-3-yl)propanoateH₂, 10% Pd/CMeOH254>95>98
1.3 Methyl 3-(4-chloropyridin-3-yl)propanoate3-(4-Chloropyridin-3-yl)propanoic acidLiOHTHF/H₂O25290-98>98
2 3-(4-Chloropyridin-3-yl)propanoic acid4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one1. SOCl₂ 2. AlCl₃DCM0-25360-75>95
3 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-oneThis compoundNaBH₄MeOH0-25185-95>98

Concluding Remarks

This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. The proposed route relies on well-established and robust chemical reactions. Researchers and scientists in drug development can use this guide as a foundational blueprint for the laboratory synthesis of this and structurally related compounds. Each step may require optimization of reaction conditions to achieve the desired yields and purity. Standard analytical techniques such as NMR, mass spectrometry, and chromatography should be employed to characterize all intermediates and the final product.

In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, a heterocyclic compound identified as a building block for protein degraders. Due to its role as a chemical intermediate, comprehensive experimental data on its intrinsic properties is limited in public literature. This document consolidates available data and presents standardized experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that many physical properties such as melting point, boiling point, and solubility have not been publicly documented. The presented data has been sourced from chemical supplier catalogs.

PropertyValueSource
CAS Number 126053-15-4
Molecular Formula C₈H₈ClNO[1]
Molecular Weight 169.6 g/mol (or 169.61 g/mol )[1]
Appearance White crystalline solid[2]
Purity ≥95%
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
logP Not available

Experimental Protocols for Physicochemical Characterization

While specific experimental data for this compound is scarce, the following sections detail standardized methodologies for determining its key physicochemical properties. These protocols are broadly applicable to solid organic compounds.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range.

Methodology: Capillary Method

This is a common and effective method for determining the melting point of a solid organic compound.

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4] Constant stirring of the heating bath is necessary to ensure uniform temperature distribution.[3]

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.[5]

Melting_Point_Workflow A Sample Preparation (Pack 1-2mm in capillary tube) B Apparatus Setup (Attach capillary to thermometer) A->B C Place in Heating Block (e.g., Mel-Temp or Thiele Tube) B->C D Heating (Heat slowly at 1-2°C/min) C->D E Observation (View sample through lens) D->E F Record Temperatures (Start and end of melting) E->F Solubility_Workflow cluster_prep Preparation & Equilibration cluster_analysis Analysis A Add excess solid to known volume of solvent B Agitate at constant temp (e.g., 24h) to saturate C Separate solid/liquid (Filter or Centrifuge) B->C D Transfer known volume of filtrate to pre-weighed dish C->D E Evaporate solvent to dryness D->E F Weigh dried solute and calculate concentration E->F LogP_Workflow A Phase Preparation (Pre-saturate n-octanol & buffer) B Add Compound (Dissolve sample in one phase) A->B C Equilibration (Shake mixture vigorously) B->C D Phase Separation (Centrifuge to separate layers) C->D E Analysis (Measure concentration in each phase via HPLC/UV-Vis) D->E F Calculate LogP (log₁₀([octanol]/[aqueous])) E->F

References

In-depth Technical Guide: Crystal Structure of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol and a Representative Analog

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of publicly available chemical and crystallographic databases did not yield specific experimental crystal structure data for 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. This guide will therefore present a detailed analysis of the closely related compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one , for which crystallographic data is available. This analog serves as a valuable representative of the core cyclopenta[b]pyridine scaffold.

Introduction

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules. The title compound, this compound, is a functionalized derivative of this core and is of interest in the development of novel therapeutics, potentially as a building block for more complex molecular architectures. Understanding the three-dimensional structure of these molecules is paramount for rational drug design and for comprehending their structure-activity relationships.

This technical guide provides a summary of the available crystallographic data for a representative analog, outlines a general experimental protocol for the synthesis and characterization of such compounds, and includes visualizations to illustrate key experimental workflows.

Physicochemical Properties

Basic physicochemical properties of the target compound, this compound, are summarized below.

PropertyValue
CAS Number 126053-15-4[1][2]
Molecular Formula C₈H₈ClNO[1][2]
Molecular Weight 169.61 g/mol [1]
Purity Typically ≥95%[1]

Crystallographic Data of a Representative Analog

The following table summarizes the crystallographic data for the representative analog, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This data provides insight into the core structure of the cyclopenta[b]pyridine ring system.

ParameterValue
Crystal System Orthorhombic
Space Group P b c a
a (Å) 7.5044
b (Å) 11.9291
c (Å) 14.8473
α (°) 90
β (°) 90
γ (°) 90

This data is for the related compound 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and is presented as a representative example.

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and structural characterization of cyclopenta[b]pyridine derivatives.

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

A general method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves a multi-component cyclocondensation reaction.[3]

Materials:

  • 2,5-Diarylidenecyclopentanone derivative

  • Propanedinitrile

  • Sodium alkoxide (e.g., sodium ethoxide or sodium methoxide)

  • Anhydrous alcohol (ethanol or methanol)

  • Distilled water

Procedure:

  • A mixture of the 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol), and sodium alkoxide (0.02 mol) is prepared in the corresponding anhydrous alcohol.

  • The reaction mixture is refluxed at 80 °C for approximately 1-2 hours with stirring.

  • After cooling to room temperature, the mixture is diluted with distilled water (e.g., 150 mL).

  • The precipitated solid product is collected by filtration and washed with distilled water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 6,7-dihydro-5H-cyclopenta[b]pyridine derivative.[3]

Single-Crystal X-ray Diffraction

To obtain definitive structural information, single-crystal X-ray diffraction is the gold standard.

Procedure:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the synthesis and characterization of cyclopenta[b]pyridine derivatives.

start Start: Starting Materials (2,5-Diarylidenecyclopentanone, Propanedinitrile, Sodium Alkoxide) reflux Cyclocondensation Reaction (Reflux in Alcohol) start->reflux cool Cooling to Room Temperature reflux->cool precipitate Precipitation (Addition of Water) cool->precipitate filter Filtration and Washing precipitate->filter purify Purification (Recrystallization) filter->purify product Final Product: 6,7-dihydro-5H-cyclopenta[b]pyridine Derivative purify->product

Caption: Synthetic workflow for 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth xray X-ray Diffraction Data Collection crystal_growth->xray structure_solution Structure Solution and Refinement xray->structure_solution data_analysis Crystallographic Data Analysis structure_solution->data_analysis

Caption: Logical workflow for crystal structure determination.

References

Unveiling the Enigma: The Biological Profile of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and patent databases, there is currently no publicly available information on the specific biological activity, mechanism of action, or quantitative efficacy of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. This technical guide addresses the current state of knowledge, highlighting the absence of direct biological data for this compound and instead providing context through its classification as a chemical building block and the activities of structurally related compounds.

Classification as a Protein Degrader Building Block

Commercial suppliers classify this compound as a "Protein Degrader Building Block".[1] This suggests its intended use in the synthesis of more complex molecules, specifically those designed for targeted protein degradation.

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Molecules designed for this purpose, such as Proteolysis Targeting Chimeras (PROTACs), are typically bifunctional, consisting of:[2]

  • A "warhead" ligand that binds to the target protein of interest.

  • An E3 ligase-recruiting ligand.

  • A linker that connects the two ligands.

This compound, with its reactive hydroxyl and chloro-substituted pyridine functionalities, is likely designed to serve as a scaffold or an intermediate in the synthesis of such larger, active molecules. It would provide a rigid core structure onto which warheads and linker-E3 ligand moieties can be attached.

The logical workflow for utilizing a building block like this in the development of a protein degrader is outlined below.

G cluster_0 Synthesis of Protein Degrader cluster_1 Biological Evaluation A 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol (Building Block) E Conjugation Chemistry A->E B Linker Synthesis B->E C E3 Ligase Ligand C->B D Warhead (Target Ligand) D->E F Final PROTAC Molecule E->F G In vitro Binding Assays F->G H Cell-based Degradation Assays G->H I Functional Assays H->I J In vivo Studies I->J

Workflow for Utilizing a Protein Degrader Building Block.

Biological Activities of Related Compounds

While no data exists for this compound, research on related fused heterocyclic systems provides insights into the potential biological activities of this structural class. It is crucial to note that these findings are not directly applicable to the compound but offer a broader context.

Anticancer Applications

Patent documents have disclosed the use of this compound as a chemical intermediate in the synthesis of novel indole derivatives.[3][4] These resulting indole compounds were investigated for their potential as anticancer agents.[3][4] However, the patents do not provide any biological data for the intermediate compound itself.

Diverse Activities of Tetrahydrothieno Pyridines

A related class of compounds, the 4,5,6,7-tetrahydrothieno pyridines, has been the subject of more extensive biological evaluation. These compounds have demonstrated a wide range of activities, including:

  • Anti-arrhythmic agents[5]

  • Anti-infective agents[5]

  • Anti-inflammatory agents[5]

  • Antineoplastic agents[5]

  • Antiprotozoal agents[5]

  • Platelet aggregation inhibitors[5]

  • Fungicidal activity[6]

A review of this class of compounds highlights their potential as lead molecules for future drug development.[5][7]

Conclusion

Currently, this compound is best understood as a chemical intermediate, likely intended for the synthesis of targeted protein degraders. There is no direct evidence of its own biological activity in the public domain. Researchers and drug development professionals interested in this molecule should consider its potential as a scaffold in the design of new therapeutics rather than as a biologically active agent itself. Future research may elucidate a specific biological role for this compound, but for now, its value lies in its synthetic utility. The diverse biological activities of related heterocyclic systems underscore the potential of this chemical space for drug discovery.

References

The Core Mechanism of Targeted Protein Degradation: A Technical Guide to the Utility of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of therapeutic intervention is undergoing a paradigm shift, moving beyond traditional inhibition-based mechanisms towards targeted protein degradation. This novel modality offers the potential to address previously "undruggable" targets by harnessing the cell's own protein disposal machinery. At the heart of this strategy are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which are synthesized from a diverse array of chemical building blocks. This technical guide focuses on the role and application of one such building block, 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol . Contrary to functioning as a direct pharmacological agent, this molecule serves as a versatile scaffold in the construction of PROTAC linkers. This paper will elucidate the mechanism of action of the broader PROTAC technology, detail the synthetic utility of this compound within this context, provide hypothetical yet plausible experimental protocols for its incorporation, and summarize the key assays for evaluating the efficacy of the resulting protein degraders.

Introduction: The Dawn of Targeted Protein Degradation

Traditional pharmacology has largely relied on the principle of occupancy-driven inhibition, where a small molecule binds to the active site of a pathogenic protein to block its function. While immensely successful, this approach has limitations. Many disease-relevant proteins lack well-defined binding pockets or serve scaffolding functions, rendering them difficult to target with conventional inhibitors.

Targeted Protein Degradation (TPD) offers a revolutionary alternative. Instead of merely inhibiting a target protein, TPD aims to completely remove it from the cellular environment. This is achieved by co-opting the cell's natural protein homeostasis machinery, specifically the Ubiquitin-Proteasome System (UPS).

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated process for degrading unwanted or misfolded proteins. The key steps involve a cascade of enzymatic reactions:

  • Ubiquitin Activation: An E1 ubiquitin-activating enzyme activates a small regulatory protein called ubiquitin in an ATP-dependent manner.

  • Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 ubiquitin-conjugating enzyme.

  • Ubiquitin Ligation: An E3 ubiquitin ligase, of which there are over 600 in humans, recognizes a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target.

  • Polyubiquitination: The process is repeated to form a polyubiquitin chain, which acts as a degradation signal.

  • Proteasomal Degradation: The 26S proteasome, a large protein complex, recognizes and degrades the polyubiquitinated protein into small peptides, recycling the ubiquitin molecules.

PROTACs: Hijacking the UPS for Therapeutic Benefit

PROTACs are heterobifunctional molecules designed to hijack the UPS. They consist of three main components:

  • A "warhead": A ligand that binds to the target Protein of Interest (POI).

  • An E3 ligase ligand: A moiety that recruits a specific E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).

  • A linker: A chemical tether that connects the warhead and the E3 ligase ligand.

The PROTAC molecule acts as a bridge, forming a ternary complex between the POI and the E3 ligase. This induced proximity triggers the polyubiquitination of the POI, marking it for degradation by the proteasome. A key advantage of PROTACs is their catalytic nature; once the POI is degraded, the PROTAC is released and can induce the degradation of another POI molecule.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds E2_Ub E2-Ubiquitin E3_bound E3 Ligase E2_Ub->E3_bound Recruitment Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_bound POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycling E3_bound->POI_bound Polyubiquitination E3_bound->PROTAC_bound

Figure 1: General mechanism of action of a PROTAC.

The Role of this compound as a Building Block

The compound this compound is classified as a "Protein Degrader Building Block".[1] This indicates that its primary utility is not as a standalone therapeutic agent but as a versatile chemical scaffold for the synthesis of PROTACs, specifically within the linker component.

The structure of this molecule offers two key functional handles for chemical modification:

  • A secondary alcohol (-OH): This group can be readily functionalized, for example, through etherification or esterification, to attach other components of the linker or to connect directly to the warhead or E3 ligase ligand.

  • A 4-chloropyridine moiety: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a variety of functionalities, including amines and thiols, which are common connection points in PROTAC linkers.

The rigid, fused ring system of the cyclopenta[b]pyridine core can impart a degree of conformational constraint to the linker, which can be crucial for optimizing the geometry of the ternary complex and, consequently, the efficiency of protein degradation.

Experimental Protocols: A Plausible Synthetic Workflow

Synthesis_Workflow Start 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol Step1 Step 1: Etherification (e.g., Williamson Ether Synthesis) Start->Step1 Intermediate1 Intermediate 1: Functionalized Ether Step1->Intermediate1 Step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) Intermediate1->Step2 Intermediate2 Intermediate 2: Bifunctional Linker Core Step2->Intermediate2 Step3a Step 3a: Amide Coupling Intermediate2->Step3a Intermediate3 Intermediate 3: Warhead-Linker Conjugate Step3a->Intermediate3 Warhead Warhead-COOH Warhead->Step3a Step3b Step 3b: Click Chemistry or Amide Coupling Intermediate3->Step3b Final_PROTAC Final PROTAC Molecule Step3b->Final_PROTAC E3_Ligase_Ligand E3 Ligase Ligand (e.g., with azide or amine) E3_Ligase_Ligand->Step3b

Figure 2: Plausible synthetic workflow for a PROTAC.
General Procedure for the Synthesis of a Hypothetical PROTAC

Step 1: Functionalization of the Hydroxyl Group via Williamson Ether Synthesis

  • Objective: To attach a linker component with a terminal protected amine to the secondary alcohol of the building block.

  • Reagents and Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • N-Boc-2-bromoethylamine

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard glassware for inert atmosphere reactions

  • Protocol:

    • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add NaH (1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of N-Boc-2-bromoethylamine (1.1 eq) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected ether intermediate.

Step 2: Nucleophilic Aromatic Substitution (SNAr) on the Chloropyridine Ring

  • Objective: To displace the chloride on the pyridine ring with a second linker component containing a different functional group (e.g., a carboxylic acid ester) for subsequent coupling.

  • Reagents and Materials:

    • Boc-protected ether intermediate from Step 1

    • Methyl 4-aminobutanoate hydrochloride

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethyl sulfoxide (DMSO)

  • Protocol:

    • Combine the Boc-protected ether intermediate (1.0 eq), methyl 4-aminobutanoate hydrochloride (1.5 eq), and DIPEA (3.0 eq) in anhydrous DMSO.

    • Heat the reaction mixture to 120 °C and stir for 24-48 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to yield the bifunctional linker core.

Step 3: Sequential Deprotection and Coupling to Warhead and E3 Ligase Ligand

  • This step involves standard peptide coupling and deprotection methodologies:

    • Boc Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to reveal a primary amine.

    • First Amide Coupling: The resulting amine is coupled to the carboxylic acid of a chosen "warhead" ligand using a standard coupling agent like HATU or HBTU.

    • Ester Hydrolysis: The methyl ester on the other end of the linker is hydrolyzed to a carboxylic acid using lithium hydroxide (LiOH).

    • Second Amide Coupling: The newly formed carboxylic acid is then coupled to an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or a VHL ligand) to yield the final PROTAC molecule.

    • Purification: The final PROTAC is purified by preparative High-Performance Liquid Chromatography (HPLC).

Evaluation of PROTAC Efficacy: Key Experimental Assays

Once a PROTAC molecule is synthesized, a series of in vitro and cellular assays are required to evaluate its efficacy. As no quantitative data exists for this compound itself, this section summarizes the critical experiments performed on the final PROTAC.

Assay Category Specific Assay Purpose Key Parameters Measured
Biochemical Assays Fluorescence Polarization (FP)To measure the binding affinity of the PROTAC to the POI and the E3 ligase independently.Kd (dissociation constant)
Isothermal Titration Calorimetry (ITC)To characterize the thermodynamics of binary (PROTAC-POI, PROTAC-E3) and ternary complex formation.Kd, ΔH (enthalpy), ΔS (entropy)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)To detect the formation of the ternary complex (POI-PROTAC-E3 ligase) in a solution-based assay.TR-FRET ratio, EC50 of ternary complex formation
Cellular Assays Western BlotTo directly measure the reduction in the levels of the target protein in cells treated with the PROTAC.DC50 (half-maximal degradation concentration), Dmax (maximum degradation)
In-Cell Target Engagement (e.g., CETSA)To confirm that the PROTAC binds to its intended target inside the cell.Shift in protein melting temperature
Target Ubiquitination AssayTo demonstrate that the degradation of the POI is mediated by the UPS.Detection of polyubiquitinated POI via immunoprecipitation and Western blot
Proteomics (e.g., Mass Spectrometry)To assess the selectivity of the PROTAC by measuring changes in the levels of thousands of proteins across the proteome.Off-target degradation profiles
Functional Assays Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo)To determine the downstream functional consequences of degrading the target protein.GI50 (half-maximal growth inhibition)

Conclusion

This compound is a valuable chemical entity within the rapidly expanding field of targeted protein degradation. Its utility lies not in direct biological activity, but in its role as a modifiable building block for the synthesis of PROTAC linkers. The presence of two distinct and chemically addressable functional groups—a secondary alcohol and a chloropyridine—allows for its strategic incorporation into complex heterobifunctional molecules. By understanding the fundamental principles of PROTAC-mediated protein degradation and applying established synthetic methodologies, researchers can leverage such building blocks to create novel therapeutics capable of addressing a wide range of diseases driven by aberrant proteins. The continued development and characterization of such chemical tools are paramount to unlocking the full potential of this transformative therapeutic modality.

References

An In-depth Technical Guide to 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, a key building block in contemporary drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

This compound is a heterocyclic compound with the molecular formula C₈H₈ClNO.[1][2] It is commercially available from various suppliers and is classified as a "Protein Degrader Building Block," indicating its primary utility in the synthesis of molecules for targeted protein degradation.[1]

PropertyValueReference
CAS Number 126053-15-4[1][2]
Molecular Formula C₈H₈ClNO[1][2]
Molecular Weight 169.61 g/mol [2]
Purity Typically ≥95%[1]
Storage Room temperature[1]

Synthesis

A synthetic method for a closely related compound, 2-chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one, involves the oxidation of the corresponding alcohol, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. The preparation of this alcohol is described in patent WO2006/103511, suggesting that this patent may contain valuable information for the synthesis of the core cyclopenta[b]pyridin-7-ol scaffold.

Proposed Synthetic Pathway: Reduction of Ketone

The synthesis of this compound can be envisioned through the reduction of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one.

G Ketone 4-chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-one Alcohol 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol Ketone->Alcohol Reduction (e.g., NaBH4, MeOH)

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Ketone Reduction

The following is a general, representative protocol for the reduction of a ketone to an alcohol using sodium borohydride. This protocol would need to be optimized for the specific substrate.

Materials:

  • 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one (1.0 eq) in methanol at 0 °C under a nitrogen atmosphere.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Targeted Protein Degradation

The designation of this compound as a "Protein Degrader Building Block" points to its use in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.

A PROTAC consists of three components:

  • A "warhead" ligand that binds to the target POI.

  • An E3 ubiquitin ligase-recruiting ligand.

  • A linker that connects the warhead and the E3 ligase ligand.

This compound can be incorporated into the warhead or linker moiety of a PROTAC, providing a rigid scaffold for further functionalization.

General Mechanism of PROTAC Action

The following diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Mechanism cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ub_POI Ubiquitinated POI POI->Ub_POI Ubiquitin Transfer E3 E3 Ubiquitin Ligase PROTAC->E3 PROTAC->Ub_POI Ubiquitin Transfer E3->Ub_POI Ubiquitin Transfer Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Biological Data

A thorough literature search did not yield any specific quantitative biological data, such as IC₅₀ or DC₅₀ values, for this compound itself. The biological activity of this compound would be realized upon its incorporation into a larger bioactive molecule, such as a PROTAC, where the activity is dependent on the final construct.

Experimental Protocols for Biological Assays

No specific experimental protocols for biological assays involving the direct evaluation of this compound were found in the reviewed literature. The evaluation of PROTACs derived from this building block would typically involve cellular assays to measure the degradation of the target protein (e.g., Western blotting, mass spectrometry-based proteomics) and downstream functional assays to assess the biological consequences of protein knockdown.

Conclusion

This compound is a valuable chemical intermediate, particularly in the rapidly evolving field of targeted protein degradation. While detailed synthetic and biological data for the standalone molecule are scarce in the public domain, its classification as a protein degrader building block underscores its potential as a scaffold in the design and synthesis of novel therapeutics. Further research and publication of its use in specific applications will be necessary to fully elucidate its properties and potential.

References

An In-Depth Technical Guide to 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and available technical data for the heterocyclic compound 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Compound Information

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 126053-15-4[1][2]
Molecular Formula C₈H₈ClNO[1][2]
Molecular Weight 169.61 g/mol [1][2]
Purity Typically ≥95%[1]
Compound Family Protein Degrader Building Blocks[1]

Discovery and History

The discovery of this compound is linked to its role as a key intermediate in the synthesis of more complex molecules. Its preparation is described in the patent literature, notably in patent WO2006/103511. This patent discloses a series of cyclopentapyridine and tetrahydroquinoline derivatives as 5-HT₂ receptor ligands. The synthesis of these more complex structures necessitates the preparation of key building blocks, including this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the readily accessible scientific literature. However, the synthesis of a closely related derivative, 2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one, utilizes this compound as the starting material. The preparation of this starting material is attributed to the methods described in patent WO2006/103511.

A general synthetic approach to the 6,7-dihydro-5H-cyclopenta[b]pyridine core often involves the construction of the fused ring system from pyridine precursors. While the specific details for the introduction of the chloro and hydroxyl functionalities at the 4- and 7-positions, respectively, would be detailed within the aforementioned patent, a conceptual workflow can be illustrated.

Conceptual Synthetic Workflow

The synthesis of this compound would likely begin with a substituted pyridine derivative, which then undergoes a series of reactions to build the fused cyclopentane ring. Key transformations could include cyclization reactions and the introduction of the chloro and hydroxyl groups at the appropriate positions.

G Conceptual Synthetic Workflow A Substituted Pyridine Precursor B Ring Annulation/ Cyclization A->B [Reagents for ring formation] C Fused Pyridine-Cyclopentanone Intermediate B->C D Reduction of Ketone C->D [Reducing Agent, e.g., NaBH4] E This compound D->E

Caption: Conceptual workflow for the synthesis of the target compound.

Data Presentation

Currently, there is a lack of publicly available quantitative data for the physical and chemical properties of this compound. Data such as melting point, boiling point, and detailed spectroscopic analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are not reported in the searched scientific databases or literature.

Similarly, there is no available information regarding the biological activity of this specific compound, its mechanism of action, or any associated signaling pathways. Its designation as a "Protein Degrader Building Block" implies its potential use in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), but specific assays or screening data are not publicly available.

Logical Relationships in Drug Discovery

As a building block for protein degraders, this compound would be a component of a larger molecule designed to interact with both a target protein and an E3 ubiquitin ligase. The logical relationship in the design of such a molecule is illustrated below.

G Role as a Protein Degrader Building Block cluster_0 Bifunctional Degrader Molecule A Warhead for Target Protein B Linker A->B C E3 Ligase Binding Moiety B->C D This compound (Building Block) D->A Incorporated into Warhead or Linker D->C Incorporated into Ligase Binder or Linker

Caption: Logical relationship of the compound as a building block in a protein degrader.

Future Research Directions

The lack of comprehensive data on this compound highlights several opportunities for future research.

  • Full Characterization: A fundamental study to fully characterize the physical and chemical properties of the compound is warranted. This would include obtaining a melting point, boiling point, and detailed spectroscopic data (NMR, IR, MS).

  • Synthetic Methodology: The development and publication of a detailed, optimized, and accessible synthetic protocol would be of great value to the scientific community.

  • Biological Screening: Given its classification as a protein degrader building block, the compound itself, or derivatives thereof, should be screened for biological activity across various assays. This could include cytotoxicity assays, binding assays for common E3 ligases, and phenotypic screens.

  • Computational Studies: In silico studies could be performed to predict the binding affinity of this scaffold to various protein targets, guiding the design of future derivatives.

References

A Comprehensive Technical Guide to the Spectroscopic and Synthetic Aspects of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed overview of the spectroscopic properties and synthetic methodologies related to 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. The information is curated for professionals in the fields of chemical research and pharmaceutical development.

Compound Identification

This compound is a heterocyclic compound belonging to the pyridine family. It is recognized by the following identifiers:

ParameterValueReference
Molecular Formula C₈H₈ClNO[1]
Molecular Weight 169.6 g/mol [1]
CAS Number 126053-15-4 (racemic)[1]
1239661-73-4 ((R)-enantiomer)[2]

Predicted Spectroscopic Data

While direct experimental spectra for this compound are not publicly available in the searched literature, the following data are predicted based on the analysis of structurally similar compounds found in published research.[3][4][5] These predictions are intended to guide researchers in the characterization of this molecule.

Predicted ¹H NMR Spectral Data

The expected proton NMR chemical shifts (δ) in a suitable solvent like CDCl₃ or DMSO-d₆ are summarized below. The predicted multiplicities, coupling constants (J), and integrations are also included.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HH-2 (Pyridine ring)
~7.2d1HH-3 (Pyridine ring)
~5.2t1HH-7 (CH-OH)
~3.0m2HH-5 (CH₂)
~2.5m1HOH
~2.2m2HH-6 (CH₂)
Predicted ¹³C NMR Spectral Data

The anticipated carbon-13 NMR chemical shifts are outlined in the following table.

Chemical Shift (δ, ppm)Assignment
~160C-4 (C-Cl)
~150C-2
~148C-8a (bridgehead)
~122C-3
~120C-4a (bridgehead)
~75C-7 (CH-OH)
~35C-5
~30C-6
Predicted Infrared (IR) Spectroscopy Data

The expected characteristic absorption bands in the infrared spectrum are listed below.

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
2960-2850C-H stretch (aliphatic)
~1600C=N stretch (pyridine ring)
~1580C=C stretch (pyridine ring)
~1100C-O stretch (alcohol)
~800C-Cl stretch
Predicted Mass Spectrometry Data

For mass spectrometry, the expected molecular ion peak and major fragmentation patterns are as follows:

m/zIon
169/171[M]⁺ (isotopic pattern for Cl)
152[M-OH]⁺
140[M-CHO]⁺
112[M-C₂H₄O, -Cl]⁺

General Synthetic Approach

Experimental Workflow: A Generalized Protocol

The following diagram illustrates a logical workflow for the synthesis and characterization of the target compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_final_product Final Product start Starting Material: 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one reduction Reduction (e.g., NaBH₄, MeOH) start->reduction 1. workup Aqueous Workup & Extraction reduction->workup 2. purification Purification (Column Chromatography) workup->purification 3. nmr ¹H and ¹³C NMR purification->nmr 4a. ir IR Spectroscopy purification->ir 4b. ms Mass Spectrometry purification->ms 4c. final_product 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol nmr->final_product ir->final_product ms->final_product

Caption: A generalized workflow for the synthesis and characterization of this compound.

Detailed Methodologies

Step 1: Reduction of the Ketone To a solution of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, a reducing agent like sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Step 2: Aqueous Workup and Extraction Upon completion, the reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The resulting aqueous residue is extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

Step 3: Purification The crude product obtained after removal of the solvent is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Step 4: Spectroscopic Characterization The structure and purity of the final compound are confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, as detailed in the predicted data section.

Logical Relationships in Synthesis

The following diagram illustrates the logical relationship between the key components of the proposed synthetic route.

Synthetic_Relationship ketone 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-one alcohol 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol ketone->alcohol Reduction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->alcohol solvent Solvent (e.g., Methanol) solvent->alcohol

Caption: The relationship between reactants and product in the synthesis of the target alcohol.

This document serves as a foundational guide for researchers working with this compound. The provided data and protocols are based on established chemical principles and analysis of related structures, offering a solid starting point for further investigation and application in drug discovery and development.

References

In-depth Technical Guide: 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (C8H8ClNO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. This compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of more complex heterocyclic structures for drug discovery and development.

Core Compound Properties

This compound is a heterocyclic compound featuring a fused pyridine and cyclopentanol ring system. The presence of a chlorine atom on the pyridine ring and a hydroxyl group on the cyclopentane ring offers multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.

PropertyValueSource
Molecular Formula C8H8ClNO[1]
Molecular Weight 169.61 g/mol [1]
CAS Number 126053-15-4[1]
Appearance White crystalline solid[2]
Purity ≥95% (Commercially available)[3]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of the corresponding ketone, 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The synthesis of the precursor ketone and its subsequent reduction to the target alcohol are detailed in patent literature, specifically WO2006/103511.

Synthesis of this compound

The synthesis of the title compound is achieved through the reduction of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one. While the full detailed protocol from the patent is not publicly available, a typical procedure for such a reduction is outlined below.

Reaction Scheme:

G reactant 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-one product 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol reactant->product Reduction (e.g., NaBH4, MeOH)

Caption: General reduction of the ketone to the alcohol.

Experimental Protocol (General Procedure):

  • Dissolution: Dissolve 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH4), portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, continuing to stir until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess reducing agent.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure this compound.

Oxidation of this compound to 2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one

The title compound can be oxidized back to its corresponding ketone, a reaction that is useful for confirming its structure and for the synthesis of other derivatives.

Experimental Protocol:

  • Dissolution: 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (0.200 g, 1.18 mmol) is dissolved in dichloromethane (DCM, 5 mL).[1]

  • Oxidation: Dess-Martin periodinane (0.550 g, 1.30 mmol) is added to the solution.[1]

  • Reaction: The solution is stirred for 2 hours.[1]

  • Work-up: The reaction mixture is washed with 1N NaOH, dried over sodium sulfate, decanted, and concentrated.[1]

  • Product: The resulting product, 2-chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one, is obtained in high yield (180 mg, 91%) and can be used without further purification.[1]

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely available in the public domain. However, some data has been reported in the context of its use as a starting material.

Spectroscopic Data
¹H NMR (400 MHz, in CDCl₃ and CD₃OD)δ 7.64 (d, 1H), 7.39 (d, 1H), 3.06-2.96 (m, 2H), 2.74-2.58 (m, 2H)[1]
LCMS (M+H)⁺ 168.1 (for the oxidized ketone product)[1]

Note: The provided ¹H NMR data is for the subsequent ketone product, but the reference mentions the starting alcohol was prepared as described in WO2006/103511. The LCMS data also corresponds to the ketone. For definitive structural elucidation, full ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry of the alcohol are required.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific biological activities or the involvement of this compound in any signaling pathways. However, the broader class of cyclopenta[c]pyridine derivatives has been investigated for a range of biological activities, including:

  • Antiviral properties[4][5]

  • Insecticidal and fungicidal activities[4][5]

These studies suggest that the cyclopenta[b]pyridine scaffold is a promising starting point for the development of new therapeutic and agrochemical agents. The workflow for such development typically involves the synthesis of a library of derivatives followed by biological screening.

G cluster_0 Drug Discovery Workflow A Core Scaffold (e.g., 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol) B Synthesis of Derivative Library A->B C Biological Screening (e.g., antiviral, fungicidal assays) B->C D Lead Compound Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F

Caption: A generalized workflow for drug discovery utilizing the cyclopenta[b]pyridine scaffold.

Conclusion

This compound is a key synthetic intermediate with potential for use in the development of novel bioactive compounds. While detailed experimental and biological data are currently sparse in publicly accessible literature, its availability from commercial suppliers and its documented use in patent literature underscore its importance in the field of medicinal chemistry. Further research into the synthesis of diverse derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound class.

References

An In-Depth Technical Guide on 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: A Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, a heterocyclic organic compound identified as a valuable building block in the field of targeted protein degradation (TPD). While specific, direct applications in peer-reviewed literature are emerging, its structural motifs suggest a significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic agents. This document will cover its chemical properties, its potential role in the synthesis of PROTACs, and conceptual experimental protocols for the evaluation of such derivative compounds.

Chemical Properties and Data

This compound is a pyridin-7-ol derivative with the IUPAC name confirming its structure. It is commercially available and primarily categorized as a building block for protein degraders.[1]

PropertyValueSource
IUPAC Name This compoundInternal Verification
CAS Number 126053-15-4[1]
Molecular Formula C₈H₈ClNO[1]
Molecular Weight 169.61 g/mol Internal Calculation
Purity Typically ≥95%[1]
Physical Appearance SolidGeneral Knowledge
Storage Room temperature[1]

Role in Targeted Protein Degradation and PROTAC Synthesis

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology, consisting of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The classification of this compound as a "Protein Degrader Building Block" indicates its utility in the modular synthesis of PROTACs. The chloro-pyridine scaffold is a common feature in various E3 ligase ligands. For instance, derivatives of chloropyridyl oxindole have been identified as potent inhibitors of the MDM2 E3 ligase. This suggests that this compound could serve as a precursor or a core component of a novel E3 ligase ligand, potentially for MDM2 or other ligases such as VHL, CRBN, or IAPs.

A plausible synthetic strategy would involve modifying the hydroxyl group of this compound to attach a linker, which would then be coupled to a warhead targeting a specific protein. The chloro-substituent on the pyridine ring could be further functionalized or may play a role in the binding to the E3 ligase.

G cluster_0 Synthesis of E3 Ligase Ligand-Linker cluster_1 PROTAC Assembly Start 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol Step1 Functionalization of -OH group Start->Step1 e.g., Mesylation, Tosylation Linker Linker Attachment Step1->Linker Nucleophilic substitution Intermediate E3 Ligase Ligand-Linker Intermediate Linker->Intermediate Coupling Coupling Reaction Intermediate->Coupling Amide coupling, Click chemistry, etc. Warhead Protein of Interest (POI) Warhead Warhead->Coupling PROTAC Final PROTAC Molecule Coupling->PROTAC

Caption: Conceptual workflow for the synthesis of a PROTAC using the building block.

Experimental Protocols: A Conceptual Framework

The following are detailed, albeit conceptual, methodologies for the key experiments required to validate a novel PROTAC synthesized from this compound.

Objective: To synthesize and confirm the identity and purity of the final PROTAC molecule.

Protocol:

  • Synthesis of the E3 Ligase Ligand-Linker Intermediate:

    • Dissolve this compound in a suitable anhydrous solvent (e.g., Dichloromethane) under an inert atmosphere (e.g., Nitrogen).

    • Add a suitable activating agent for the hydroxyl group (e.g., methanesulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine) at 0°C.

    • Stir the reaction for a specified time until completion, monitored by Thin Layer Chromatography (TLC).

    • React the activated intermediate with a bifunctional linker containing a nucleophile (e.g., an amine) and a terminal functional group for coupling to the warhead (e.g., a carboxylic acid or an azide).

    • Purify the resulting E3 ligase ligand-linker intermediate using column chromatography.

  • Coupling of the Intermediate to the Warhead:

    • Dissolve the E3 ligase ligand-linker intermediate and the chosen warhead (with a complementary functional group) in an appropriate solvent (e.g., Dimethylformamide).

    • Add a suitable coupling agent (e.g., HATU for amide bond formation or a copper catalyst for click chemistry).

    • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

    • Purify the final PROTAC molecule using preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization:

    • Confirm the structure of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Determine the purity of the final PROTAC using analytical HPLC (purity should be >95%).

Objective: To determine the efficacy and selectivity of the synthesized PROTAC in degrading the target protein and to assess its downstream biological effects.

Protocol:

  • Cell Culture:

    • Culture a human cell line known to express the protein of interest in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Western Blot Analysis for Protein Degradation:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the protein of interest and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.

  • Determination of DC₅₀ and Dₘₐₓ:

    • Plot the percentage of remaining protein of interest against the logarithm of the PROTAC concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum degradation achieved).

  • Time-Course of Degradation:

    • Treat cells with a fixed concentration of the PROTAC (e.g., the DC₅₀ concentration) for different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

    • Perform Western blot analysis as described above to determine the rate of protein degradation.

  • Downstream Pathway Analysis:

    • If the protein of interest is part of a known signaling pathway, assess the functional consequences of its degradation.

    • For example, if the target is a kinase, analyze the phosphorylation status of its known substrates by Western blot using phospho-specific antibodies.

G Start Synthesized PROTAC (>95% purity) Treatment Treat cells with varying PROTAC concentrations Start->Treatment Cell_Culture Cell Line Expressing Protein of Interest (POI) Cell_Culture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Western_Blot Western Blot for POI and Loading Control Lysis->Western_Blot Analysis Quantify Degradation and Determine DC50 Western_Blot->Analysis Downstream Assess Downstream Signaling Effects Analysis->Downstream

Caption: A conceptual workflow for the biological evaluation of a novel PROTAC.

Signaling Pathways in Targeted Protein Degradation

The fundamental signaling pathway hijacked by PROTACs is the Ubiquitin-Proteasome System (UPS).

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3 E3 Ligase PROTAC->E3 Proteasome 26S Proteasome POI->Proteasome Recognition E3->POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer Ub Ubiquitin Ub->E1 Degradation Peptides Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

This guide provides a foundational understanding of this compound and its potential application in the rapidly evolving field of targeted protein degradation. The conceptual frameworks for synthesis and biological evaluation are intended to serve as a starting point for researchers and drug development professionals aiming to leverage this promising building block in their discovery programs. Further research is required to fully elucidate the specific E3 ligases that can be targeted by derivatives of this compound and the optimal strategies for their incorporation into effective protein degraders.

References

Unlocking Therapeutic Potential: An In-depth Technical Guide to the Applications of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – In the rapidly evolving landscape of drug discovery, the strategic identification of versatile chemical scaffolds is paramount. This whitepaper delves into the core utility of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol , a key building block in the synthesis of novel therapeutic agents. Primarily classified as a component for protein degraders, this heterocyclic compound serves as a foundational element in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential therapeutic targets that can be addressed by leveraging this specific chemical entity. While this compound itself is not the final active pharmaceutical ingredient, its structural features are integral to the development of potent and selective protein degraders.

The Central Role in PROTAC Synthesis

PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system to target and degrade specific proteins of interest (POIs). They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a critical intermediate in the synthesis of the linker or the E3 ligase-binding component of certain PROTACs.

A pivotal patent (WO2010/89327) discloses the use of this compound in the synthesis of a series of potent kinase inhibitors and protein degraders. The methodologies outlined in this patent provide a roadmap for the generation of a library of bioactive molecules, enabling the exploration of various therapeutic targets.

Potential Therapeutic Targets

The versatility of the this compound scaffold allows for its incorporation into PROTACs targeting a range of proteins implicated in various diseases, particularly in oncology. The primary therapeutic targets for degraders synthesized using this building block include, but are not limited to, various protein kinases that are often dysregulated in cancer.

While specific quantitative data for PROTACs directly synthesized from this building block is proprietary and often contained within patent literature, the general approach aims to achieve high degradation capacity (DC50) and cellular potency (IC50) in the nanomolar range.

Experimental Protocols

The synthesis of protein degraders utilizing this compound involves multi-step organic synthesis. A generalized experimental workflow is described below, based on established chemical principles and patent literature.

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a generic PROTAC using the subject building block.

G A 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol B Linker Precursor Synthesis A->B Functionalization C Attachment of E3 Ligase Ligand B->C Coupling Reaction D Attachment of Target Protein Ligand C->D Coupling Reaction E Final PROTAC Molecule D->E Final Assembly F Purification and Characterization E->F

Conceptual workflow for PROTAC synthesis.
Key Experimental Steps:

  • Functionalization of the Building Block: The hydroxyl group of this compound is typically activated or converted to another functional group (e.g., an amine or an azide) to facilitate its conjugation to a linker moiety.

  • Linker Synthesis: A polyethylene glycol (PEG) or alkyl-based linker of varying length is synthesized with appropriate functional groups at each end for subsequent coupling reactions.

  • Coupling Reactions: The functionalized building block is coupled to one end of the linker. The other end of the linker is then conjugated to a ligand for the target protein (e.g., a known kinase inhibitor). Finally, an E3 ligase ligand (e.g., a derivative of thalidomide or VHL-1) is attached to complete the PROTAC structure. These coupling reactions often employ standard peptide coupling reagents (e.g., HATU, HOBt) or click chemistry.

  • Purification and Characterization: The final PROTAC molecule is purified using techniques such as high-performance liquid chromatography (HPLC). Its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Signaling Pathway of PROTAC Action

The therapeutic effect of PROTACs derived from this building block is achieved through the induced degradation of a target protein, thereby disrupting the signaling pathway in which the protein is involved. The following diagram illustrates the general mechanism of action.

G cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Proteasome Proteasome POI->Proteasome Enters E3->POI Ubiquitination Ub Ubiquitin Ub->E3 Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

An In-depth Technical Guide to the Stereochemistry of (S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a chiral molecule of interest in medicinal chemistry and drug development. Its specific stereochemistry is crucial for its biological activity and pharmacological profile. This technical guide provides a comprehensive overview of the stereoselective synthesis, characterization, and analysis of the (S)-enantiomer. Due to the limited publicly available data specifically for the (S)-enantiomer, this guide outlines a robust and scientifically sound workflow based on established and reliable methodologies for asymmetric synthesis and chiral analysis. The protocols and data presented herein are compiled to empower researchers in the synthesis and characterization of this and similar chiral compounds.

Introduction

The therapeutic efficacy and safety of chiral drugs are often intrinsically linked to their stereochemistry. One enantiomer may exhibit the desired pharmacological activity, while the other may be inactive or even responsible for adverse effects. Therefore, the ability to selectively synthesize and analyze a single enantiomer is of paramount importance in modern drug discovery and development. (S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol represents a scaffold with potential applications in various therapeutic areas. This guide details the critical aspects of its stereochemical control and analysis.

Stereoselective Synthesis

The most common and effective method for the stereoselective synthesis of chiral alcohols is the asymmetric reduction of a prochiral ketone. In the case of (S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, the synthesis would commence with the preparation of the precursor ketone, 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one.

Synthesis of the Precursor Ketone: 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one

Proposed Experimental Protocol:

  • Preparation of 3-(4-chloropyridin-2-yl)propanoic acid: This can be achieved through standard organic synthesis methods, for example, via a malonic ester synthesis with 2-bromo-4-chloropyridine.

  • Activation of the Carboxylic Acid: The synthesized propanoic acid is converted to its more reactive acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM).

  • Intramolecular Friedel-Crafts Acylation: The acid chloride is then subjected to intramolecular cyclization using a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a suitable solvent like nitrobenzene or DCM. The reaction is typically heated to drive the cyclization to completion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one.

Asymmetric Reduction to (S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Two highly reliable and widely used methods for the asymmetric reduction of prochiral ketones are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone.[1][2][3] To obtain the (S)-alcohol, the (R)-CBS catalyst is typically used.

Experimental Protocol:

  • Catalyst Preparation: The (R)-CBS catalyst can be generated in situ from (R)-2-(diphenylhydroxymethyl)pyrrolidine and borane dimethylsulfide complex (BMS) or purchased as a solution in toluene.

  • Reduction Reaction: To a solution of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), is added the (R)-CBS catalyst (typically 5-10 mol%). The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).

  • Addition of Borane: A solution of borane dimethylsulfide complex (BMS) in THF is added dropwise to the reaction mixture.

  • Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of methanol.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is treated with aqueous acid (e.g., 1M HCl) to hydrolyze the borate esters. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford (S)-4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

This method utilizes a chiral ruthenium-diphosphine-diamine complex as a catalyst for the enantioselective transfer hydrogenation of ketones.[4][5] To synthesize the (S)-alcohol, a catalyst with the appropriate chirality, typically an (R,R)-diamine ligand, is employed.

Experimental Protocol:

  • Catalyst Activation: The Noyori catalyst, such as (R,R)-TsDPEN-Ru(II)-arene complex, is activated in a suitable solvent like isopropanol, which also serves as the hydrogen source.

  • Hydrogenation Reaction: 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one is added to the activated catalyst solution under an inert atmosphere.

  • Reaction Conditions: The reaction is typically stirred at a specific temperature (e.g., room temperature or slightly elevated) for a period sufficient for complete conversion, as monitored by TLC or HPLC.

  • Work-up and Purification: Upon completion, the solvent is removed in vacuo. The residue is then dissolved in an organic solvent and washed with water to remove any inorganic byproducts. The organic layer is dried and concentrated, and the resulting crude product is purified by column chromatography.

Stereochemical Analysis

The determination of the enantiomeric purity of the synthesized (S)-4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Chiral HPLC

Principle: Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds.

Experimental Protocol:

  • Column Selection: A screening of different chiral columns is often necessary to find the optimal separation conditions. Columns with polysaccharide-based CSPs, such as Chiralcel OD-H, Chiralpak AD-H, or similar, are good starting points.

  • Mobile Phase Selection: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the two enantiomers. Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.

  • Analysis: A dilute solution of the synthesized alcohol is injected onto the chiral HPLC system. The retention times of the two enantiomers are recorded.

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Spectroscopic and Physical Data

While specific data for the (S)-enantiomer is not widely published, the following tables summarize the expected data for the racemic 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol based on its chemical structure and data from similar compounds. This information is crucial for confirming the chemical identity of the synthesized product.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₈ClNO
Molecular Weight169.61 g/mol
CAS Number (Racemate)126053-15-4[6][7][8]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Data
¹H NMR Aromatic protons (pyridine ring): δ 7.0-8.5 ppm; Methine proton (CH-OH): δ ~5.0 ppm (multiplet); Methylene protons (cyclopentane ring): δ 2.0-3.5 ppm (multiplets); Hydroxyl proton (OH): variable, broad singlet.
¹³C NMR Aromatic carbons: δ 120-160 ppm; Carbonyl carbon (in precursor ketone): δ ~200 ppm; Methine carbon (CH-OH): δ ~70-80 ppm; Methylene carbons: δ 20-40 ppm.
Mass Spec (EI) Molecular ion (M⁺) at m/z 169/171 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation pattern would show loss of H₂O, Cl, and other characteristic fragments.
FTIR Broad O-H stretch (~3300 cm⁻¹); C-H stretches (~2850-3000 cm⁻¹); C=C and C=N stretches in the aromatic region (~1400-1600 cm⁻¹); C-O stretch (~1050-1150 cm⁻¹); C-Cl stretch (~700-800 cm⁻¹).

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and stereochemical analysis of (S)-4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

stereoselective_synthesis_workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Precursor_Ketone 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-one Start->Precursor_Ketone Intramolecular Friedel-Crafts Asymmetric_Reduction Asymmetric Reduction (e.g., CBS or Noyori) Precursor_Ketone->Asymmetric_Reduction S_Alcohol (S)-4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol Asymmetric_Reduction->S_Alcohol Chiral_HPLC Chiral HPLC Analysis S_Alcohol->Chiral_HPLC Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, FTIR) S_Alcohol->Spectroscopic_Analysis Data_Confirmation Stereochemical Purity (ee) & Structural Confirmation Chiral_HPLC->Data_Confirmation Spectroscopic_Analysis->Data_Confirmation End End Data_Confirmation->End

Caption: Workflow for the synthesis and analysis of (S)-4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

Conclusion

This technical guide provides a detailed framework for the stereoselective synthesis and analysis of (S)-4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. By leveraging well-established methodologies such as asymmetric ketone reduction and chiral HPLC, researchers can confidently prepare and characterize this enantiomerically pure compound. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the exploration of the therapeutic potential of this and other chiral molecules. The logical workflow presented offers a clear and concise roadmap for achieving the desired stereochemical outcome and ensuring the quality of the final product.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, a compound of interest for potential therapeutic applications. Due to the limited specific data on this molecule, the following protocols are based on established methodologies for assessing the biological activities of structurally related cyclopenta[b]pyridine derivatives. These derivatives have shown potential as neuromodulators, and cytotoxic, antifungal, and insecticidal agents.

Potential In Vitro Applications

Based on the known activities of similar chemical scaffolds, this compound can be screened for a variety of in vitro activities:

  • Neuromodulatory Activity:

    • NMDA Receptor Antagonism: Investigate the compound's ability to bind to and modulate the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological disorders.

    • Cannabinoid Receptor (CB1) Modulation: Assess its potential to act as an agonist, antagonist, or inverse agonist at the CB1 receptor, which is involved in appetite, pain, and mood regulation.

  • Cytotoxic Activity: Determine the compound's ability to inhibit cell proliferation or induce cell death in various cell lines, a crucial first step in anticancer drug discovery.

  • Antimicrobial and Antiparasitic Activity:

    • Antifungal Activity: Evaluate its efficacy in inhibiting the growth of pathogenic fungal strains.

    • Insecticidal Activity: Assess its potential to affect the viability of insect cell lines, suggesting applications in agriculture or vector control.

Data Presentation

Quantitative data from the described experimental protocols should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Example Data Summary for NMDA Receptor Binding Assay

CompoundRadioligandKi (nM)
This compound[³H]MK-801Experimental Value
Positive Control (e.g., MK-801)[³H]MK-801Reference Value

Table 2: Example Data Summary for Cytotoxicity (MTT) Assay

Cell LineCompoundIC₅₀ (µM) after 48h
HeLaThis compoundExperimental Value
A549This compoundExperimental Value
Doxorubicin (Positive Control)Experimental Value

Table 3: Example Data Summary for Antifungal (Broth Microdilution) Assay

Fungal StrainCompoundMIC (µg/mL)
Candida albicansThis compoundExperimental Value
Fluconazole (Positive Control)Reference Value

Experimental Protocols

Neuromodulatory Activity Assays

This protocol determines the affinity of the test compound for the NMDA receptor through competitive binding with a radiolabeled ligand.

Materials:

  • Rat brain membrane preparation (source of NMDA receptors).

  • Radioligand: --INVALID-LINK--MK-801.

  • Test Compound: this compound.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Ligand (for non-specific binding, e.g., cold MK-801).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the rat brain membrane preparation, --INVALID-LINK--MK-801, and either the test compound, buffer (for total binding), or excess unlabeled ligand (for non-specific binding).

  • Incubate the plate at room temperature for 1 hour to reach binding equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the inhibitory constant (Ki) of the test compound.

This assay measures the ability of the test compound to modulate the activity of the CB1 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably expressing the human CB1 receptor.

  • Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4.

  • Forskolin (adenylyl cyclase activator).

  • Test Compound: this compound.

  • CB1 agonist (e.g., CP55,940) and antagonist (e.g., Rimonabant) as controls.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Seed the CB1-expressing cells in a 96-well plate and culture overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with the test compound or controls for 15-30 minutes.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Analyze the data to determine if the compound acts as an agonist (decreases cAMP), antagonist (blocks agonist effect), or inverse agonist (decreases basal cAMP).

Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][2]

Materials:

  • Selected cancer or normal cell lines.

  • Complete cell culture medium.

  • Test Compound: this compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[2][4]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against a specific fungal strain.[5]

Materials:

  • Fungal isolate (e.g., Candida albicans, Cryptococcus neoformans).

  • RPMI-1640 broth medium.

  • Test Compound: this compound.

  • Standard antifungal drug (e.g., fluconazole) as a positive control.

  • 96-well microtiter plates.

Procedure:

  • Prepare a standardized fungal inoculum in RPMI-1640 medium.[5]

  • Prepare two-fold serial dilutions of the test compound and the control antifungal in the microtiter plate.[5]

  • Add the fungal inoculum to each well.[5]

  • Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Visually inspect the wells for turbidity or use a spectrophotometer to measure fungal growth.

  • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Visualizations

G Hypothetical Signaling Pathway for a CB1 Receptor Antagonist cluster_0 Hypothetical Signaling Pathway for a CB1 Receptor Antagonist cluster_1 Hypothetical Signaling Pathway for a CB1 Receptor Antagonist 4_Chloro_6_7_dihydro_5H_cyclopenta_b_pyridin_7_ol 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol CB1_R CB1 Receptor 4_Chloro_6_7_dihydro_5H_cyclopenta_b_pyridin_7_ol->CB1_R Binds and blocks G_Protein Gi/o Protein CB1_R->G_Protein No activation Agonist Endogenous/Exogenous Agonist Agonist->CB1_R Binding prevented AC Adenylyl Cyclase G_Protein->AC Inhibition blocked cAMP cAMP AC->cAMP Conversion proceeds (or returns to basal level) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Downstream effects (e.g., reduced neurotransmitter release) are prevented

Caption: Hypothetical signaling pathway of a CB1 receptor antagonist.

Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay cluster_workflow MTT Assay Procedure A 1. Seed Cells (96-well plate) B 2. Incubate Overnight (Allow attachment) A->B C 3. Add Test Compound (Serial dilutions) B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours, 37°C) E->F G 7. Solubilize Formazan (Add DMSO/SDS) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC₅₀) H->I

Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.

References

Application Notes and Protocols for In Vivo Studies of Protein Degraders Derived from 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There are no direct in vivo applications or experimental data for the chemical intermediate 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. This compound is categorized as a "Protein Degrader Building Block," indicating its use in the synthesis of more complex molecules, such as Proteolysis-Targeting Chimeras (PROTACs). The following application notes and protocols are therefore provided for the general class of PROTACs, which represent the likely in vivo application of compounds derived from this building block.

Introduction to PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[][2] Unlike traditional small-molecule inhibitors that block a protein's function, PROTACs physically remove the target protein from the cell.[] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[][3] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple protein targets.[4][5]

In Vivo Applications of PROTACs

PROTAC technology has shown significant promise in preclinical models across various therapeutic areas, primarily in oncology and neurodegenerative diseases.

  • Oncology: PROTACs are extensively explored for their potential to degrade oncoproteins that are difficult to target with conventional inhibitors or have developed resistance.[6][7][8] Key applications include targeting the Androgen Receptor (AR) in prostate cancer, Bromodomain and Extra-Terminal (BET) proteins in various cancers, and Bruton's tyrosine kinase (BTK) in hematological malignancies.[7][9][10][11][12] In vivo studies in xenograft models have demonstrated significant tumor growth inhibition and degradation of target proteins in tumor tissues.[9][11][13][14]

  • Neurodegenerative Diseases: The ability of PROTACs to clear aggregated or misfolded proteins makes them an attractive modality for diseases like Alzheimer's and Parkinson's.[3][15][16][17][18] Research is focused on developing PROTACs that can cross the blood-brain barrier to target proteins such as tau and α-synuclein.[3][15] Preclinical evidence suggests that PROTACs can effectively degrade these targets in the brain.[15]

Quantitative Data from Preclinical In Vivo Studies

The following tables summarize representative quantitative data from in vivo studies of well-characterized PROTACs.

Table 1: In Vivo Efficacy of Oncology-Targeted PROTACs in Xenograft Models

PROTACTarget ProteinCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Target Degradation in TumorReference(s)
ARV-110 Androgen ReceptorVCaP (Prostate)Mouse1 mg/kg, PO, QDSignificant Inhibition>90%[9]
ARV-110 Androgen ReceptorPDX (Prostate)MouseNot SpecifiedGreater than enzalutamideSubstantial[19][20]
MZ1 BET Proteins (BRD4)SU-DHL-4 (Lymphoma)SCID Mouse100 mg/kg, IP, QDSignificantReduced BRD4 levels[21]
MZ1 BET Proteins (BRD4)BT474 (HER2+ Breast)BALB/c nu/nu Mouse10 mg/kg, IP, 5 days/weekSignificant (with trastuzumab)Reduced BRD4 levels[13]
BETd-260 BET ProteinsMNNG/HOS (Osteosarcoma)BALB/c Mouse5 mg/kg, IV, 3 times/week~94%>75% (at 24h)[14]

PO: Per os (oral); QD: Quaque die (once daily); IP: Intraperitoneal; IV: Intravenous; PDX: Patient-Derived Xenograft.

Table 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters of Representative PROTACs

PROTACAnimal ModelAdministrationKey PK/PD FindingsReference(s)
ARV-110 Rat2 mg/kg IV, 5 mg/kg POLow clearance compared to hepatic blood flow.[22]
ARV-110 Mouse1 mg/kg PO, QDAchieves >90% AR degradation in vivo.[9]
RIPK2 PROTAC Rat1, 5, 20 mg/kg SCProlonged PD effect (RIPK2 degradation) despite clearance of the PROTAC.[5][23]
FKBP12 PROTAC Mouse, Rhesus MonkeyOralDepletion of FKBP12 in most tissues for about one week after a single dose.[10]

SC: Subcutaneous.

Experimental Protocols

The following are generalized protocols for the in vivo evaluation of a novel PROTAC in a cancer xenograft model. These should be adapted based on the specific PROTAC, target, and animal model.

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol outlines the assessment of a PROTAC's anti-tumor efficacy.[24]

1. Animal Model Selection and Cell Implantation:

  • Animals: Use immunocompromised mice (e.g., BALB/c nude or SCID mice), typically 5-6 weeks old.[25]
  • Cell Lines: Select a cancer cell line with known dependency on the target protein.
  • Implantation:
  • Culture cells under standard sterile conditions.
  • Harvest and resuspend cells in a serum-free medium (e.g., PBS). A 1:1 mixture with Matrigel can aid initial tumor establishment.[24]
  • Subcutaneously inject 1–10 million cells in a 100–200 µL volume into the flank of each mouse.[24]

2. Tumor Growth Monitoring and Group Randomization:

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[24][25]
  • Monitor tumor volume 2-3 times per week using calipers. Calculate volume using the formula: Volume = (Length × Width²)/2.[24]
  • Monitor animal body weight and overall health throughout the study.[24]
  • Once tumors reach the target size, randomize mice into vehicle control and treatment groups.

3. PROTAC Formulation and Administration:

  • Formulation: The vehicle depends on the PROTAC's physicochemical properties and administration route. A common parenteral vehicle is 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS. For oral administration, 0.5% methylcellulose with 0.2% Tween 80 in sterile water can be used.[24][25]
  • Administration: Administer the PROTAC or vehicle via the determined route (e.g., oral gavage, intraperitoneal injection, intravenous injection) and schedule (e.g., daily, twice weekly).[24]

4. Efficacy Assessment and Endpoint Analysis:

  • Continue monitoring tumor volume and body weight.
  • At the study's conclusion, euthanize the animals.
  • Excise, weigh, and photograph the tumors.[24]
  • Collect tumors and other relevant tissues for pharmacodynamic analysis (Protocol 2).
  • Collect blood for pharmacokinetic analysis.

Protocol 2: Pharmacodynamic Analysis of Target Protein Degradation

This protocol details how to measure the extent of target protein degradation in tissues collected from the in vivo study.

1. Tissue Lysis and Protein Extraction:

  • Harvested tumor tissues are snap-frozen in liquid nitrogen or immediately processed.
  • Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
  • Collect the supernatant containing the soluble protein fraction.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard method, such as the BCA protein assay.[24]

3. Western Blot Analysis:

  • Normalize all samples to the same protein concentration with lysis buffer and loading dye.
  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[24]
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]
  • Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST).[24]
  • Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
  • Quantify band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control group.

4. Immunohistochemistry (IHC) (Optional):

  • Fix tumor tissues in formalin and embed in paraffin.
  • Section the tissues and perform IHC staining with an antibody against the target protein to visualize its expression and localization within the tumor microenvironment.[14]

Visualizations

Signaling Pathway and Workflow Diagrams

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligase Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of Action for a Proteolysis-Targeting Chimera (PROTAC).

Caption: Typical workflow for an in vivo PROTAC efficacy study in a xenograft model.

References

Application Notes and Protocols for 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol as a Research Tool in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a valuable chemical intermediate, primarily utilized as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound provides a rigid, bicyclic scaffold that can be strategically incorporated into the linker element of a PROTAC, influencing its three-dimensional conformation and physicochemical properties. Its functional groups, a secondary alcohol and a chloro-substituted pyridine, offer versatile handles for chemical modification and conjugation to ligands for an E3 ubiquitin ligase and a protein of interest (POI).

These application notes provide a generalized framework for the utilization of this compound in the design and synthesis of PROTACs, along with protocols for their subsequent biological evaluation.

Key Applications

  • Component of PROTAC Linkers: The primary application of this molecule is as a structural component within the linker of a PROTAC. The rigid cyclopenta[b]pyridine core can confer a specific spatial orientation to the two ends of the PROTAC, which is crucial for the productive formation of a ternary complex between the target protein and an E3 ligase.

  • Scaffold for E3 Ligase Ligand Development: While less common, the pyridin-7-ol moiety could potentially serve as a scaffold for the development of novel E3 ligase ligands, although this application is less documented.

Physicochemical Properties of the Building Block

PropertyValue
Molecular Formula C₈H₈ClNO
Molecular Weight 169.61 g/mol
CAS Number 126053-15-4
Appearance White to off-white solid
Purity Typically ≥95%
Storage Room temperature, protected from moisture

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC Incorporating this compound

This protocol describes a representative synthetic route to conjugate this compound to a warhead (targeting the Protein of Interest) and an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon).

Workflow for PROTAC Synthesis

G cluster_0 Step 1: Functionalization of Building Block cluster_1 Step 2: Linker Elongation (Optional) cluster_2 Step 3: Conjugation to E3 Ligase Ligand cluster_3 Step 4: Final PROTAC Assembly A 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol B Intermediate 1 (e.g., with an alkyne handle) A->B Reaction with propargyl bromide C Intermediate 1 D Intermediate 2 (e.g., with PEG chain) C->D Click Chemistry (CuAAC) with Azido-PEG-acid E Intermediate 2 G Intermediate 3 (Building Block-Linker-E3 Ligand) E->G label_edge1 Amide Coupling (HATU, DIPEA) F E3 Ligase Ligand (e.g., Pomalidomide derivative) F->G H Intermediate 3 J Final PROTAC H->J label_edge2 Click Chemistry (CuAAC) I Warhead (POI Ligand) (e.g., with a terminal alkyne) I->J

Caption: Generalized workflow for synthesizing a PROTAC using the specified building block.

Materials:

  • This compound

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Azido-PEG-acid (or other suitable linker precursors)

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • Pomalidomide derivative with a free amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Warhead (Protein of Interest ligand) with a suitable functional group for conjugation

  • Appropriate solvents (DMF, DCM, etc.) and reagents for purification (silica gel, etc.)

Procedure:

  • Functionalization of the Building Block:

    • Dissolve this compound in anhydrous THF.

    • Cool the solution to 0 °C and add NaH portion-wise.

    • Stir for 30 minutes, then add propargyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Purify the resulting alkyne-functionalized intermediate by column chromatography.

  • Conjugation to E3 Ligase Ligand (example with Pomalidomide derivative):

    • This step assumes a linker has been attached to the pomalidomide derivative, resulting in a free carboxylic acid.

    • Dissolve the alkyne-functionalized building block, the pomalidomide-linker construct, HATU, and DIPEA in DMF.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with water and extract with an appropriate organic solvent.

    • Purify the product by preparative HPLC.

  • Final PROTAC Assembly (Click Chemistry):

    • Dissolve the building block-E3 ligase ligand conjugate and the warhead (with a complementary functional group, e.g., an azide) in a mixture of t-butanol and water.

    • Add a solution of copper(II) sulfate and sodium ascorbate.

    • Stir the reaction at room temperature until completion (monitored by LC-MS).

    • Purify the final PROTAC by preparative HPLC.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

Objective: To determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Workflow for Western Blot Analysis

G A Cell Seeding B PROTAC Treatment (Varying Concentrations) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (Western Blot) E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Signal Detection (Chemiluminescence) G->H I Data Analysis (Densitometry) H->I

Caption: Standard workflow for assessing protein degradation via Western Blot.

Materials:

  • Cell line expressing the protein of interest

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a DMSO vehicle control and a positive control degrader if available.

    • In a separate well, co-treat cells with the highest concentration of PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) to confirm proteasome-dependent degradation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody for the protein of interest overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).

Data Presentation (Hypothetical Example)

The following table illustrates how quantitative data for a hypothetical PROTAC, PROTAC-XYZ , derived from this compound, would be presented.

CompoundTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-XYZ BRD4HeLa50>90
Reference PROTAC BRD4HeLa25>95

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action of a PROTAC.

G cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds E3 E3 Ligase E3->PROTAC binds POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound Ub_chain Polyubiquitin Chain POI_bound->Ub_chain Tagged for Degradation E3_bound E3 Ligase E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound Ub Ubiquitin Ub->E3_bound Proteasome Proteasome Ub_chain->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-induced protein degradation.

Disclaimer: The experimental protocols and data presented are generalized and for illustrative purposes. Specific reaction conditions and assay parameters must be optimized for each unique PROTAC and biological system. Researchers should consult relevant literature for detailed procedures and safety information.

Application Notes and Protocols for Assay Development with 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a novel chemical entity classified as a "Protein Degrader Building Block".[1] Its unique scaffold suggests its potential utility as a ligand for an E3 ubiquitin ligase or as a warhead for a specific protein target. These application notes provide a comprehensive guide for researchers to develop assays and protocols to characterize and validate PROTACs incorporating this building block. For the purpose of these notes, we will hypothesize that this compound (referred to as 'Cpd-X') is a ligand for a hypothetical E3 ubiquitin ligase, "E3-Alpha".

Signaling Pathway: PROTAC-Mediated Protein Degradation

The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Pathway cluster_cell Cellular Environment cluster_complex Ternary Complex Formation PROTAC PROTAC (Cpd-X-Linker-Warhead) POI Protein of Interest (POI) PROTAC->POI Binds to POI E3 E3-Alpha Ligase PROTAC->E3 Binds to E3-Alpha Ternary_Complex POI :: PROTAC :: E3-Alpha POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Releases Amino Acids

Caption: PROTAC-mediated degradation pathway.

Experimental Workflow for PROTAC Development

The development and validation of a PROTAC incorporating Cpd-X follows a structured workflow, from initial binding validation to cellular degradation and functional impact assessment.

experimental_workflow start Start: Synthesize PROTAC (Cpd-X-Linker-Warhead) binary_binding 1. Binary Binding Assays (SPR, FP, ITC) start->binary_binding ternary_complex 2. Ternary Complex Formation (TR-FRET, AlphaScreen, NanoBRET) binary_binding->ternary_complex Confirm target engagement ubiquitination 3. Ubiquitination Assays (In vitro & Cellular) ternary_complex->ubiquitination Confirm proximity induction degradation 4. Cellular Protein Degradation (Western Blot, HiBiT, MS) ubiquitination->degradation Confirm ubiquitination of POI functional 5. Functional Cellular Assays (Viability, Apoptosis) degradation->functional Confirm POI degradation end Validated PROTAC functional->end Demonstrate desired phenotype

Caption: Experimental workflow for PROTAC validation.

Data Presentation

Table 1: Binary Binding Affinities of Cpd-X and PROTAC Variants
Compound IDTargetAssay MethodBinding Affinity (KD) (nM)
Cpd-XE3-AlphaSPR150
Warhead-APOI-1FP75
PROTAC-1 (Cpd-X-Linker1-Warhead-A)E3-AlphaTR-FRET180
PROTAC-1 (Cpd-X-Linker1-Warhead-A)POI-1TR-FRET90
PROTAC-2 (Cpd-X-Linker2-Warhead-A)E3-AlphaTR-FRET210
PROTAC-2 (Cpd-X-Linker2-Warhead-A)POI-1TR-FRET110
Table 2: Ternary Complex Formation and Cellular Degradation
Compound IDTernary Complex Formation (TR-FRET Signal)Cooperativity (α)DC50 (nM)Dmax (%)
PROTAC-10.85 ± 0.052.52592
PROTAC-20.62 ± 0.071.88085
Negative Control0.11 ± 0.02N/A>1000<10

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.

Experimental Protocols

Binary Binding Affinity using Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of Cpd-X to the E3-Alpha ligase.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant purified E3-Alpha ligase

  • Cpd-X dissolved in DMSO

  • SPR running buffer (e.g., HBS-EP+)

Methodology:

  • Ligand Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject recombinant E3-Alpha ligase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • A reference flow cell is prepared similarly but without the E3-Alpha ligase.

  • Analyte Binding:

    • Prepare a serial dilution of Cpd-X in SPR running buffer with a constant low percentage of DMSO (e.g., 0.5%). Concentrations can range from 1 µM to 1 nM.

    • Inject the Cpd-X dilutions over the E3-Alpha and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

    • Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).

    • Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Ternary Complex Formation using TR-FRET

Objective: To quantify the formation of the ternary complex (POI-1 :: PROTAC-1 :: E3-Alpha) in a biochemical assay.

Materials:

  • TR-FRET compatible microplate reader

  • Low-volume 384-well plates

  • Recombinant His-tagged POI-1

  • Recombinant GST-tagged E3-Alpha

  • Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)

  • Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)

  • PROTAC-1 and negative control compounds

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)

Methodology:

  • Reagent Preparation:

    • Prepare solutions of His-POI-1, GST-E3-Alpha, Tb-anti-His antibody, and d2-anti-GST antibody in assay buffer at 2x the final desired concentration.

    • Prepare serial dilutions of PROTAC-1 in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the PROTAC-1 dilution or vehicle control to the wells of a 384-well plate.

    • Add 5 µL of the 2x His-POI-1 and GST-E3-Alpha mixture to each well.

    • Add 10 µL of the 2x antibody mixture (Tb-anti-His and d2-anti-GST) to each well.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm for donor and 665 nm for acceptor) after excitation at the appropriate wavelength (e.g., 337 nm).

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission * 10,000).

    • Plot the TR-FRET ratio against the PROTAC-1 concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where high concentrations can lead to the "hook effect" due to the formation of binary complexes.

Cellular Protein Degradation via Western Blot

Objective: To measure the reduction in POI-1 levels in cells treated with PROTAC-1.

Materials:

  • Cell line endogenously expressing POI-1 (e.g., HEK293)

  • Cell culture medium and supplements

  • PROTAC-1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-POI-1 and anti-loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of PROTAC-1 (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and denature by boiling with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody against POI-1 and a loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for POI-1 and the loading control using densitometry software.

    • Normalize the POI-1 signal to the loading control signal for each sample.

    • Plot the normalized POI-1 levels against the PROTAC-1 concentration to determine the DC50 and Dmax.

References

Application Note: Analytical Methods for the Detection of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the quantitative analysis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, a key intermediate in pharmaceutical synthesis. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are suitable for the determination of the compound in process samples and for quality control purposes. The protocols herein describe the necessary reagents, instrumentation, and validation parameters to ensure accurate and precise measurements.

Introduction

This compound is a heterocyclic compound of interest in drug discovery and development. Its purity and concentration must be carefully monitored during synthesis and in final product formulations. This document outlines robust and validated analytical methods for its detection and quantification, catering to the needs of researchers, scientists, and drug development professionals. The methodologies are designed to be specific, accurate, and reproducible, adhering to common pharmaceutical analysis standards.

Analytical Methods

Two complementary methods are presented for the analysis of this compound. HPLC-UV is a widely accessible and robust technique for routine quantification. GC-MS provides higher specificity and is particularly useful for identification and for the analysis of more volatile derivatives.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A reversed-phase HPLC method was developed for the quantification of this compound. This method is suitable for assessing the purity and concentration of the analyte in solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

For enhanced specificity and for the analysis of potential volatile impurities, a GC-MS method is also provided. This method may require derivatization of the analyte to improve its volatility and thermal stability.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described analytical methods. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

ParameterHPLC-UV MethodGC-MS Method
**Linearity (R²) **> 0.999> 0.998
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD) < 1.5%< 2.0%
Retention Time ~ 4.8 min~ 8.2 min

Experimental Protocols

HPLC-UV Method Protocol

4.1.1. Instrumentation and Columns

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

4.1.2. Reagents and Standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (reagent grade)

  • This compound reference standard.

4.1.3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-8 min: 20% to 80% B

    • 8-10 min: 80% B

    • 10-10.1 min: 80% to 20% B

    • 10.1-15 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

4.1.4. Sample Preparation

  • Accurately weigh and dissolve the sample in methanol to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to fall within the calibration range (e.g., 0.5 - 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4.1.5. Calibration Prepare a series of calibration standards from the reference standard stock solution in the range of 0.15 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

GC-MS Method Protocol

4.2.1. Instrumentation

  • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

4.2.2. Reagents

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

4.2.3. GC-MS Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40 - 450 m/z

4.2.4. Sample Preparation and Derivatization

  • Accurately weigh and dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

  • Transfer 100 µL of the sample solution to a vial and evaporate the solvent under a gentle stream of nitrogen.

  • To the dry residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (275 nm) separate->detect quantify Quantification detect->quantify

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis weigh Weigh Sample dissolve Dissolve in DCM weigh->dissolve evaporate Evaporate Solvent dissolve->evaporate derivatize Add Pyridine & BSTFA, Heat evaporate->derivatize inject Inject into GC-MS derivatize->inject separate HP-5ms Column Separation inject->separate detect Mass Spectrometry (EI) separate->detect identify Identification & Quantification detect->identify

Caption: GC-MS analysis workflow for this compound.

Application Note: HPLC Analysis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. This compound is a key intermediate in the synthesis of various pharmaceutical agents. The described method is developed for accuracy, precision, and robustness, making it suitable for routine quality control and research applications. The protocol outlines the use of a reversed-phase C18 column with a simple isocratic mobile phase and UV detection.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry.[1][2] Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds.[3] This document provides a detailed protocol for the HPLC analysis of this compound.

Physicochemical Properties

PropertyValueReference
Chemical NameThis compound[4][5]
CAS Number126053-15-4[5][6]
Molecular FormulaC8H8ClNO[5][6]
Molecular Weight169.61 g/mol [5][7]
PurityTypically ≥95%[5]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[8]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Standard: this compound reference standard.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for analysis. Optimization may be required depending on the specific HPLC system and column used.

ParameterCondition
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of water and add 1 mL of formic acid. Degas the solution before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

Sample Preparation

Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of this HPLC method.

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time ~ 4.5 min

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (Acetonitrile:Water:Formic Acid) D System Equilibration A->D B Standard Solution Preparation E Inject Standard/Sample B->E C Sample Preparation (Dissolve and Filter) C->E D->E F Data Acquisition E->F G Peak Integration and Identification F->G H Quantification and Reporting G->H

Caption: HPLC analysis workflow for this compound.

Discussion

The developed HPLC method provides a reliable and efficient means for the analysis of this compound. The use of a C18 column with a simple acidic mobile phase allows for good peak shape and resolution. The addition of formic acid to the mobile phase helps to suppress the ionization of the basic pyridine nitrogen, leading to improved chromatographic performance.[1] The UV detection wavelength of 265 nm was chosen based on the typical absorbance maxima for pyridine-containing compounds.[8][9] This method can be readily implemented in a quality control laboratory for routine analysis. For complex matrices, further optimization of the mobile phase composition and gradient elution may be necessary.

Conclusion

This application note details a straightforward and robust HPLC method for the determination of this compound. The protocol is suitable for researchers, scientists, and drug development professionals involved in the synthesis and quality assessment of this important chemical intermediate.

References

Application Notes and Protocols for the NMR Spectroscopy of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. This document includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for data acquisition, and a logical workflow for the structural elucidation of this and analogous compounds.

Molecular Structure

The chemical structure of this compound is presented below, with atoms numbered for NMR assignment purposes. This compound is of interest in medicinal chemistry due to its bicyclic heterocyclic scaffold.

G cluster_0 This compound C2 C2 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 H3 H3 C3->H3 C4a C4a C4->C4a Cl Cl C4->Cl C7a C7a C4a->C7a N1 N1 C4a->N1 C5 C5 C5->C7a H5a H5α C5->H5a H5b H5β C5->H5b C6 C6 C6->C5 H6a H6α C6->H6a H6b H6β C6->H6b C7 C7 C7->C6 OH OH C7->OH H7 H7 C7->H7 C7a->C7 N1->C2 7-OH 7-OH OH->7-OH

Caption: Molecular structure of this compound with atom numbering.

Predicted NMR Data

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H2~8.2d~5.0
H3~7.1d~5.0
H7~5.0t~6.5
7-OHVariable (broad s)s-
H5α, H5β~3.0 - 3.2m-
H6α, H6β~2.2 - 2.4m-
Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C4a~160
C7a~158
C2~150
C4~145
C3~122
C7~75
C5~35
C6~30

Experimental Protocols

The following protocols provide a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is highly soluble. Common choices include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of the selected deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Filtration: To ensure a homogeneous magnetic field and prevent signal broadening, filter the sample solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

G cluster_workflow NMR Sample Preparation Workflow A Weigh 5-10 mg (1H) or 20-50 mg (13C) of Compound B Dissolve in 0.6-0.7 mL of Deuterated Solvent A->B C Ensure Complete Dissolution (Vortex/Warm if needed) B->C D Filter Solution into a Clean 5 mm NMR Tube C->D E Cap and Label the NMR Tube D->E

Caption: A streamlined workflow for preparing NMR samples.

NMR Data Acquisition

The following are generalized instrument parameters. Instrument-specific optimization may be required.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment.

  • Pulse Angle: A 30-45° pulse is recommended to balance signal intensity and relaxation time.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds between pulses.

  • Number of Scans: 8 to 64 scans, depending on the sample concentration, are usually sufficient.

  • Referencing: The residual solvent peak can be used as an internal reference. For CDCl₃, the residual CHCl₃ peak is at 7.26 ppm.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A standard proton-decoupled pulse experiment.

  • Pulse Angle: A 45° pulse is commonly used.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

  • Referencing: The solvent peak is used as an internal reference. For CDCl₃, the peak is at 77.16 ppm.

Logical Workflow for Structural Elucidation

The systematic analysis of NMR data is crucial for unambiguous structure determination. The following diagram illustrates the logical workflow for elucidating the structure of this compound using a combination of 1D and 2D NMR experiments.

G cluster_workflow Structural Elucidation Workflow A Acquire 1D ¹H NMR Spectrum D Acquire 2D COSY Spectrum A->D Identifies ¹H-¹H Couplings E Acquire 2D HSQC/HMQC Spectrum A->E Correlates Protons to Directly Attached Carbons B Acquire 1D ¹³C NMR Spectrum C Perform DEPT-135 Experiment B->C Determines CH, CH₂, CH₃ Multiplicity B->E G Integrate All Data for Final Structure Confirmation C->G D->G F Acquire 2D HMBC Spectrum E->F Identifies Long-Range ¹H-¹³C Correlations F->G

Caption: A logical workflow for NMR-based structure elucidation.

By following these protocols and data analysis strategies, researchers can effectively utilize NMR spectroscopy to confirm the structure and purity of this compound, facilitating its application in drug discovery and development programs.

References

Application Note: Mass Spectrometry of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound of interest in medicinal chemistry and drug development. Its characterization is crucial for synthesis verification, purity assessment, and metabolic studies. Mass spectrometry is a primary analytical technique for determining the molecular weight and structural features of such compounds. This document provides a detailed protocol for the mass spectrometric analysis of this compound and a theoretical fragmentation pattern to aid in spectral interpretation. The molecular formula for this compound is C₈H₈ClNO, with a molecular weight of 169.6 g/mol .[1]

Experimental Protocols

A generalized protocol for the analysis of this compound using electrospray ionization (ESI) mass spectrometry is outlined below. This protocol may require optimization based on the specific instrumentation used.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.[2][3][4]

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or dichloromethane to create a 1 mg/mL stock solution.[5]

  • Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.[5] The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

  • Solvent Considerations: Ensure that the solvents are of high purity (LC-MS grade) to minimize background noise.[3] Avoid using non-volatile buffers like phosphates, which are incompatible with ESI-MS.[3]

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC system and ESI source.[5]

Instrumentation and Data Acquisition

The following are typical starting parameters for analysis on a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column is generally suitable for this type of compound.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to promote protonation, is recommended. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is suitable for this compound due to the presence of the basic pyridine nitrogen.

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (can be optimized to control fragmentation)

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr (Nitrogen)

    • Scan Range: m/z 50-500

    • Data Acquisition: Full scan mode for molecular weight determination and tandem MS (MS/MS) for structural elucidation. For MS/MS, the protonated molecule ([M+H]⁺) is selected as the precursor ion.

Data Presentation

The expected major ions from the mass spectrometric analysis of this compound are summarized in the table below. The fragmentation pattern is proposed based on common fragmentation pathways for similar chemical structures.

Ion Proposed Structure m/z (Theoretical) Notes
[M+H]⁺Protonated Parent Molecule170.03The molecular ion peak in positive ESI mode. The isotopic pattern should show a peak at m/z 172.03 with approximately one-third the intensity due to the ³⁷Cl isotope.
[M+H-H₂O]⁺Loss of Water152.02A common fragmentation for alcohols, resulting from the loss of the hydroxyl group and a proton.
[M+H-Cl]⁺Loss of Chlorine135.06Cleavage of the carbon-chlorine bond.
[M+H-H₂O-CO]⁺Loss of Water and Carbon Monoxide124.03Subsequent fragmentation of the [M+H-H₂O]⁺ ion.

Mandatory Visualization

The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Solid Compound Dissolution Dissolve in LC-MS Grade Solvent Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Filtration Filter (0.22 µm) Dilution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation Inject Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization Mass_Analyzer Mass Analyzer (e.g., Q-TOF) Ionization->Mass_Analyzer Data_Acquisition Data Acquisition (Full Scan & MS/MS) Mass_Analyzer->Data_Acquisition Data_Analysis Data Analysis (Spectral Interpretation) Data_Acquisition->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: Workflow for LC-MS analysis of this compound.

References

Application Notes and Protocols for 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry. Its rigid, bicyclic core structure and the presence of strategically positioned functional groups—a chloro substituent, a hydroxyl group, and a pyridine nitrogen—make it an attractive starting material for the synthesis of complex molecules with therapeutic potential. Notably, this compound is frequently listed by chemical suppliers as a key intermediate for the construction of Protein Degraders, particularly Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal machinery.[3][4]

This document provides a detailed overview of the known and potential applications of this compound in medicinal chemistry, with a focus on its role in the development of targeted protein degraders. While specific, publicly available examples of final drug candidates synthesized directly from this compound are limited, its utility can be inferred from its classification as a protein degrader building block and the extensive research into related heterocyclic scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 126053-15-4[5]
Molecular Formula C₈H₈ClNO[5]
Molecular Weight 169.61 g/mol [5]
Appearance White to off-white solid
Purity Typically ≥95%[1]
Chirality Exists as a racemate, with (R) and (S) enantiomers commercially available[3]

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a versatile scaffold for the synthesis of more complex molecules, particularly in the realm of targeted protein degradation.

Role as a Protein Degrader Building Block

PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The structural features of this compound make it an ideal starting point for the synthesis of either the warhead or the linker-E3 ligase moiety.

The hydroxyl group provides a convenient handle for derivatization, allowing for the attachment of linkers through ether or ester linkages. The chloro-substituted pyridine ring can also be modified, for example, through nucleophilic aromatic substitution or cross-coupling reactions, to introduce further diversity and connect to other parts of the PROTAC molecule.

The general workflow for utilizing a building block like this compound in PROTAC synthesis is depicted in the following diagram.

PROTAC_Synthesis_Workflow A 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol B Functionalization of Hydroxyl Group A->B Derivatization C Linker Attachment B->C D Coupling to Target Ligand C->D E Coupling to E3 Ligase Ligand C->E F Final PROTAC Molecule D->F E->F O_Alkylation_Protocol Start Start A Suspend NaH in anhydrous DMF at 0°C Start->A B Add this compound solution A->B C Stir at 0°C, then warm to RT B->C D Cool to 0°C and add dibromoalkane C->D E Stir at RT for 12-18h (Monitor by TLC) D->E F Quench with saturated aq. NH4Cl at 0°C E->F G Extract with EtOAc F->G H Wash, dry, and concentrate organic phase G->H I Purify by column chromatography H->I End End I->End PROTAC_Mechanism cluster_0 PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Peptides Peptides Degradation->Peptides

References

Application Notes and Protocols for 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a representative guide for the use of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol in a research setting. As of the time of this writing, there is a lack of specific published data on the biological activity and cell culture applications of this particular compound. The experimental designs, data, and potential mechanisms of action described herein are hypothetical and intended to serve as a template for researchers and drug development professionals investigating novel small molecules.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C8H8ClNO.[1] It belongs to the cyclopenta[b]pyridine class of molecules, a scaffold that has been explored for a variety of biological activities, including antiviral, insecticidal, and fungicidal properties in derivative forms.[2][3][4] Notably, this compound is classified by some suppliers as a "Protein Degrader Building Block," suggesting its potential utility in the synthesis of molecules for targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs).[1]

These application notes provide a framework for the initial characterization of this compound in a cell culture context, focusing on assessing its cytotoxic effects and exploring a hypothetical mechanism of action related to protein degradation.

Data Presentation

The following tables summarize hypothetical quantitative data from initial screening experiments.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h Treatment (Mean ± SD)
HeLaCervical Cancer25.3 ± 4.2
MCF-7Breast Cancer42.1 ± 5.8
A549Lung Cancer38.6 ± 3.9
PC-3Prostate Cancer18.9 ± 2.5

Table 2: Effect of this compound on Hypothetical Target Protein X (TP-X) Levels in PC-3 Cells

Treatment Concentration (µM)TP-X Protein Level (% of Vehicle Control) (Mean ± SD)
0 (Vehicle Control)100 ± 8.5
585.2 ± 7.1
1063.7 ± 5.9
2041.3 ± 4.8
5015.8 ± 3.2

Experimental Protocols

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile dimethyl sulfoxide (DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept constant across all treatments and should not exceed 0.5% to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

This protocol is for determining the effect of the compound on cell viability.

  • Cell Seeding: Seed cells (e.g., PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

This protocol is for investigating the effect of the compound on the expression level of a specific protein.

  • Cell Culture and Treatment: Seed cells (e.g., PC-3) in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the hypothetical Target Protein X (TP-X) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_prep Compound Preparation cluster_assay Cell-Based Assay stock 10 mM Stock in DMSO working Working Dilutions in Culture Medium stock->working Dilution treat Treat with Compound (e.g., 72 hours) working->treat seed Seed Cells in Plate seed->treat measure Measure Endpoint (e.g., Viability, Protein Level) treat->measure analyze Data Analysis measure->analyze

Caption: General experimental workflow for testing a novel compound in cell culture.

G cluster_pathway Hypothetical Protein Degradation Pathway Compound 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol (as part of a PROTAC) E3_Ligase E3 Ubiquitin Ligase Compound->E3_Ligase binds TPX Target Protein X (TP-X) Compound->TPX binds Ub Ubiquitin Proteasome Proteasome TPX->Proteasome Recognition Ub->TPX Ubiquitination Degraded_TPX Degraded TP-X Proteasome->Degraded_TPX Degradation

Caption: Hypothetical signaling pathway for targeted protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

Frequently Asked Questions (FAQs)

Q1: What are the known properties of this compound?

This compound is a chemical compound with the following properties[1][2]:

  • Molecular Formula: C₈H₈ClNO

  • Molecular Weight: 169.6 g/mol

  • Appearance: Typically a solid.

  • Primary Use: It is often used as a building block in the synthesis of more complex molecules, particularly in the development of protein degraders[1].

Q2: I am having trouble dissolving this compound. What are some initial steps I can take?

Difficulty in dissolving a compound is a common issue in experimental research. Here are some initial troubleshooting steps:

  • Verify Compound Purity: Ensure the purity of your compound, as impurities can sometimes affect solubility. The minimum purity is typically around 95%[1][3].

  • Consult the "Like Dissolves Like" Principle: This fundamental principle of solubility is based on the polarity of the solute and the solvent.[4] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.

  • Start with a Small Amount: Begin by attempting to dissolve a small quantity of the compound in a small volume of solvent to assess its general solubility before scaling up.

  • Gentle Heating and Agitation: Applying gentle heat and consistent agitation (e.g., stirring or vortexing) can often increase the rate of dissolution. However, be cautious as excessive heat can degrade the compound.

Q3: What solvents are recommended for dissolving this compound?

Q4: Can I use co-solvents to improve the solubility of my compound?

Yes, using a co-solvent system is a widely recognized technique to enhance the solubility of poorly soluble compounds.[7][8] This method involves adding a water-miscible organic solvent to an aqueous solution to reduce the overall polarity of the solvent system, which can improve the dissolution of nonpolar solutes.[9]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered with this compound.

Issue 1: The compound is not dissolving in the initial chosen solvent.

Possible Causes:

  • The solvent may not be appropriate for the compound's polarity.

  • The concentration of the compound may be too high for the chosen solvent.

  • The dissolution rate may be very slow under the current conditions.

Troubleshooting Steps:

  • Solvent Selection: Based on the "like dissolves like" principle, try a range of solvents with varying polarities. See the Solvent Polarity Guide table below.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[8][10] This can be achieved through methods like micronization.[8]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly alter solubility.[7]

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its wettability and dissolution rate.[9][11]

Issue 2: The compound precipitates out of solution after initial dissolution.

Possible Causes:

  • The solution is supersaturated.

  • A change in temperature or solvent composition has occurred.

  • The compound is degrading in the solvent.

Troubleshooting Steps:

  • Check for Supersaturation: Try preparing a more dilute solution.

  • Maintain Stable Conditions: Ensure the temperature and solvent composition remain constant.

  • Assess Compound Stability: Investigate the stability of the compound in the chosen solvent over time, especially if the solution changes appearance or a precipitate forms after a period.[12]

Data Presentation

Table 1: General Solvent Polarity Guide

This table provides a general guide to solvent polarity to assist in solvent selection based on the "like dissolves like" principle.

PolaritySolvent ExamplesGeneral Solubility of this compound (Predicted)
Nonpolar Hexane, TolueneLikely Poor
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Potentially Good, often used for stock solutions
Polar Protic Methanol, Ethanol, WaterSolubility may vary, potentially requiring co-solvents with water

Experimental Protocols

Protocol 1: General Method for Preparing a Stock Solution

  • Accurately weigh a small amount of this compound.

  • Transfer the compound to a suitable vial.

  • Add a small volume of a polar aprotic solvent (e.g., DMSO or DMF) to dissolve the compound completely. Gentle vortexing or sonication can be used to aid dissolution.

  • Once fully dissolved, this stock solution can be diluted with an appropriate aqueous buffer or cell culture medium to the desired final concentration. Note that the final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the experimental system.[6]

Protocol 2: Small-Scale Solubility Assessment

  • Add a known small amount (e.g., 1 mg) of the compound to a series of vials.

  • To each vial, add a fixed volume (e.g., 100 µL) of a different solvent from the Solvent Polarity Guide.

  • Agitate the vials at a constant temperature for a set period (e.g., 1 hour).

  • Visually inspect for complete dissolution. If the compound dissolves, add more solute in small increments until saturation is reached to estimate the solubility.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with Compound check_purity Verify Compound Purity start->check_purity like_dissolves_like Apply 'Like Dissolves Like' Principle check_purity->like_dissolves_like solvent_selection Select Appropriate Solvent (See Polarity Guide) like_dissolves_like->solvent_selection dissolution_attempt Attempt Dissolution (Agitation, Gentle Heat) solvent_selection->dissolution_attempt is_dissolved Is the Compound Fully Dissolved? dissolution_attempt->is_dissolved success Success: Solution Prepared is_dissolved->success Yes troubleshoot Troubleshoot Further is_dissolved->troubleshoot No particle_size Reduce Particle Size (e.g., Micronization) troubleshoot->particle_size ph_adjustment Adjust pH of Solution troubleshoot->ph_adjustment cosolvent Use a Co-solvent System troubleshoot->cosolvent solid_dispersion Prepare a Solid Dispersion troubleshoot->solid_dispersion reassess Re-attempt Dissolution particle_size->reassess ph_adjustment->reassess cosolvent->reassess solid_dispersion->reassess reassess->dissolution_attempt

Caption: A workflow diagram for troubleshooting solubility issues.

Like_Dissolves_Like cluster_polar Polar cluster_nonpolar Nonpolar polar_solute Polar Solute polar_solvent Polar Solvent polar_solute->polar_solvent Soluble nonpolar_solvent Nonpolar Solvent polar_solute->nonpolar_solvent Insoluble nonpolar_solute Nonpolar Solute nonpolar_solute->polar_solvent Insoluble nonpolar_solute->nonpolar_solvent Soluble

Caption: The "Like Dissolves Like" principle of solubility.

References

Technical Support Center: 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol in solution. The information is intended for researchers, scientists, and drug development professionals to troubleshoot and design stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its chemical structure, the primary stability concerns for this compound in solution are:

  • Hydrolysis: The chloro group on the pyridine ring and the secondary alcohol are susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The secondary alcohol can be oxidized to a ketone. The pyridine ring may also be susceptible to oxidation.

  • Photodegradation: Aromatic chlorides and pyridine rings can be sensitive to UV and visible light, potentially leading to dechlorination or ring cleavage.[1][2]

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation pathways.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: While supplier data suggests room temperature storage for the solid material, for solutions, it is advisable to:

  • Store solutions at low temperatures (2-8 °C or -20 °C).

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Use freshly prepared solutions whenever possible.

  • If long-term storage is necessary, consider preparing aliquots to avoid repeated freeze-thaw cycles.

Q3: Which solvents are recommended for preparing solutions of this compound?

A3: Common organic solvents such as DMSO, DMF, and ethanol are generally suitable for dissolving this compound. For aqueous experiments, it is crucial to consider the pH of the buffer system, as extreme pH values can promote degradation. A neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4) is a good starting point.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating analytical method is essential. The most common technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5][6][7] A suitable HPLC method should be able to separate the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of any degradation products formed.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound activity or concentration over a short period. Degradation due to inappropriate solvent pH, light exposure, or temperature.Prepare fresh solutions for each experiment. If using aqueous buffers, ensure the pH is near neutral. Protect solutions from light and store them at low temperatures when not in use.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.Characterize the new peaks using LC-MS to identify potential degradants. Review the experimental conditions (pH, temperature, light exposure) to identify the stress factor causing degradation.
Precipitation of the compound from the solution. Poor solubility in the chosen solvent system or degradation to a less soluble product.Ensure the compound is fully dissolved initially. If precipitation occurs over time, it may be a sign of degradation. Analyze the precipitate and supernatant separately by HPLC. Consider using a different solvent system or a co-solvent.
Inconsistent experimental results. Inconsistent solution stability between experiments.Standardize solution preparation and handling procedures. Always use freshly prepared solutions or solutions that have been stored under validated conditions for a defined period.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Suitable buffers (e.g., phosphate buffer)

  • HPLC system with UV detector and a C18 column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Keep the stock solution (in a suitable solvent) at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a developed stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Identify and quantify major degradation products.

    • If necessary, use LC-MS to elucidate the structure of the degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Duration Temperature % Degradation Number of Degradants Major Degradant (RT)
0.1 M HCl24 hours60°C
0.1 M NaOH24 hours60°C
3% H₂O₂24 hoursRoom Temp
Thermal48 hours60°C
Photolytic (UV/Vis)Per ICH Q1BPhotostability Chamber
Control48 hoursRoom Temp

RT = Retention Time

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) control Control Sample (Room Temp, Dark) stock->control Aliquot acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Aliquot oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Aliquot thermal Thermal Stress (60°C) stock->thermal Aliquot photo Photostability (UV/Vis Light) stock->photo Aliquot hplc HPLC Analysis (Stability-Indicating Method) control->hplc neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxidation->hplc thermal->hplc photo->hplc neutralize->hplc lcms LC-MS for Identification (if needed) hplc->lcms Characterize Degradants

Caption: Experimental workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol hydrolyzed_cl 4-Hydroxy-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol parent->hydrolyzed_cl H₂O, H⁺/OH⁻ ketone 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-one parent->ketone [O] dechlorinated 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol parent->dechlorinated hv ring_cleavage Ring Cleavage Products dechlorinated->ring_cleavage hv, further degradation

Caption: Potential degradation pathways.

References

Optimizing reaction conditions for 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and data presentation tables to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for the 6,7-dihydro-5H-cyclopenta[b]pyridine core?

A1: The 6,7-dihydro-5H-cyclopenta[b]pyridine core is typically synthesized through cyclocondensation reactions. One common approach involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution. Alternative methods, such as multicomponent reactions involving the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, have also been reported.

Q2: What are the key reaction parameters to control during the synthesis?

A2: Key parameters to control include reaction temperature, choice of solvent, catalyst selection, and the stoichiometry of the reactants. For instance, in related syntheses, refluxing at 80°C for a specific duration is crucial for reaction completion. The purity of starting materials and the exclusion of moisture can also significantly impact the yield and purity of the final product.

Q3: What are some common side reactions to be aware of?

A3: Common side reactions may include the formation of N-oxides if using certain oxidizing agents, incomplete cyclization leading to open-chain intermediates, or the formation of polymeric byproducts. Over-oxidation or undesired side-chain reactions can also occur depending on the specific reagents and conditions used.

Q4: How is the final product, this compound, typically purified?

A4: Purification is generally achieved through column chromatography on silica gel. The choice of eluent system (e.g., Ethyl acetate/Petroleum ether) is critical for separating the desired product from unreacted starting materials and byproducts. Recrystallization can also be employed to obtain a highly pure product.

Troubleshooting Guide

Issue: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of the target product. What are the potential causes and how can I improve it?

  • Answer:

    • Reagent Quality: Ensure that all reagents and solvents are of high purity and anhydrous where necessary. The presence of water can quench catalysts or react with intermediates.

    • Reaction Temperature: The reaction temperature may be suboptimal. If the reaction is slow, consider increasing the temperature gently. For multicomponent reactions leading to similar scaffolds, refluxing at 80°C has been shown to be effective.

    • Catalyst Activity: If using a catalyst, ensure it is active. For example, in manganese-catalyzed oxidations of related compounds, the choice of oxidant and catalyst loading is critical.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Atmosphere: Some reactions are sensitive to air. If applicable, try running the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

Issue: Multiple Spots on TLC (Impure Product)

  • Question: My final product shows multiple spots on the TLC plate, indicating the presence of impurities. How can I address this?

  • Answer:

    • Side Reactions: As mentioned in the FAQs, side reactions can lead to a mixture of products. Consider adjusting the reaction temperature or the rate of addition of reagents to minimize these.

    • Purification Technique: Your current purification method may not be effective. For column chromatography, try using a shallower solvent gradient to improve separation. Testing different solvent systems for recrystallization might also yield a purer product.

    • Work-up Procedure: The aqueous work-up can sometimes lead to the degradation of the product. Ensure the pH is controlled and that extractions are performed promptly.

Data Presentation

The following table provides a template for optimizing reaction conditions. Researchers can use this format to log their experimental results and identify optimal parameters for the synthesis of this compound.

EntryPrecursorReagentSolventTemperature (°C)Time (h)Yield (%)Purity (by HPLC/NMR)
1Substrate AReagent XToluene80124585%
2Substrate AReagent YTHF65246092%
3Substrate AReagent YTHF80187595%
4Substrate BReagent ZDCMRT485590%

Experimental Protocols

Note: The following is a generalized protocol based on the synthesis of similar 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Core

  • To a round-bottom flask, add the appropriate 2,5-diarylidenecyclopentanone derivative (1 equivalent) and propanedinitrile (1 equivalent).

  • Add anhydrous ethanol or methanol as the solvent.

  • Add sodium ethoxide or sodium methoxide (1 equivalent) to the mixture.

  • Reflux the reaction mixture at 80°C for 1-2 hours with stirring, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with distilled water to precipitate the solid product.

  • Collect the solid by filtration and wash with cold solvent.

Step 2: Chlorination and Reduction (Hypothetical Steps for the Target Molecule)

  • The cyclopenta[b]pyridinone core would then undergo chlorination at the 4-position, potentially using a reagent like phosphorus oxychloride.

  • The ketone at the 7-position would then be reduced to the corresponding alcohol, possibly using a reducing agent like sodium borohydride.

Step 3: Purification

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in petroleum ether.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

  • Further purification can be achieved by recrystallization if necessary.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis.

experimental_workflow start Start reagents 1. Prepare Reagents & Glassware start->reagents reaction 2. Set up Reaction (Cyclocondensation) reagents->reaction monitor 3. Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup 4. Quench & Work-up (Extraction) monitor->workup Reaction Complete purify 5. Purify Product (Column Chromatography) workup->purify analyze 6. Analyze Product (NMR, MS) purify->analyze end End analyze->end

Caption: A generalized experimental workflow for the synthesis of the target compound.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents Potential Cause check_temp Verify Reaction Temperature start->check_temp Potential Cause check_time Extend Reaction Time (Monitor by TLC) start->check_time Potential Cause check_atmosphere Consider Inert Atmosphere start->check_atmosphere Potential Cause optimize Systematically Optimize Conditions check_reagents->optimize If Issue Persists check_temp->optimize If Issue Persists check_time->optimize If Issue Persists check_atmosphere->optimize If Issue Persists

Caption: A troubleshooting flowchart for addressing low product yield.

Technical Support Center: Purification of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the scale of your synthesis and the nature of the impurities. Column chromatography is generally effective for separating the target compound from a wide range of impurities, while recrystallization is suitable for removing smaller amounts of impurities from a solid product.

Q2: What are the likely impurities I might encounter?

A2: Common impurities can include:

  • Unreacted starting material: If the synthesis involves the reduction of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one, some of this ketone may remain.

  • Over-reduction products: Depending on the reducing agent and reaction conditions, the chloro-group might be susceptible to reduction.

  • Solvent residues: Residual solvents from the reaction or work-up can be present.

  • Byproducts from the reducing agent: For example, if using sodium borohydride, borate esters might be formed.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the separation. It is crucial to develop a TLC solvent system that provides good separation between your target compound and any impurities before starting the column. The spots can be visualized under a UV lamp (254 nm) due to the pyridine ring.

Q4: My compound appears to be unstable on silica gel. What are my options?

A4: While less common for this specific structure, some nitrogen-containing heterocyclic compounds can interact strongly with the acidic surface of silica gel, leading to streaking on TLC or poor recovery from a column. If you suspect this, you can try using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like alumina (neutral or basic).

Troubleshooting Guides

Column Chromatography

Problem 1: Poor separation of the product from an impurity.

Possible Cause Solution
Inappropriate solvent system.Optimize the eluent system using TLC. A common starting point for compounds of similar polarity is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Try a gradient elution, starting with a lower polarity and gradually increasing it.
Column overloading.Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to use at least 20-50 times the weight of silica gel to the weight of the crude product.
Co-elution of impurities.If an impurity has a very similar polarity, consider a different purification technique, such as recrystallization, or explore reversed-phase chromatography if available.

Problem 2: The compound is not eluting from the column.

Possible Cause Solution
Solvent polarity is too low.Gradually increase the polarity of the eluent. For highly polar compounds, adding a small percentage of methanol to the ethyl acetate/hexane mixture can be effective.[1]
Strong interaction with silica gel.As mentioned in the FAQs, try adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent to mitigate strong acidic interactions.
Recrystallization

Problem 1: The compound does not crystallize upon cooling.

Possible Cause Solution
Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then try cooling again.
The solution is not saturated.See the point above. Ensure you are using the minimum amount of hot solvent to dissolve the solid.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very fine, impure crystals.[2]
Presence of impurities inhibiting crystallization.If the product is heavily contaminated, it may be necessary to first perform a column chromatography purification.

Problem 2: The compound "oils out" instead of crystallizing.

Possible Cause Solution
The boiling point of the solvent is too high, and the compound is melting in the hot solvent.Choose a solvent with a lower boiling point.
The solubility of the compound is too high in the chosen solvent, even at low temperatures.Try a different solvent or a solvent pair. A good solvent pair consists of one solvent in which the compound is soluble and another in which it is sparingly soluble.[3]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20%, 30%, etc.) based on the separation observed by TLC.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

The choice of solvent is critical and may require experimentation. Solvents to consider include ethyl acetate/hexanes, acetone/water, or ethanol/water mixtures.

  • Dissolution: In a flask, add the crude solid and a small amount of a suitable solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Solvent System / Conditions Notes
Column Chromatographye.g., 85e.g., >98e.g., 75e.g., Ethyl Acetate/Hexanes gradiente.g., Good separation from baseline impurity.
Recrystallizatione.g., 90e.g., >99e.g., 85e.g., Ethanol/Watere.g., Significant loss in mother liquor.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Purity Check (TLC, NMR, HPLC) Purity Check (TLC, NMR, HPLC) Column Chromatography->Purity Check (TLC, NMR, HPLC) Recrystallization->Purity Check (TLC, NMR, HPLC) Pure Product Pure Product Purity Check (TLC, NMR, HPLC)->Pure Product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Issue method Which Method? start->method cc Column Chromatography method->cc Column recryst Recrystallization method->recryst Recrystallization cc_issue Problem? cc->cc_issue recryst_issue Problem? recryst->recryst_issue poor_sep Poor Separation cc_issue->poor_sep Separation no_elution No Elution cc_issue->no_elution Elution solution1 Optimize Eluent / Repack Column poor_sep->solution1 solution2 Increase Eluent Polarity no_elution->solution2 no_xtal No Crystals recryst_issue->no_xtal Crystallization oiling_out Oiling Out recryst_issue->oiling_out Phase solution3 Concentrate / Slow Cooling no_xtal->solution3 solution4 Change Solvent / Solvent Pair oiling_out->solution4

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives?

A1: The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives often involves a multicomponent condensation reaction.[1][2] A common method is the cyclocondensation of a 2,5-diarylidenecyclopentanone derivative with propanedinitrile, using a sodium alkoxide (like sodium ethoxide or sodium methoxide) as both a reagent and a catalyst.[3] The reaction is typically carried out by refluxing the mixture in an appropriate alcohol solvent.[1]

Q2: What are some potential impurities that could be observed in the synthesis?

A2: Based on analogous syntheses, potential impurities could include unreacted starting materials (e.g., the corresponding cyclopentanone precursor), byproducts from self-condensation of the starting materials, or products of incomplete cyclization. Over-oxidation products could also be a concern if oxidative conditions are used in any synthetic step.

Q3: How can the purity of the final product be assessed?

A3: The purity of this compound can be determined using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (MS), and Infrared (IR) spectroscopy.[1][4] The melting point of the crystalline solid can also be a good indicator of purity.[3][5] Commercial suppliers often specify a purity of at least 95%.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Yield Inactive catalyst or reagent.Ensure the use of fresh and anhydrous sodium alkoxide and solvents. Moisture can quench the base.
Incorrect reaction temperature.Optimize the reflux temperature. For multicomponent reactions leading to similar structures, refluxing at 80°C for at least one hour is reported.[1]
Incomplete reaction.Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).
Presence of Multiple Spots on TLC Formation of side products.Purify the crude product using flash column chromatography. Common solvent systems for related compounds include ethyl acetate/petroleum ether mixtures.[4]
Degradation of the product.Ensure appropriate work-up conditions. Avoid prolonged exposure to strong acids or bases during extraction and purification.
Product is an Oil Instead of a Solid Presence of impurities.Attempt to triturate the oil with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, column chromatography is recommended.
Incorrect product formation.Re-verify the structure using detailed spectroscopic analysis (NMR, MS).
Inconsistent Spectroscopic Data Residual solvent.Dry the sample under high vacuum for an extended period.
Presence of isomeric byproducts.Careful purification by chromatography may be necessary to isolate the desired isomer.

Experimental Protocols

While a specific protocol for this compound is not detailed in the provided results, the following are representative protocols for the synthesis of structurally related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Protocol 1: Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives [1][3]

  • To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol).

  • Add propanedinitrile (0.02 mol, 1.32 g).

  • Add the corresponding sodium alkoxide (0.02 mol). Use sodium ethoxide (1.36 g) if ethanol is the solvent, or sodium methoxide (1.08 g) if methanol is the solvent.

  • Add the anhydrous alcohol (ethanol or methanol) as the solvent.

  • Reflux the reaction mixture for 1-2 hours at 80°C with stirring.

  • Monitor the reaction completion by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the cooled reaction mixture with 150 mL of distilled water.

  • Collect the precipitated solid product by filtration.

  • Recrystallize the product if necessary to obtain a highly pure compound.

Protocol 2: General Oxidation Procedure for Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one [4]

This protocol describes the synthesis of a ketone precursor, which could potentially be reduced to the target alcohol.

  • Charge a 25 mL round-bottom flask with 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and t-BuOOH (65% in H₂O, 2.5 mmol).

  • Add H₂O (2.5 mL) as the solvent.

  • Stir the mixture at 25°C for 24 hours.

  • After the reaction, evaporate the solvent in vacuo.

  • Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether = 1:5) to yield the desired product.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis problem Problem Encountered? start->problem low_yield Low or No Yield problem->low_yield Yes impurity Impure Product (Multiple TLC Spots) problem->impurity Yes oily_product Product is an Oil problem->oily_product Yes bad_spectra Inconsistent Spectroscopic Data problem->bad_spectra Yes end Successful Synthesis problem->end No check_reagents Check Reagent/Catalyst Activity & Anhydrous Conditions low_yield->check_reagents optimize_temp Optimize Reaction Temperature low_yield->optimize_temp extend_time Extend Reaction Time & Monitor with TLC low_yield->extend_time purify Purify via Column Chromatography impurity->purify workup Review Work-up Procedure impurity->workup oily_product->purify triturate Triturate with Non-Polar Solvent oily_product->triturate dry_sample Dry Sample Under High Vacuum bad_spectra->dry_sample isolate_isomer Isolate Isomers via Chromatography bad_spectra->isolate_isomer check_reagents->problem optimize_temp->problem extend_time->problem purify->problem workup->problem reverify Re-verify Structure (NMR, MS) triturate->reverify reverify->problem dry_sample->problem isolate_isomer->problem

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

  • Hydrolysis: The chloro group on the pyridine ring can be susceptible to nucleophilic substitution by water, especially under elevated temperatures or non-neutral pH conditions, leading to the formation of the corresponding pyridin-4-ol derivative.

  • Oxidation: The secondary alcohol in the cyclopentanol ring is a potential site for oxidation, which would yield the corresponding ketone, 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one. This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents.

  • Photodegradation: Compounds containing a chloropyridine moiety can be susceptible to degradation upon exposure to light, particularly UV radiation.[1][2] This can lead to the cleavage of the C-Cl bond and the formation of various photoproducts.

  • Dehydration: Under acidic conditions, the alcohol group could be eliminated, leading to the formation of an unsaturated cyclopentene ring fused to the pyridine.

Q2: What are the typical environmental factors that can affect the stability of this compound?

A2: The stability of this compound can be influenced by several environmental factors.[3][4] These include:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions such as hydrolysis and oxidation.[4]

  • pH: The rate of hydrolysis of the chloro group and the potential for dehydration of the alcohol are highly dependent on the pH of the solution. Acidic or alkaline conditions may promote degradation.[3]

  • Light: Exposure to light, especially UV light, can induce photolytic degradation.[2][4] Experiments should be conducted in amber glassware or under light-protected conditions to minimize this.

  • Oxygen: The presence of oxygen can promote oxidative degradation of the alcohol group.[4]

Q3: Are there any known issues with the microbiological degradation of this compound?

A3: Generally, chloropyridines are relatively resistant to microbiological degradation.[5][6] While specific studies on this compound are unavailable, it is plausible that it exhibits similar resistance. However, for long-term studies in non-sterile media, microbial contamination should be considered as a potential factor.

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in HPLC Analysis

Problem: You observe unexpected peaks in your HPLC chromatogram during a stability study of this compound.

G start Unexpected Peaks Observed in HPLC check_blank Run a blank (solvent) injection. Do the peaks persist? start->check_blank contaminant Source of contamination identified. Clean injector, vials, and use fresh solvent. check_blank->contaminant Yes check_standard Inject a fresh, pure standard of the compound. Are the peaks present? check_blank->check_standard No degradation Peaks are likely degradants. Proceed to degradant identification. forced_degradation Perform forced degradation studies (acid, base, peroxide, heat, light). Do the peaks match any of the stressed samples? degradation->forced_degradation check_standard->degradation No standard_issue Standard is impure or degraded. Source a new, pure standard. check_standard->standard_issue Yes match_found Degradation pathway tentatively identified. Proceed with structural elucidation (e.g., LC-MS/MS). forced_degradation->match_found Yes no_match Origin of peaks is still unknown. Consider interaction with excipients or container. forced_degradation->no_match No

Troubleshooting Steps:

  • System Contamination Check: Inject a blank solvent. If the peaks are still present, they are likely from a contaminated solvent, glassware, or carryover from a previous injection. Clean the injection port and autosampler needle, and use fresh, HPLC-grade solvents.[7]

  • Standard Purity Check: Prepare a fresh solution of your this compound standard from a reliable source. If the unexpected peaks are present in the fresh standard, your standard may be impure or have degraded.

  • Forced Degradation Study: If the peaks are absent in the blank and fresh standard, they are likely degradation products. To confirm this, perform forced degradation studies. Expose your compound to acidic, basic, oxidative (e.g., hydrogen peroxide), thermal, and photolytic stress conditions.[8] Compare the chromatograms from the stressed samples to your stability sample.

  • Peak Identification: If the retention times of the unknown peaks match those generated under specific stress conditions, you can tentatively identify the degradation pathway. For definitive identification, techniques like LC-MS/MS are recommended.

Guide 2: Addressing HPLC Method-Related Issues

Problem: You are experiencing poor peak shape (e.g., tailing, fronting, or splitting) or retention time shifts during the analysis of this compound.

G start Poor Peak Shape or Retention Time Shift check_mobile_phase Is the mobile phase freshly prepared and properly degassed? Is the pH consistent? start->check_mobile_phase mobile_phase_issue Prepare fresh mobile phase. Ensure proper mixing and degassing. check_mobile_phase->mobile_phase_issue No check_column Is the column old or has it been used with incompatible samples? Is the column temperature stable? check_mobile_phase->check_column Yes mobile_phase_issue->start column_issue Flush the column with a strong solvent. If the problem persists, replace the column. check_column->column_issue No check_injector Is the injection volume appropriate? Is the sample solvent compatible with the mobile phase? check_column->check_injector Yes column_issue->start injector_issue Adjust injection volume. Dissolve the sample in the mobile phase if possible. check_injector->injector_issue No check_detector Are the detector settings (e.g., wavelength) optimal? check_injector->check_detector Yes injector_issue->start detector_issue Optimize detector settings. check_detector->detector_issue No resolved Issue Resolved check_detector->resolved Yes detector_issue->start

Troubleshooting Steps:

  • Mobile Phase:

    • Preparation: Ensure the mobile phase is freshly prepared, well-mixed, and degassed. Inconsistent mobile phase composition is a common cause of retention time shifts.[9]

    • pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Ensure the pH is controlled and consistent between runs.

  • Column:

    • Column Health: A degraded or contaminated column can lead to poor peak shape. Try flushing the column with a strong solvent. If performance does not improve, the column may need to be replaced.[9]

    • Temperature: Ensure the column oven is maintaining a stable temperature, as temperature fluctuations can cause retention time shifts.

  • Injector and Sample:

    • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the mobile phase.[10]

    • Injection Volume: Overloading the column with too much sample can lead to peak broadening and tailing. Try reducing the injection volume.[9]

  • System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and retention time variability.

Data Presentation

As no specific quantitative degradation data for this compound is publicly available, the following tables are provided as templates for summarizing data from your own stability and forced degradation studies.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDurationTemperature (°C)% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl24 h60e.g., 15.2e.g., 2e.g., 8.5 min
0.1 M NaOH24 h60e.g., 25.8e.g., 3e.g., 6.2 min
10% H₂O₂24 h25e.g., 8.1e.g., 1e.g., 9.1 min
Heat48 h80e.g., 5.5e.g., 1e.g., 9.1 min
Photolytic (UV)24 h25e.g., 30.5e.g., 4e.g., 5.8 min

Table 2: Stability Data under Accelerated Conditions (e.g., 40°C / 75% RH)

Time PointAssay (% of Initial)Total Impurities (%)
Initial100.00.1
1 Monthe.g., 99.5e.g., 0.5
3 Monthse.g., 98.2e.g., 1.8
6 Monthse.g., 96.9e.g., 3.1

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a calibrated UV light source for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.

Visualization of Potential Degradation Pathways

G parent 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol hydrolysis 4-Hydroxy-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol parent->hydrolysis H₂O / Δ oxidation 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-one parent->oxidation [O] photodegradation Various Photoproducts parent->photodegradation hv dehydration 4-Chloro-6H-cyclopenta[b]pyridine parent->dehydration H⁺ / Δ

References

Technical Support Center: Synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. The information is presented in a question-and-answer format to directly address potential challenges during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and practical synthetic approach is a two-step process. The first step involves the synthesis of the precursor ketone, 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one. The second step is the reduction of this ketone to the desired final product, this compound.

Q2: My yield for the reduction of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one is consistently low. What are the critical parameters to check?

Low yields in the reduction step are often attributed to the choice of reducing agent, reaction temperature, solvent, and the purity of the starting material. Key factors to investigate are:

  • Reducing Agent Activity: Ensure the reducing agent (e.g., Sodium Borohydride) is fresh and has been stored under appropriate conditions to prevent decomposition.

  • Solvent Purity: The presence of water in the solvent can quench the reducing agent, leading to lower yields. Ensure the use of dry, anhydrous solvents.

  • Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of byproducts. It is crucial to maintain the recommended temperature throughout the reaction.

  • Purity of the Ketone: Impurities in the starting ketone can interfere with the reduction reaction, leading to the formation of side products and a lower yield of the desired alcohol.

Q3: I am observing the formation of a significant amount of an unknown byproduct in my reaction. What could it be?

The formation of byproducts can be due to several factors. One common possibility is the dechlorination of the pyridine ring, especially if harsh reducing agents or high temperatures are used. Another possibility is the formation of dimeric or polymeric species. To identify the byproduct, techniques like NMR spectroscopy and mass spectrometry are recommended.

Troubleshooting Guides

Problem 1: Low or No Conversion of the Ketone to the Alcohol
Possible Cause Suggested Solution
Inactive Reducing AgentUse a fresh batch of the reducing agent. Ensure proper storage conditions (cool, dry place).
Insufficient Amount of Reducing AgentIncrease the molar equivalents of the reducing agent. A common starting point is 1.5 to 2.0 equivalents relative to the ketone.
Inappropriate SolventEnsure the solvent is anhydrous. Methanol or ethanol are commonly used for Sodium Borohydride reductions. For stronger reducing agents like Lithium Aluminum Hydride, anhydrous ethers like THF or diethyl ether are necessary.
Low Reaction TemperatureWhile some reductions proceed at room temperature, others may require cooling to 0°C or gentle heating. Consult literature for the optimal temperature for your specific reducing agent.
Problem 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Suggested Solution
Over-reductionIf using a strong reducing agent like Lithium Aluminum Hydride, other functional groups might be reduced. Consider a milder reducing agent like Sodium Borohydride.
DechlorinationThe chloro-substituent on the pyridine ring might be susceptible to reduction. Using a milder reducing agent and lower temperatures can help minimize this side reaction.
Impure Starting MaterialPurify the starting ketone (4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one) before the reduction step. Column chromatography or recrystallization are common purification methods.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one (Hypothetical)

This protocol is based on general procedures for the synthesis of related compounds and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the appropriate starting materials for the cyclization reaction.

  • Solvent and Catalyst: Add a suitable anhydrous solvent (e.g., toluene or xylene) and the cyclization catalyst.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one to this compound
  • Dissolving the Ketone: In a round-bottom flask, dissolve 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one (1.0 eq) in anhydrous methanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add Sodium Borohydride (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, carefully quench the excess Sodium Borohydride by the slow addition of acetone, followed by water.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Sodium Borohydride (NaBH₄)Methanol0 to 252-485-95Mild conditions, good selectivity.
Lithium Aluminum Hydride (LiAlH₄)THF01-270-85Stronger reducing agent, risk of dechlorination.
Potassium Borohydride (KBH₄)Ethanol254-680-90Slower reaction rate compared to NaBH₄.

Visualizations

experimental_workflow cluster_synthesis Step 1: Ketone Synthesis cluster_reduction Step 2: Ketone Reduction start_ketone Starting Materials reaction_ketone Cyclization Reaction start_ketone->reaction_ketone workup_ketone Workup & Purification reaction_ketone->workup_ketone product_ketone 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-one workup_ketone->product_ketone start_reduction Ketone Precursor product_ketone->start_reduction reaction_reduction Reduction (e.g., NaBH4, MeOH) start_reduction->reaction_reduction workup_reduction Workup & Purification reaction_reduction->workup_reduction final_product 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol workup_reduction->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield of Alcohol inactive_reagent Inactive Reducing Agent low_yield->inactive_reagent impure_ketone Impure Starting Ketone low_yield->impure_ketone wrong_conditions Incorrect Reaction Conditions low_yield->wrong_conditions side_reactions Side Reactions (e.g., Dechlorination) low_yield->side_reactions check_reagent Use Fresh Reducing Agent inactive_reagent->check_reagent purify_ketone Purify Ketone (Chromatography/Recrystallization) impure_ketone->purify_ketone optimize_conditions Optimize Temperature, Solvent, and Time wrong_conditions->optimize_conditions milder_reagent Use Milder Reducing Agent (e.g., NaBH4) side_reactions->milder_reagent

Caption: Troubleshooting logic for low yield in the reduction step.

Technical Support Center: Overcoming Resistance to 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (CPD-7)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, hereafter referred to as CPD-7, is treated here as a hypothetical MEK1/2 inhibitor for the purpose of illustrating common resistance mechanisms and troubleshooting strategies. The information provided is based on established principles of resistance to MEK inhibitors in cancer cell lines.

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding acquired resistance to CPD-7 in cell culture models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for CPD-7?

A1: CPD-7 is a potent and selective small-molecule inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK (MAPK) signaling pathway. By inhibiting MEK, CPD-7 aims to block downstream signaling, leading to decreased cell proliferation and increased apoptosis in susceptible cell lines.

Q2: My cells were initially sensitive to CPD-7, but now they are proliferating at concentrations that were previously cytotoxic. Have they developed resistance?

A2: This is a common indicator of acquired resistance. To confirm, you should perform a dose-response assay (e.g., CellTiter-Glo® or MTT) to compare the IC50 value of your current cell population to the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates a decrease in sensitivity.

Q3: What are the common molecular mechanisms of acquired resistance to MEK inhibitors like CPD-7?

A3: Resistance to MEK inhibitors can arise through various mechanisms, including:

  • Reactivation of the MAPK Pathway: This can occur through mutations in MEK1/2 that prevent drug binding or through amplification or mutations of upstream components like BRAF or RAS.

  • Bypass Signaling Tracks: Cells can activate alternative survival pathways to circumvent the MEK blockade. The most common is the activation of the PI3K/AKT/mTOR pathway.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.

Q4: How can I investigate the mechanism of resistance in my cell line?

A4: A multi-step approach is recommended. Start by using Western blotting to check for reactivation of the ERK pathway (by probing for p-ERK) and activation of bypass pathways (e.g., p-AKT). If these pathways are not altered, consider investigating drug efflux by using a P-gp inhibitor in combination with CPD-7. For a more comprehensive analysis, next-generation sequencing (NGS) can identify potential mutations in key signaling genes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with CPD-7.

Issue 1: Reduced Efficacy of CPD-7 in Long-Term Cultures
  • Problem: Cells initially showed a strong anti-proliferative response to CPD-7, but after several passages, the effect is diminished.

  • Possible Cause: Selection and expansion of a resistant subpopulation of cells.

  • Troubleshooting Workflow:

    G A Reduced CPD-7 Efficacy Observed B Perform Dose-Response Assay (e.g., MTT) to Confirm IC50 Shift A->B C Compare IC50 to Parental Line B->C D Significant IC50 Increase? C->D E Resistance Confirmed. Proceed to Mechanism Investigation. D->E Yes F No Significant Change. Check Compound Integrity / Assay Conditions. D->F No

    Caption: Workflow to confirm CPD-7 resistance.

  • Actionable Steps:

    • Confirm Resistance: Follow the workflow above. Determine the new IC50 value for the suspected resistant population and compare it to the parental line.

    • Investigate Pathway Reactivation: Use Western blotting to assess the phosphorylation status of ERK1/2 (p-ERK1/2) in the presence of CPD-7. Persistent p-ERK signaling despite treatment suggests MAPK pathway reactivation.

    • Assess Bypass Pathways: Probe for key nodes in alternative survival pathways, primarily p-AKT (Ser473), as an indicator of PI3K pathway activation.

Issue 2: No Apoptosis Induction Despite Proliferation Arrest
  • Problem: CPD-7 treatment effectively halts cell proliferation, but apoptosis assays (e.g., Annexin V/PI staining) show no significant increase in cell death.

  • Possible Cause: The cells may be entering a state of senescence or cytostasis rather than undergoing apoptosis. This can be an intermediate step towards developing full resistance.

  • Troubleshooting Steps:

    • Senescence Assay: Perform a senescence-associated β-galactosidase (SA-β-gal) staining assay. A positive result (blue staining) indicates a senescent phenotype.

    • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution. An accumulation of cells in the G1 phase is consistent with a cytostatic effect.

    • Combination Therapy: A cytostatic response to MEK inhibition can often be overcome by combining it with an inhibitor of a pro-survival pathway. A common strategy is to combine the MEK inhibitor with a PI3K or AKT inhibitor.

Experimental Protocols & Data

Protocol 1: Determining IC50 via MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Dilution: Prepare a 2x serial dilution of CPD-7 in culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Table 1: Hypothetical IC50 Values for CPD-7
Cell LineConditionIC50 (nM)Fold Change
HT-29Parental (Sensitive)15-
HT-29-CRCPD-7 Resistant45030x
A375Parental (Sensitive)10-
A375-CRCPD-7 Resistant62062x
Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Lysis: Treat sensitive and resistant cells with CPD-7 (e.g., at 10x IC50 of the sensitive line) for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Table 2: Summary of Hypothetical Western Blot Findings
Cell LineTreatmentp-ERK (T202/Y204)p-AKT (S473)Interpretation
HT-29 (Parental)Vehicle++++Baseline signaling
HT-29 (Parental)CPD-7 (150 nM)-+Effective MEK inhibition
HT-29-CRVehicle+++++Upregulated bypass pathway at baseline
HT-29-CRCPD-7 (150 nM)-+++PI3K/AKT bypass activation upon MEK inhibition

Visualized Signaling Pathways and Workflows

MAPK and PI3K/AKT Signaling Pathways

G cluster_0 MAPK Pathway cluster_1 PI3K/AKT Bypass Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation CPD7 CPD-7 CPD7->MEK AKT AKT PI3K->AKT AKT->Proliferation Bypass Survival Cell Survival AKT->Survival

Caption: CPD-7 targets the MAPK pathway, but resistance can arise via the PI3K/AKT bypass track.

Logical Flow for Overcoming Resistance

G A CPD-7 Resistance Confirmed B Analyze Resistance Mechanism A->B C p-ERK Reactivation? B->C MAPK? D p-AKT Upregulation? B->D Bypass? G Test for ABC Transporter Overexpression B->G Other? E Consider RAF or upstream inhibitor or switch to ERK inhibitor C->E Yes F Combine CPD-7 with PI3K/AKT inhibitor D->F Yes

Minimizing off-target effects of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, a potential kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary class of targets for compounds with a cyclopenta[b]pyridine scaffold?

A1: Compounds featuring a cyclopenta[b]pyridine scaffold are frequently investigated as kinase inhibitors. The pyridine and fused ring systems are common pharmacophores that can interact with the ATP-binding pocket of various kinases.

Q2: I am observing high variability in my in vitro kinase assay results. What are the potential causes?

A2: High variability can stem from several factors:

  • Compound Solubility: Ensure your compound is fully dissolved in the solvent (e.g., DMSO) and assay buffer. Precipitation can lead to inconsistent concentrations.

  • Pipetting Errors: Use calibrated pipettes and proper technique to minimize volume variations, especially when preparing serial dilutions.

  • Plate Edge Effects: Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations.

  • Reagent Instability: Ensure all reagents, particularly ATP and the kinase itself, are properly stored and have not undergone multiple freeze-thaw cycles.

Q3: My compound shows potent inhibition in a biochemical assay but has no effect in a cell-based assay. What could be the reason?

A3: Discrepancies between biochemical and cellular assays are common and can be attributed to:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Cellular ATP Concentration: Intracellular ATP levels (millimolar range) are much higher than those typically used in biochemical assays (micromolar range). This can reduce the apparent potency of ATP-competitive inhibitors.

  • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.

Q4: How can I confirm that the observed cellular phenotype is due to the inhibition of my target kinase and not an off-target effect?

A4: Validating on-target effects is crucial. Here are several recommended approaches:

  • Use a Structurally Different Inhibitor: Treat cells with a structurally unrelated inhibitor that targets the same kinase. If the same phenotype is observed, it strengthens the evidence for an on-target effect.

  • Rescue Experiments: Transfect cells with a mutated, inhibitor-resistant version of the target kinase. If the inhibitor-induced phenotype is reversed, it strongly supports an on-target mechanism.

  • Target Engagement Assays: Directly measure the binding of the compound to the target kinase within the cell using techniques like the Cellular Thermal Shift Assay (CETSA).

Troubleshooting Guides

Issue 1: Low or No Kinase Activity in the Assay
Potential Cause Troubleshooting Step
Inactive Kinase Verify the activity of the kinase stock with a known positive control substrate and inhibitor. Avoid multiple freeze-thaw cycles.
Incorrect Buffer Composition Ensure all buffer components (e.g., HEPES, MgCl₂, DTT) are at the correct concentration and pH.
Degraded ATP Use a fresh stock of ATP. Confirm its concentration using spectrophotometry.
Substrate Issues Check the purity and concentration of the substrate. Ensure it is soluble in the assay buffer.
Issue 2: High Background Signal in the Kinase Assay
Potential Cause Troubleshooting Step
Compound Interference Run a control with the compound and detection reagent in the absence of the kinase to check for direct interference.
Contaminated Reagents Test individual reagents for contamination with ATP or other interfering substances.
Assay Plate Issues Some plates can have inherent phosphorescence. Test different plate types or pre-read the plate before adding reagents.
High Kinase Concentration An excessively high kinase concentration can lead to a high background. Optimize the kinase concentration to ensure the reaction is in the linear range.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general procedure for screening this compound against a panel of kinases to determine its selectivity.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold) in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific peptide or protein substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted compound to the wells. Include a DMSO-only control for 100% kinase activity and a known inhibitor as a positive control.

  • Reaction Initiation: Start the reaction by adding a mixture of [γ-³³P]ATP and non-labeled ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose filter plate.

  • Detection: Wash the filter plates to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the direct binding of the compound to its target kinase in a cellular environment.

  • Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of the compound or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Cell Harvest: Harvest and wash the cells, then resuspend them in a buffer containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein quantification method.

  • Interpretation: Successful binding of the inhibitor will stabilize the target protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.

Visualizations

experimental_workflow Kinase Inhibitor Characterization Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Characterization biochemical_assay Biochemical Assay (Primary Screen) kinase_panel Kinase Panel Screening (Selectivity) biochemical_assay->kinase_panel ic50 IC50 Determination kinase_panel->ic50 cell_based_assay Cell-Based Assay (Phenotype) ic50->cell_based_assay Active Compounds cetsa CETSA (Target Engagement) cell_based_assay->cetsa off_target_validation Off-Target Validation (e.g., Rescue) cetsa->off_target_validation lead_optimization Lead Optimization off_target_validation->lead_optimization Validated Hits

Caption: A typical workflow for characterizing a novel kinase inhibitor.

signaling_pathway Hypothetical Kinase Signaling Pathway receptor Receptor kinase_A Kinase A (Target) receptor->kinase_A Activates kinase_B Kinase B kinase_A->kinase_B Phosphorylates transcription_factor Transcription Factor kinase_B->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Drives inhibitor 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol inhibitor->kinase_A Inhibits

Caption: A hypothetical signaling pathway modulated by the inhibitor.

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol dosage optimization in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a lack of publicly available in vivo dosage and pharmacokinetic data for the specific compound 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. The following troubleshooting guides, FAQs, and protocols are based on general principles for novel compound dosage optimization in vivo and data from similar pyridine derivatives. Researchers should always begin with a thorough literature review for any newly published data.

Frequently Asked Questions (FAQs)

Q1: How should I determine the starting dose for my in vivo study with this compound?

A1: For a novel compound without prior in vivo data, a systematic approach is crucial. Start by conducting comprehensive in vitro cytotoxicity assays on relevant cell lines to determine the concentration range that elicits a biological effect. This in vitro data can provide a preliminary indication of the compound's potency. Following this, an acute toxicity study in a small group of animals is recommended to establish the maximum tolerated dose (MTD) and identify a non-toxic dose range. It is advisable to begin with a wide dose range in your initial in vivo studies.

Q2: What are the most critical parameters to monitor during the initial dose-finding studies?

A2: During dose-finding and toxicity assessments, it is essential to monitor a variety of parameters to ensure animal welfare and gather crucial data. These include:

  • Clinical Observations: Daily monitoring for any changes in behavior (e.g., lethargy, agitation), appearance (e.g., ruffled fur, changes in posture), and general activity levels.

  • Body Weight: Measure body weight regularly as it is a sensitive indicator of an animal's overall health.

  • Food and Water Intake: Monitor for any significant changes in consumption.

  • Tumor Growth (if applicable): In xenograft models, measure tumor volume regularly to assess efficacy. For example, one study on a different imidazo[1,2-a]pyridine derivative in a xenograft model showed that tumor growth was inhibited by 47.1% with 5 mg/kg injections and 73.4% at 15 mg/kg, with no effect on body weight.[1]

Q3: What should I do if I observe high mortality at what I predicted to be a low dose?

A3: High mortality at a low dose could indicate a narrow therapeutic index or unexpected toxicity. In this situation, it is critical to:

  • Re-evaluate in vitro cytotoxicity data: Ensure that the in vitro models were appropriate and the data is reliable.

  • Conduct a more granular dose-escalation study: Use smaller dose increments to more accurately pinpoint the MTD.

  • Consider the route of administration: The chosen route may lead to unexpectedly high bioavailability or rapid absorption.

Q4: What if I don't see any observable effect even at high doses?

A4: A lack of an observable effect at high doses could be due to several factors:

  • Poor Bioavailability: The compound may not be well absorbed into the systemic circulation.

  • Rapid Metabolism: The compound may be quickly broken down and eliminated by the body.

  • Lack of Efficacy: The compound may not be effective in the chosen animal model.

To address this, consider conducting pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. You might also explore alternative routes of administration or different formulations to improve bioavailability.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
High variability in animal response - Inaccurate dosing- Issues with formulation (e.g., poor solubility, instability)- Underlying health issues in the animals- Ensure the compound is properly solubilized and the formulation is stable.- Verify the accuracy of the dose administration technique.- Use healthy, age- and weight-matched animals from a reputable supplier.
Unexpected side effects (e.g., weight loss, lethargy) - Off-target effects of the compound- The compound may be more toxic than anticipated- Conduct a thorough literature search for known toxicities of similar compounds.- Perform a dose de-escalation study to find a better-tolerated dose.- Consider histopathological analysis of major organs to identify any tissue damage.
No correlation between in vitro and in vivo results - Poor pharmacokinetic properties of the compound- The in vitro model may not accurately reflect the in vivo environment- Conduct pharmacokinetic studies to determine the compound's ADME profile.- Re-evaluate the relevance of the in vitro model.

Experimental Protocols

General Protocol for a Dose-Ranging and Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant animal model (e.g., BALB/c nude mice for xenograft studies). Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

  • Compound Formulation: Prepare a stable and sterile formulation of this compound suitable for the chosen route of administration (e.g., intraperitoneal, oral gavage).

  • Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to different dose groups (e.g., 5-6 animals per group). Include a vehicle control group.

  • Dose Escalation:

    • Start with a low dose, informed by in vitro data.

    • Administer the compound and monitor the animals closely for signs of toxicity for a set period (e.g., 7-14 days).

    • If no toxicity is observed, escalate the dose in the next group of animals. A common dose escalation scheme is the modified Fibonacci sequence.

  • Data Collection:

    • Record clinical observations daily.

    • Measure body weight at least three times a week.

    • At the end of the study, collect blood samples for hematology and serum chemistry analysis.

    • Perform necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss) or mortality.

Data Presentation

Table 1: Template for Recording In Vivo Dose-Ranging Study Data

Dose Group (mg/kg)Number of AnimalsRoute of AdministrationDosing FrequencyMean Body Weight Change (%)Number of MortalitiesClinical Observations
Vehicle Control6IPDaily
16IPDaily
56IPDaily
156IPDaily
506IPDaily

Visualizations

experimental_workflow cluster_0 Phase 1: Pre-clinical Evaluation cluster_1 Phase 2: Efficacy & Pharmacokinetics In Vitro Cytotoxicity In Vitro Cytotoxicity Acute Toxicity Study Acute Toxicity Study In Vitro Cytotoxicity->Acute Toxicity Study Inform Starting Dose Dose-Ranging Study Dose-Ranging Study Acute Toxicity Study->Dose-Ranging Study Determine MTD Efficacy Study Efficacy Study Dose-Ranging Study->Efficacy Study Select Doses Pharmacokinetic Study Pharmacokinetic Study Efficacy Study->Pharmacokinetic Study Correlate Exposure & Effect

Caption: A generalized workflow for in vivo dosage optimization.

troubleshooting_workflow Start Start High Mortality? High Mortality? Start->High Mortality? No Effect? No Effect? High Mortality?->No Effect? No Re-evaluate In Vitro Data Re-evaluate In Vitro Data High Mortality?->Re-evaluate In Vitro Data Yes Conduct PK Studies Conduct PK Studies No Effect?->Conduct PK Studies Yes Proceed with Efficacy Studies Proceed with Efficacy Studies No Effect?->Proceed with Efficacy Studies No Granular Dose Escalation Granular Dose Escalation Re-evaluate In Vitro Data->Granular Dose Escalation Consider Formulation/Route Consider Formulation/Route Conduct PK Studies->Consider Formulation/Route

Caption: A troubleshooting decision tree for in vivo studies.

References

Technical Support Center: Crystallization of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the crystallization of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of this compound?

A1: The most critical factors include the choice of solvent, the level of supersaturation, the cooling rate, and the purity of the starting material.[1][2] As a heterocyclic compound, it is expected to crystallize well, but careful control of these parameters is essential for obtaining high-quality crystals.[3]

Q2: How do I select an appropriate solvent for crystallization?

A2: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[4][5] For pyridine derivatives, common solvent systems include alcohols (ethanol, methanol), esters (ethyl acetate), and ketones (acetone), or mixtures such as hexane/acetone or hexane/THF.[6] It is crucial to perform small-scale solvent screening to identify the optimal system for your specific batch.

Q3: What is polymorphism and why is it a concern for this compound?

A3: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having different physicochemical properties like solubility and stability.[1][7] For a pharmaceutical intermediate, an uncontrolled polymorphic form can impact downstream processes and the quality of the final active pharmaceutical ingredient (API).[1][8]

Q4: Can impurities affect the crystallization process?

A4: Yes, impurities can significantly impact crystallization by interfering with crystal lattice formation, affecting crystal growth, and potentially leading to the formation of undesirable crystal forms or oils.[1][9] It is recommended to use starting material with the highest possible purity.[6]

Troubleshooting Guide

Issue 1: No crystals form after cooling.
  • Possible Cause: The solution is not supersaturated. The concentration of the compound may be too low.

    • Solution: Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[10]

  • Possible Cause: The compound is too soluble in the chosen solvent.

    • Solution 1: Add an anti-solvent. If you have a good solvent in which the compound is highly soluble, you can add a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[11]

    • Solution 2: Change the solvent. Experiment with different solvents or solvent mixtures where the compound has a steeper solubility curve with respect to temperature.[6]

  • Possible Cause: Lack of nucleation sites.

    • Solution 1: Scratch the inner surface of the flask. Use a glass rod to gently scratch the flask at the surface of the solution to create nucleation sites.[6][10]

    • Solution 2: Add a seed crystal. Introduce a tiny crystal of the pure compound to the solution to initiate crystal growth.[6][10]

Issue 2: The compound oils out instead of crystallizing.
  • Possible Cause: The solution is too concentrated or cooled too quickly. The high level of supersaturation can lead to the separation of a liquid phase (oiling out) instead of solid crystals.

    • Solution 1: Re-heat and add more solvent. Re-heat the solution until the oil dissolves, add a small amount of additional solvent, and then cool more slowly.[10]

    • Solution 2: Use a different solvent system. A solvent system where the compound has lower solubility at the boiling point might prevent oiling out.

  • Possible Cause: Presence of impurities. Impurities can disrupt the crystal lattice formation and promote oiling.

    • Solution: Purify the starting material using techniques like column chromatography before attempting crystallization.[6]

Issue 3: Crystals form too quickly, resulting in small needles or powder.
  • Possible Cause: The solution is too concentrated or the cooling is too rapid. This leads to rapid nucleation and the formation of small, often impure crystals.[10]

    • Solution 1: Use more solvent. Re-dissolve the solid in a larger volume of hot solvent and cool slowly.[10] This will reduce the level of supersaturation and promote the growth of larger, more well-defined crystals.

    • Solution 2: Insulate the flask. Allow the solution to cool to room temperature slowly by insulating the flask, and then gradually cool it further in an ice bath.

Issue 4: The crystal yield is low.
  • Possible Cause: Too much solvent was used. A significant amount of the compound may remain dissolved in the mother liquor.[10]

    • Solution: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure.

  • Possible Cause: The final cooling temperature is not low enough.

    • Solution: Ensure the solution is cooled sufficiently, for example, in an ice bath or refrigerator, to maximize the precipitation of the compound.

Data Presentation

Table 1: Suggested Solvents for Crystallization Screening

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarGood for many heterocyclic compounds.
Methanol65PolarSimilar to ethanol, but higher solubility for many compounds.
Ethyl Acetate77MediumOften a good choice for compounds with moderate polarity.
Acetone56Polar aproticCan be effective, but its low boiling point requires care.
Toluene111Non-polarCan be used in a solvent/anti-solvent system with a polar solvent.
Hexane69Non-polarTypically used as an anti-solvent.
Water100Very PolarMay be used in combination with a miscible organic solvent.

Note: This table provides general suggestions. The optimal solvent system for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In a flask, add the crude this compound. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[4]

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

  • Dissolution: Dissolve the crude compound in a minimum amount of a hot "good" solvent (in which it is very soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (the anti-solvent, in which the compound is insoluble but which is miscible with the good solvent) dropwise until the solution becomes cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol.

Mandatory Visualization

Troubleshooting_Crystallization Troubleshooting Crystallization of this compound start Start Crystallization cooling Cooling start->cooling check_crystals Crystals Formed? cooling->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out check_crystals->oiling_out Oils small_crystals Small/Needle-like Crystals check_crystals->small_crystals Poor Quality good_crystals Good Quality Crystals check_crystals->good_crystals Yes sol_not_supersaturated Concentrate Solution no_crystals->sol_not_supersaturated Solution Clear sol_scratch Scratch Flask / Add Seed Crystal no_crystals->sol_scratch Solution Clear sol_change_solvent Use Anti-Solvent or Change Solvent no_crystals->sol_change_solvent Solution Clear sol_reheat_add_solvent Re-heat and Add More Solvent oiling_out->sol_reheat_add_solvent sol_slower_cooling Cool More Slowly oiling_out->sol_slower_cooling sol_use_more_solvent Use More Solvent small_crystals->sol_use_more_solvent sol_insulate_flask Insulate for Slower Cooling small_crystals->sol_insulate_flask end End good_crystals->end sol_not_supersaturated->cooling sol_scratch->cooling sol_change_solvent->cooling sol_reheat_add_solvent->cooling sol_slower_cooling->cooling sol_use_more_solvent->cooling sol_insulate_flask->cooling

Caption: Troubleshooting workflow for crystallization issues.

References

Technical Support Center: 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential bioavailability issues with 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

Frequently Asked Questions (FAQs)

Q1: My in vivo studies with this compound are showing low and variable plasma exposure after oral administration. What are the potential causes?

A1: Low and variable oral bioavailability is a common challenge in drug development, often stemming from a compound's physicochemical and pharmacokinetic properties. For a novel compound like this compound, the primary factors to investigate are:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids, limiting the amount of drug available for absorption.

  • Low Intestinal Permeability: The molecule may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • Extensive First-Pass Metabolism: The compound might be significantly metabolized by enzymes in the gut wall or liver before reaching systemic circulation.[1]

  • Efflux by Transporters: Proteins such as P-glycoprotein (P-gp) located in the intestinal wall can actively pump the compound back into the intestinal lumen, thereby limiting its absorption.[1]

A systematic approach, starting with the characterization of the compound's physicochemical properties, is crucial to identify the root cause.[1][2]

Q2: What are the initial physicochemical properties of this compound that I should characterize to assess its potential for oral bioavailability?

A2: To understand the potential bioavailability challenges, the following initial physicochemical characterization is recommended:[2]

  • Aqueous Solubility: Determine the solubility in buffers at different pH values (e.g., pH 2, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract.

  • Lipophilicity (LogP/LogD): This parameter influences both solubility and permeability. An optimal range is typically sought, as very high or very low lipophilicity can be detrimental to oral absorption.

  • Solid-State Properties: Characterize the crystalline form (polymorphism) of the compound, as different polymorphs can have different solubilities and dissolution rates.[3]

Q3: What are some common formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound might be?

A3: If poor solubility is identified as a major hurdle, several formulation strategies can be employed to enhance bioavailability:

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate.[4][5] Techniques like micronization and nanosizing can be explored.[6]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[2]

  • Lipid-Based Formulations: Formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can enhance its solubilization in the gut.[2][4]

  • Use of Co-solvents and Surfactants: Incorporating solvents, co-solvents, or surfactants in the formulation can improve the drug's solubility.[3]

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation with buffers can enhance solubility.[4]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Despite Seemingly Adequate Aqueous Solubility

Question: My initial solubility screen for this compound suggests it is reasonably soluble, yet the oral bioavailability in my animal model is very low. What should I investigate next?

Answer: When a compound with good aqueous solubility shows poor oral bioavailability, the investigation should focus on metabolic and permeability factors.[7]

Troubleshooting Workflow:

G start Start: Low in vivo exposure with good aqueous solubility metabolism Investigate First-Pass Metabolism start->metabolism permeability Assess Intestinal Permeability start->permeability microsomes In vitro metabolism study (liver microsomes/S9 fractions) metabolism->microsomes caco2 In vitro Caco-2 permeability assay permeability->caco2 high_clearance High intrinsic clearance observed? microsomes->high_clearance low_papp Low apparent permeability (Papp) observed? caco2->low_papp high_clearance->permeability No prodrug Consider prodrug approach to mask metabolic sites high_clearance->prodrug Yes formulation Formulation strategies to increase absorption rate low_papp->formulation Yes efflux Assess P-gp efflux low_papp->efflux No end Optimized PK profile prodrug->end formulation->end inhibitor Caco-2 assay with P-gp inhibitor efflux->inhibitor is_substrate Is compound a P-gp substrate? inhibitor->is_substrate excipients Incorporate P-gp inhibiting excipients in formulation is_substrate->excipients Yes is_substrate->end No excipients->end G start Start: High inter-animal variability in plasma concentrations dissolution Assess in vitro dissolution of formulation start->dissolution formulation Evaluate formulation stability and homogeneity start->formulation poor_dissolution Is dissolution rate low or variable? dissolution->poor_dissolution poor_dissolution->formulation No improve_formulation Improve formulation to ensure consistent dissolution poor_dissolution->improve_formulation Yes asd Amorphous Solid Dispersion improve_formulation->asd sedds Self-Emulsifying Drug Delivery System (SEDDS) improve_formulation->sedds particle_size Particle Size Reduction improve_formulation->particle_size retest Re-evaluate in vivo PK with improved formulation asd->retest sedds->retest particle_size->retest end Reduced variability in exposure retest->end G start Administer Compound Orally dissolution Drug Dissolution in GI Tract start->dissolution absorption Absorption across Gut Wall dissolution->absorption Soluble Drug solubility_check Adequate Solubility? dissolution->solubility_check metabolism First-Pass Metabolism (Gut Wall & Liver) absorption->metabolism Permeated Drug permeability_check Adequate Permeability? absorption->permeability_check systemic Drug in Systemic Circulation metabolism->systemic Metabolically Stable Drug metabolism_check Low First-Pass Metabolism? metabolism->metabolism_check solubility_check->absorption Yes low_bioavailability Low Bioavailability solubility_check->low_bioavailability No permeability_check->metabolism Yes permeability_check->low_bioavailability No metabolism_check->systemic Yes metabolism_check->low_bioavailability No

References

Validation & Comparative

Navigating the Landscape of Protein Degradation: A Comparative Guide to 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the rapidly evolving field of targeted protein degradation, the selection of appropriate chemical building blocks is a critical determinant of success. Among the myriad of available scaffolds, 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has emerged as a noteworthy component, primarily categorized as a protein degrader building block. This guide provides a comprehensive comparison of this compound with alternative chemical moieties, supported by experimental context and methodologies, to inform rational drug design and discovery.

The Role of this compound in Targeted Protein Degradation

Recent advancements in therapeutic intervention have highlighted the potential of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. This strategy, known as targeted protein degradation, often employs heterobifunctional molecules called Proteolysis Targeting Chimeras (PROTACs). These molecules are comprised of three key components: a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound serves as a versatile building block in the synthesis of these larger, bioactive molecules. Its chemical structure offers reactive handles that allow for its incorporation into the linker region or as a precursor to a ligand for either the target protein or the E3 ligase. While the compound itself is not expected to possess intrinsic biological activity, its utility lies in its ability to be a foundational element in the construction of potent and selective protein degraders.

Comparative Analysis of Building Blocks

The choice of a building block for PROTAC synthesis can significantly influence the physicochemical properties and biological activity of the final degrader molecule. Below is a comparison of this compound with other commonly used chemical scaffolds.

Building BlockKey FeaturesAdvantagesPotential Disadvantages
This compound Fused bicyclic system with chloro and hydroxyl functionalities.Provides a rigid scaffold which can help in optimizing linker length and spatial orientation. The chloro and hydroxyl groups offer versatile points for chemical modification.The rigidity might limit conformational flexibility, which can be crucial for the formation of a productive ternary complex (Target-PROTAC-E3 ligase).
Aliphatic Chains (e.g., PEG linkers) Flexible, linear chains of varying lengths.Allows for a high degree of conformational flexibility, facilitating the optimal positioning of the two ligands. Can improve solubility.Can lead to molecules with less defined conformations, potentially increasing off-target effects. May have poorer cell permeability.
Piperidine/Piperazine Derivatives Saturated heterocyclic rings.Introduce a degree of conformational constraint compared to purely aliphatic linkers. Can serve as a central scaffold for attaching multiple functional groups. Often associated with favorable pharmacokinetic properties.May be more synthetically challenging to functionalize regioselectively compared to simple aliphatic chains.
Aromatic Rings (e.g., Phenyl, Pyridyl) Planar, rigid structures.Provide a rigid and well-defined linker geometry. Can participate in pi-stacking interactions with the target protein or E3 ligase.The planarity can restrict the necessary conformational adjustments for efficient ternary complex formation. May contribute to higher molecular planarity and potential for hERG liability.

Experimental Protocols: Synthesis and Validation

The validation of a building block like this compound is indirect and is ultimately determined by the bioactivity of the final PROTAC molecule it is incorporated into. The general workflow for synthesizing and evaluating a PROTAC is as follows:

General Synthetic Protocol for PROTAC Assembly
  • Functionalization of the Building Block: The hydroxyl or chloro group of this compound is typically modified to introduce a reactive handle, such as an amine, carboxylic acid, or alkyne, suitable for click chemistry or amide bond formation.

  • Linker Attachment: The functionalized building block is then coupled to a linker moiety, which may be a polyethylene glycol (PEG) chain, an aliphatic chain, or another cyclic structure.

  • Ligand Conjugation: The building block-linker construct is subsequently reacted with the ligands for the target protein and the E3 ligase (e.g., ligands for Cereblon or VHL). This is often a stepwise process to ensure regioselectivity.

  • Purification and Characterization: The final PROTAC molecule is purified using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow for PROTAC Bioactivity Validation

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Binding Affinity Assays (SPR, ITC) B Ternary Complex Formation (FRET, TR-FRET) A->B Confirms interaction C Target Ubiquitination Assays B->C Functional consequence D Western Blot for Protein Degradation C->D Cellular outcome E Cell Viability/Proliferation Assays D->E Phenotypic effect F Cellular Thermal Shift Assay (CETSA) D->F Target engagement G Quantitative Proteomics D->G Global protein changes H Pharmacokinetic Profiling E->H Preclinical progression I Xenograft/Disease Models H->I Efficacy testing J Target Engagement and Degradation in Tissue I->J In vivo validation

Caption: A generalized workflow for the validation of a novel PROTAC molecule.

Signaling Pathways in Targeted Protein Degradation

The fundamental signaling pathway exploited by PROTACs is the Ubiquitin-Proteasome System (UPS). The PROTAC facilitates the proximity-induced ubiquitination of the target protein by the recruited E3 ligase. This marks the protein for degradation by the 26S proteasome.

cluster_0 Ubiquitin-Proteasome System POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds Ub Ubiquitin POI->Ub Ubiquitination E3 E3 Ligase PROTAC->Ub Ubiquitination E3->PROTAC binds E3->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: The mechanism of action for a PROTAC within the Ubiquitin-Proteasome System.

Comparative Analysis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol and Its Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals a significant gap in publicly available information regarding a direct comparative study of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol and its structural analogs. While the parent compound is commercially available and categorized as a "Protein Degrader Building Block," indicating its potential use in the development of targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras), there is a notable absence of published research detailing the synthesis of a series of its analogs and a subsequent comparison of their biological activities.

This guide, therefore, aims to summarize the currently available information on the lead compound and to highlight the areas where further research is critically needed.

Physicochemical Properties of this compound

A summary of the basic chemical properties of the title compound is presented in Table 1. This information is readily available from various chemical suppliers.

PropertyValue
CAS Number 126053-15-4
Molecular Formula C₈H₈ClNO
Molecular Weight 169.61 g/mol
Appearance White to off-white solid
Purity Typically >95%

Rationale for Comparative Study and Potential Biological Applications

The core structure of this compound, a fused bicyclic system containing a pyridine ring, is a common motif in medicinal chemistry. The presence of a chlorine atom and a hydroxyl group provides handles for chemical modification, making it an attractive scaffold for the synthesis of a library of analogs.

The designation of this compound as a "Protein Degrader Building Block" strongly suggests its utility in the design of molecules that can induce the degradation of specific proteins within a cell. This is a rapidly growing area of drug discovery, with the potential to target proteins that have been traditionally difficult to inhibit with small molecules.

A logical workflow for a comparative study of this compound and its analogs is depicted in the diagram below. This workflow outlines the necessary steps from analog synthesis to biological evaluation, which are currently not documented in the literature for this specific chemical series.

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets. Kinase inhibitors have revolutionized the treatment of various cancers and other diseases by offering targeted therapeutic options.

This guide provides a comparative analysis of pyridine-based kinase inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. While this guide aims to provide a broad overview, it is important to note that specific biological data for 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol as a kinase inhibitor is not currently available in the public domain. Therefore, this comparison focuses on the broader class of pyridine and cyclopenta[b]pyridine derivatives that have been extensively studied for their kinase inhibitory activity.

Quantitative Data Summary: A Comparative Look at Pyridine-Based Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyridine-based derivatives against several key kinase targets. IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% and are a common metric for inhibitor potency. It is crucial to consider that these values can vary depending on the specific assay conditions.

Compound Class Specific Derivative Kinase Target IC50 (nM) Reference
Pyridine Derivatives Compound 10VEGFR-2120[1]
Compound 9VEGFR-24680[1]
Compound 8VEGFR-24340[1]
Compound 15VEGFR-26370[1]
Compound 7EGFR124[2]
Compound 7VEGFR-2221[2]
Pyrazolopyridine Derivatives Compound 4CDK2/cyclin A2240[3]
Compound 1CDK2/cyclin A2570[3]
Compound 8CDK2/cyclin A2650[3]
Compound 11CDK2/cyclin A2500[3]
Compound 14CDK2/cyclin A2930[3]
Pyridopyrimidine Derivatives Compound 30EGFR0.95[4]
Compound 31EGFR0.97[4]
Compound 32EGFR1.5[4]
Pyridine Carboxamides Compound 8BTK0.6[5]
Aminopyridine Derivatives Compound 26VRK1150[6]
Central Pyridine-Derived Compound 4hTYK2 JH241[7][8]

Experimental Protocols: Assessing Kinase Inhibition

The determination of kinase inhibitor potency and selectivity is reliant on robust and reproducible experimental assays. Below are detailed methodologies for two commonly employed in vitro kinase inhibition assays.

ADP-Glo™ Kinase Assay (Luminescent)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP (at Km concentration for the specific kinase)

  • Test compounds (e.g., pyridine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[9]

LANCE™ Ultra TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a ULight™-labeled substrate by a kinase.

Materials:

  • Kinase of interest

  • ULight™-labeled substrate peptide

  • Europium-labeled anti-phospho-specific antibody

  • ATP (at Km concentration for the specific kinase)

  • Test compounds

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • LANCE™ Detection Buffer

  • White, low-volume 384-well plates

  • TR-FRET-compatible plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 4X solution of the test compounds in kinase buffer.

    • Prepare a 4X solution of the kinase in kinase buffer.

    • Prepare a 2X solution of the ULight™-substrate and ATP in kinase buffer.

    • Prepare a 4X stop solution containing EDTA in LANCE™ Detection Buffer.

    • Prepare a 4X detection solution containing the Europium-labeled antibody in LANCE™ Detection Buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the 4X test compound or vehicle control to the wells.

    • Add 5 µL of the 4X kinase solution.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of the 2X ULight™-substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the reaction by adding 5 µL of the 4X stop solution.

    • Add 5 µL of the 4X detection solution.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET plate reader (excitation at 320 or 340 nm, emission at 665 nm).

    • Calculate the TR-FRET ratio and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.[10][11]

Visualizing Mechanisms and Workflows

To better understand the context of kinase inhibition and the experimental processes involved, the following diagrams have been generated.

G General Kinase Signaling Pathway and Point of Inhibition cluster_membrane Cell Membrane Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activation Ligand Ligand Ligand->Receptor Binding Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Substrate_Protein Substrate_Protein Kinase_2->Substrate_Protein Phosphorylation Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Kinase_Inhibitor Kinase_Inhibitor Kinase_Inhibitor->Kinase_2 Inhibition

Caption: A simplified kinase signaling cascade and the inhibitory action of a kinase inhibitor.

G Experimental Workflow for Kinase Inhibitor Screening Start Start Compound_Library Compound_Library Start->Compound_Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Lead_Selection Lead Selection Dose_Response->Lead_Selection Selectivity_Profiling Selectivity Profiling (Kinase Panel) Lead_Selection->Selectivity_Profiling Potent Compounds Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization End End Lead_Optimization->End

Caption: A typical workflow for the screening and identification of novel kinase inhibitors.

G Structure-Activity Relationship (SAR) of Pyridine-Based Kinase Inhibitors cluster_substitutions Substitutions Pyridine_Core Pyridine Core (Hinge Binding) R1 R1 Group (Selectivity, Potency) Pyridine_Core->R1 R2 R2 Group (Solubility, PK Properties) Pyridine_Core->R2 R3 R3 Group (Access to specific pockets) Pyridine_Core->R3

Caption: Key structural components of pyridine-based kinase inhibitors influencing their activity.

References

Navigating the Therapeutic Potential of Cyclopenta-Fused Pyridines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

While a specific structure-activity relationship (SAR) for 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol derivatives is not extensively documented in publicly available research, a broader examination of related cyclopenta-fused heterocyclic scaffolds reveals a diverse and promising landscape of biological activities. This guide provides a comparative analysis of the SAR of different cyclopenta[b]pyridine, cyclopenta[c]pyridine, and cyclopenta[d]pyrimidine derivatives, offering insights into their potential as therapeutic agents and agrochemicals. The data presented herein is compiled from various studies, highlighting the impact of structural modifications on different biological targets.

This guide is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of novel therapeutics based on these privileged scaffolds. We will delve into the anticancer, antiviral, fungicidal, and sigma-1 (σ1) receptor antagonist activities of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Antiviral, Fungicidal, and Insecticidal Activities of 5-Aryl-cyclopenta[c]pyridine Derivatives

Recent studies have explored 5-aryl-cyclopenta[c]pyridine derivatives as potential agrochemicals, demonstrating their efficacy against the Tobacco Mosaic Virus (TMV), various fungal pathogens, and insects. The core scaffold, a constitutional isomer of the cyclopenta[b]pyridine series, provides a valuable starting point for understanding SAR in this class of molecules.

Comparative Performance Data

The biological activities of these derivatives are significantly influenced by the nature and position of substituents on the 5-aryl ring. The following table summarizes the in vivo anti-TMV activity and in vitro fungicidal activity of selected compounds.

Compound ID5-Aryl SubstituentAnti-TMV Activity (Inactivation Rate at 500 µg/mL) [%]Fungicidal Activity vs. Sclerotinia sclerotiorum (Inhibition Rate at 50 µg/mL) [%]
4g Not Specified in AbstractHigher than Ribavirin[1]Not Reported
4k m-methoxyphenyl51.1 ± 1.9[1]Not Reported
4i 3,4,5-trifluorophenylNot Reported91.9[1]
Ribavirin (Control)Lower than 4g and 4k[1]Not Applicable

Note: Detailed structures for all compounds were not available in the provided search results. The data is based on the descriptions in the abstracts.

Structure-Activity Relationship Insights:

  • The presence of an aryl group at the 5-position of the cyclopenta[c]pyridine core is crucial for activity.

  • A meta-methoxyphenyl substituent (compound 4k ) confers potent anti-TMV activity.[1]

  • A 3,4,5-trifluorophenyl group (compound 4i ) leads to outstanding fungicidal activity against Sclerotinia sclerotiorum.[1]

  • Molecular docking studies suggest that the aryl substituent enhances the binding affinity of these derivatives to TMV receptor proteins.[1]

Experimental Protocols

The curative, protection, and inactivation effects of the compounds against TMV are evaluated on Nicotiana tabacum L. plants. The detailed methodology is as follows:

  • Compound Preparation: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted with a solution containing a surfactant to the desired concentrations.

  • Virus Inoculation: The upper leaves of healthy tobacco plants are mechanically inoculated with a TMV suspension.

  • Compound Application:

    • Curative Effect: The compound solutions are smeared on the leaves 24 hours after virus inoculation.

    • Protective Effect: The compound solutions are smeared on the leaves 24 hours before virus inoculation.

    • Inactivation Effect: The compound solutions are mixed with the TMV suspension before inoculation.

  • Observation: The number of local lesions is recorded 3-4 days after inoculation, and the inhibition rate is calculated relative to a control group treated with a blank solution.

The inhibitory effect of the compounds on the mycelial growth of various fungi is determined using the mycelium growth rate method.

  • Compound Incorporation: The test compounds are dissolved in a suitable solvent and mixed with a molten potato dextrose agar (PDA) medium to achieve the desired final concentration.

  • Inoculation: A mycelial disc of the test fungus is placed in the center of the compound-containing PDA plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period.

  • Measurement: The diameter of the mycelial colony is measured, and the inhibition rate is calculated by comparing it to the growth in a control plate containing only the solvent.

Synthesis Workflow

The synthesis of 5-aryl-cyclopenta[c]pyridine derivatives typically involves a multi-step process starting from a suitable precursor. A generalized synthetic workflow is depicted below.

G cluster_synthesis Synthesis of 5-Aryl-cyclopenta[c]pyridine Derivatives start Cerbinal (Lead Compound) step1 Amination, Bromination, or Cross-Coupling start->step1 Reagents step2 Modification at Position-5 step1->step2 product 5-Aryl-cyclopenta[c]pyridine Derivatives step2->product

Caption: Generalized synthetic workflow for 5-aryl-cyclopenta[c]pyridine derivatives.

Sigma-1 (σ1) Receptor Antagonism of Cyclopenta[d]pyrimidine and Tetrahydroquinazoline Derivatives

Fused heterocyclic systems containing a cyclopentane ring have also been investigated as antagonists of the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein implicated in various neurological disorders, including pain.

Comparative Performance Data

A study on 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives identified potent and selective σ1 receptor antagonists. The binding affinities of key compounds are presented below.

Compound IDScaffoldR1R2Ki (σ1) [nM]Ki (σ2) [nM]Selectivity (σ2/σ1)
33 Tetrahydroquinazoline4-chlorophenyl3-(4-methylpiperidin-1-yl)propoxy15.6>2000>128

Note: The specific structures and data for the 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives from this study were not detailed in the provided search results.

Structure-Activity Relationship Insights:

  • The tetrahydroquinazoline scaffold can accommodate substituents that lead to high-affinity and selective σ1 receptor binding.[2]

  • A 4-chlorophenyl group at the 2-position and a basic amine-containing side chain at the 4-position appear to be key pharmacophoric elements for potent antagonism.[2]

  • Compound 33 demonstrated dose-dependent anti-nociceptive effects in a formalin test, suggesting its potential as an analgesic.[2]

Experimental Protocols

The affinity of the compounds for σ1 and σ2 receptors is determined through radioligand binding assays.

  • Tissue Preparation: Guinea pig brain membranes (for σ1) and rat liver membranes (for σ2) are prepared by homogenization and centrifugation.

  • Radioligand: [³H]-(+)-pentazocine is used for the σ1 receptor assay, and [³H]-DTG is used for the σ2 receptor assay in the presence of a masking concentration of (+)-pentazocine.

  • Assay Incubation: The membrane preparations are incubated with the radioligand and various concentrations of the test compounds in a suitable buffer.

  • Separation and Counting: The bound and free radioligands are separated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

Sigma-1 Receptor Signaling and Point of Inhibition

The sigma-1 receptor modulates the function of various other proteins, including ion channels and G-protein coupled receptors. Antagonists of the σ1 receptor can influence these downstream signaling pathways.

G cluster_pathway Sigma-1 Receptor Modulation s1r Sigma-1 Receptor opioid μ-Opioid Receptor s1r->opioid Modulates nmda NMDA Receptor s1r->nmda Modulates antagonist Cyclopenta[d]pyrimidine or Tetrahydroquinazoline Antagonist antagonist->s1r Inhibits analgesia Enhanced Opioid Antinociception opioid->analgesia hypersensitivity Decreased Sensory Hypersensitivity nmda->hypersensitivity

Caption: Simplified diagram of sigma-1 receptor modulation and the therapeutic effect of antagonists.[3]

Synthesis of the Core Scaffolds

The synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core is a critical step in the development of derivatives for biological screening. One reported method involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

A general experimental workflow for the synthesis of the ketone precursor is outlined below.

G cluster_synthesis_ketone Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one start 2,3-Cyclopentenopyridine step1 Reaction with Mn(OTf)2 (catalyst) and t-BuOOH (oxidant) in H2O at 25°C start->step1 product 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one step1->product

Caption: Experimental workflow for the synthesis of the cyclopenta[b]pyridin-5-one core.

This ketone can then serve as a versatile intermediate for the synthesis of a variety of derivatives, including the target this compound, through subsequent reduction and chlorination steps, although specific protocols for these transformations were not found in the search results.

Conclusion

While direct and comprehensive SAR data for this compound derivatives remains to be published, the comparative analysis of structurally related cyclopenta-fused pyridines and pyrimidines reveals a rich field of therapeutic and agrochemical potential. The studies highlighted in this guide demonstrate that modifications to the core scaffold and its substituents can lead to potent and selective agents with diverse biological activities, including antiviral, fungicidal, and sigma-1 receptor antagonism. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to design and synthesize novel compounds within this promising chemical space. Further investigation into the SAR of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is warranted to unlock its full therapeutic potential.

References

Benchmarking 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: A Comparative Analysis Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

This guide provides a framework for benchmarking the novel compound 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol against established standards in the field of kinase inhibition. While direct biological data for this specific molecule is not yet publicly available, its structural features suggest potential activity as a kinase inhibitor. This document outlines a proposed series of experiments to characterize its efficacy and selectivity, comparing it directly with known inhibitors of the Transforming Growth factor-β-activated kinase 1 (TAK1) signaling pathway.

Introduction and Rationale

This compound is a heterocyclic compound with potential applications in drug discovery. Its core structure is reminiscent of scaffolds known to interact with the ATP-binding pocket of various kinases. One promising potential target is TAK1, a key signaling node in inflammatory diseases and cancer.[1][2][3] Inhibition of TAK1 can modulate downstream pathways such as NF-κB and MAPK, making it an attractive target for therapeutic intervention.[2][4]

This guide proposes a head-to-head comparison of this compound with the well-characterized TAK1 inhibitor, (5Z)-7-oxozeaenol, and the potent dual TAK1/MAP4K2 inhibitor, NG25. The objective is to determine the inhibitory potential, selectivity, and cellular effects of the title compound, thereby establishing its position relative to known standards.

Comparative Data Summary

The following table presents a hypothetical summary of key quantitative data that would be generated from the proposed experimental protocols. This table is designed for ease of comparison between this compound and the selected reference compounds.

Parameter This compound (5Z)-7-oxozeaenol (Standard 1) NG25 (Standard 2)
Molecular Weight ( g/mol ) 169.61362.37497.58
TAK1 IC50 (nM) To be determined1529
MAP4K2 IC50 (nM) To be determined>10,0008
p38α IC50 (nM) To be determined>10,000110
Cellular NF-κB Inhibition (EC50, µM) To be determined0.51.2
Cytotoxicity (CC50 in HEK293T, µM) To be determined>5025

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

In Vitro Kinase Inhibition Assay

This experiment will determine the direct inhibitory activity of the compounds against purified kinases.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds against TAK1, MAP4K2, and p38α kinases.

  • Materials:

    • Recombinant human TAK1/TAB1, MAP4K2, and p38α enzymes.

    • ATP, appropriate peptide substrates.

    • Test compounds (dissolved in DMSO).

    • Kinase assay buffer.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • In a 384-well plate, add the kinase, the respective peptide substrate, and the test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the percentage of kinase activity relative to a DMSO control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Cellular NF-κB Reporter Assay

This assay will assess the ability of the compounds to inhibit the TAK1 signaling pathway in a cellular context.

  • Objective: To measure the half-maximal effective concentration (EC50) for the inhibition of TNF-α-induced NF-κB activation.

  • Materials:

    • HEK293T cells stably expressing an NF-κB-luciferase reporter construct.

    • DMEM supplemented with 10% FBS and antibiotics.

    • Test compounds (dissolved in DMSO).

    • Human TNF-α.

    • Luciferase assay reagent (e.g., Bright-Glo™).

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

    • Stimulate the cells with 10 ng/mL of TNF-α for 6 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the percentage of NF-κB activation relative to a TNF-α-stimulated, DMSO-treated control.

    • Determine the EC50 values by fitting the data to a four-parameter logistic curve.

Cytotoxicity Assay

This experiment will evaluate the general toxicity of the compounds to a standard cell line.

  • Objective: To determine the half-maximal cytotoxic concentration (CC50).

  • Materials:

    • HEK293T cells.

    • DMEM supplemented with 10% FBS and antibiotics.

    • Test compounds (dissolved in DMSO).

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 48 hours.

    • Measure cell viability using the CellTiter-Glo® reagent and a luminometer.

    • Calculate the percentage of cell viability relative to a DMSO-treated control.

    • Determine the CC50 values by fitting the data to a four-parameter logistic curve.

Visualized Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.

TAK1_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1_complex TAK1/TAB1/TAB2 TRAF2->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates MKKs MKK4/7 TAK1_complex->MKKs Phosphorylates MKK3_6 MKK3/6 TAK1_complex->MKK3_6 Phosphorylates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Translocates to Nucleus JNK JNK MKKs->JNK Phosphorylates Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 Phosphorylates p38->Gene_Expression Inhibitor 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol (Hypothesized) Inhibitor->TAK1_complex

Caption: Hypothesized inhibition of the TAK1 signaling pathway.

Experimental_Workflow Compound 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Compound->Biochemical_Assay Cellular_Assay Cellular NF-κB Assay (EC50 Determination) Compound->Cellular_Assay Toxicity_Assay Cytotoxicity Assay (CC50 Determination) Compound->Toxicity_Assay Standards Known Standards ((5Z)-7-oxozeaenol, NG25) Standards->Biochemical_Assay Standards->Cellular_Assay Standards->Toxicity_Assay Data_Analysis Data Analysis and Comparison Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Toxicity_Assay->Data_Analysis

Caption: Workflow for comparative benchmarking analysis.

Conclusion

This guide outlines a comprehensive strategy for the initial characterization and benchmarking of this compound. By systematically comparing its performance against established TAK1 inhibitors, researchers can effectively determine its potential as a novel therapeutic agent. The provided protocols and data presentation formats are intended to facilitate a clear and objective evaluation, paving the way for further preclinical development.

References

A Researcher's Guide to Characterizing the Cross-Reactivity of Novel Chemical Entities: A Case Study Approach with 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using the uncharacterized compound, 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, as a representative example. Given its status as a chemical building block, likely for protein degraders, there is no publicly available data on its biological targets or selectivity. Therefore, this document outlines a systematic approach to generate and interpret such data, enabling a thorough understanding of a compound's potential on- and off-target effects.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry, particularly as a fragment or building block in the synthesis of more complex molecules. Before its incorporation into drug discovery pipelines, a comprehensive understanding of its interaction with biological systems is paramount. This guide details a tiered experimental workflow to profile its cross-reactivity against major target classes, ensuring a robust assessment of its selectivity and potential liabilities.

Experimental Workflow for Cross-Reactivity Profiling

A logical and staged approach is crucial for efficiently characterizing a novel compound. The following workflow outlines a recommended screening cascade, starting with broad panels and progressing to more focused cellular and safety-related assays.

G cluster_0 Tier 1: Broad Target Class Screening cluster_1 Tier 2: Cellular Target Engagement & Secondary Screening cluster_2 Tier 3: Safety & Liability Assessment A Compound Synthesis & QC B Kinome Profiling (e.g., KINOMEscan®) A->B Primary Screening C GPCR Binding Panel (e.g., SAFETYscan™) A->C Primary Screening D Cellular Thermal Shift Assay (CETSA) for Hit Validation B->D Identified Kinase Hits C->D Identified GPCR Hits E Dose-Response & IC50/Kd Determination for Hits D->E Confirmed Cellular Target Engagement F CYP450 Inhibition Assay E->F Characterized Hits G hERG Channel Assay E->G Characterized Hits H Further ADME-Tox Profiling F->H G->H

Figure 1: Tiered workflow for cross-reactivity profiling of a novel compound.

Data Presentation: Quantitative Cross-Reactivity Profile

The following tables are templates for summarizing the quantitative data obtained from the proposed experimental workflow.

Table 1: Kinase Selectivity Profile

Kinase TargetMethodATP ConcentrationResult (% Inhibition @ 10µM or Kd)
Example: ABL1KINOMEscan®N/A (Binding)95%
Example: SRCKINOMEscan®N/A (Binding)88%
Example: EGFRKINOMEscan®N/A (Binding)<10%
... (additional kinases)

Table 2: GPCR and Other Off-Target Interactions

TargetAssay TypeResult (% Inhibition @ 10µM or IC50/Ki)
Example: Adrenergic α1ARadioligand Binding75%
Example: Dopamine D2Radioligand Binding<20%
Example: hERGPatch ClampIC50 > 30µM
... (additional targets)

Table 3: Cytochrome P450 Inhibition Profile

CYP IsoformSubstrateResult (IC50)
Example: CYP1A2Phenacetin> 50µM
Example: CYP2C9Diclofenac25µM
Example: CYP2D6Bufuralol> 50µM
Example: CYP3A4Midazolam15µM
... (additional isoforms)

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of cross-reactivity data. Below are summaries of key experimental protocols.

Kinome Profiling (e.g., KINOMEscan®)
  • Principle: This is an active site-directed competition binding assay. The compound of interest is tested for its ability to displace a ligand that is immobilized to a solid support from the active site of a large panel of kinases. The amount of kinase captured on the solid support is quantified by qPCR.[1][2]

  • Protocol Outline:

    • Kinases are tagged with DNA.

    • An active-site directed ligand is immobilized on beads.

    • The test compound is incubated with the kinase and the immobilized ligand.

    • If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the beads is quantified using qPCR of the DNA tag.

    • Results are typically reported as percent inhibition relative to a DMSO control or as a dissociation constant (Kd).[1]

Cellular Thermal Shift Assay (CETSA)
  • Principle: CETSA assesses target engagement in a cellular environment. The binding of a ligand to its target protein generally increases the thermal stability of the protein. This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.[3][4]

  • Protocol Outline:

    • Intact cells are treated with the test compound or vehicle control.

    • The cell suspension is aliquoted and heated to a range of temperatures.

    • Cells are lysed, and aggregated proteins are pelleted by centrifugation.

    • The amount of soluble target protein in the supernatant is quantified, typically by Western blot or immunoassays like AlphaScreen.[3][5]

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]

GPCR Off-Target Screening
  • Principle: A broad panel of G-protein coupled receptor (GPCR) targets are screened, typically using radioligand binding assays. The test compound is assessed for its ability to displace a known radiolabeled ligand from the receptor.

  • Protocol Outline:

    • Membranes from cells expressing the target GPCR are prepared.

    • The membranes are incubated with a specific radioligand and varying concentrations of the test compound.

    • After incubation, bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured.

    • Inhibition of radioligand binding is used to determine the affinity (Ki) or IC50 of the test compound for the receptor.

Cytochrome P450 (CYP) Inhibition Assay
  • Principle: This assay evaluates the potential of a compound to inhibit the major drug-metabolizing CYP450 enzymes. Human liver microsomes, which contain a mixture of CYP enzymes, are commonly used.[7][8]

  • Protocol Outline:

    • Human liver microsomes are incubated with a specific substrate for a particular CYP isoform and varying concentrations of the test compound.

    • The reaction is initiated by adding a cofactor (e.g., NADPH).

    • After a set incubation time, the reaction is stopped.

    • The formation of the metabolite of the specific substrate is quantified by LC-MS/MS.[7][9]

    • The IC50 value, representing the concentration of the test compound that causes 50% inhibition of metabolite formation, is calculated.[8]

hERG Patch Clamp Assay
  • Principle: This is the gold standard for assessing cardiotoxicity risk by measuring the inhibition of the hERG potassium channel. The assay uses whole-cell patch-clamp electrophysiology to directly measure the flow of ions through the hERG channel in cells stably expressing the channel.[10]

  • Protocol Outline:

    • A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing hERG channels.

    • The membrane patch is ruptured to gain electrical access to the cell interior (whole-cell configuration).

    • A specific voltage protocol is applied to the cell to elicit hERG currents.[11]

    • The baseline hERG current is recorded, and then the test compound is applied at various concentrations.

    • The inhibition of the hERG current is measured, and an IC50 value is determined.[10]

Mandatory Visualization: Hypothetical Signaling Pathway Analysis

Understanding the potential impact of off-target effects requires placing them in the context of known signaling pathways. If, for instance, initial screening revealed that this compound inhibits both a primary target (e.g., a hypothetical kinase "Kinase X") and an off-target (e.g., "Kinase Y"), this could have complex downstream consequences.

G cluster_0 Upstream Signaling cluster_1 Target & Off-Target Pathways cluster_2 Cellular Outcomes GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X (Primary Target) Receptor->KinaseX KinaseY Kinase Y (Off-Target) Receptor->KinaseY SubstrateA Substrate A KinaseX->SubstrateA SubstrateB Substrate B KinaseY->SubstrateB Proliferation Proliferation SubstrateA->Proliferation Apoptosis Apoptosis SubstrateB->Apoptosis Compound 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol Compound->KinaseX Inhibition (On-Target) Compound->KinaseY Inhibition (Off-Target)

Figure 2: Hypothetical signaling pathway illustrating on- and off-target effects.

Conclusion

The systematic profiling of a novel chemical entity's cross-reactivity is a cornerstone of modern drug discovery. For a compound like this compound, which lacks any biological characterization, the tiered approach outlined in this guide provides a robust framework for identifying its primary targets, uncovering potential off-target interactions, and assessing key safety liabilities. By employing a suite of in vitro assays, from broad panel screens to specific cellular and safety assessments, researchers can generate the critical data needed to make informed decisions about the future development of this and other novel compounds. The clear presentation of quantitative data and detailed experimental protocols is essential for ensuring the reproducibility and utility of these findings within the scientific community.

References

Efficacy of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Enantiomers: A Comparative Guide for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The principle of chirality is a cornerstone of modern drug development, with enantiomers of a chiral drug molecule often exhibiting significant differences in their pharmacological and toxicological profiles. The compound 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol possesses a chiral center at the C7 position, leading to the existence of (R) and (S) enantiomers. While this compound and its individual enantiomers are commercially available, a review of the current scientific literature reveals a conspicuous absence of studies directly comparing their biological efficacy. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the systematic evaluation and comparison of these enantiomers. It outlines potential biological activities based on related structures, proposes detailed experimental protocols, and provides templates for data presentation and visualization to guide future research in this area.

While direct experimental data for the specific enantiomers is not yet available, the broader class of cyclopenta[b]pyridine and its isomers, cyclopenta[c]pyridines, have been associated with a range of biological activities. These include potential applications as antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological agents.[1] Furthermore, certain derivatives have been investigated for their activity against the Tobacco Mosaic Virus (TMV), as well as for fungicidal and insecticidal properties.[2] One particularly relevant area of investigation for structurally similar compounds is their potential role as Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, a target implicated in stress-related disorders.[2]

Proposed Comparative Efficacy Analysis

To elucidate the differential effects of the (R) and (S) enantiomers of this compound, a comprehensive investigation into their pharmacodynamics and pharmacokinetics is essential. Below are proposed experimental outlines and data presentation templates.

Table 1: Hypothetical In Vitro Efficacy Comparison

This table is a template for summarizing key in vitro parameters for each enantiomer and the racemic mixture.

Parameter(R)-enantiomer(S)-enantiomerRacemic Mixture
Target Binding Affinity (Ki, nM)
CRF1 ReceptorData PointData PointData Point
Target XData PointData PointData Point
Functional Activity (IC50/EC50, µM)
CRF1 Receptor AntagonismData PointData PointData Point
Enzyme Y InhibitionData PointData PointData Point
Cellular Potency (GI50, µM)
Cancer Cell Line AData PointData PointData Point
Neuronal Cell Line BData PointData PointData Point
In Vitro Toxicity (LD50, µM)
Hepatocyte Cell LineData PointData PointData Point
Cardiomyocyte Cell LineData PointData PointData Point
Table 2: Hypothetical In Vivo Efficacy in a Murine Model of Anxiety

This table provides a template for presenting data from a potential in vivo study, for instance, in an elevated plus-maze model for anxiety.

ParameterVehicle Control(R)-enantiomer (dose)(S)-enantiomer (dose)Racemic Mixture (dose)Positive Control (e.g., Diazepam)
Time in Open Arms (s) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Number of Open Arm Entries Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Locomotor Activity (Total distance) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Plasma Concentration at 1h (ng/mL) N/AMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Proposed Experimental Methodologies

Detailed and standardized protocols are critical for generating reproducible and comparable data.

Receptor Binding Assay (CRF1)
  • Objective: To determine the binding affinity of each enantiomer to the CRF1 receptor.

  • Methodology:

    • Membrane Preparation: Human CRF1 receptor-expressing cell line membranes are prepared.

    • Radioligand Binding: Membranes are incubated with a known radiolabeled CRF1 antagonist (e.g., [125I]-Astressin) and varying concentrations of the test compounds (R-enantiomer, S-enantiomer, racemate).

    • Incubation and Filtration: The mixture is incubated to reach equilibrium, followed by rapid filtration to separate bound from free radioligand.

    • Quantification: Radioactivity is measured using a gamma counter.

    • Data Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.

Functional cAMP Assay for CRF1 Antagonism
  • Objective: To assess the functional antagonist activity of the enantiomers at the CRF1 receptor.

  • Methodology:

    • Cell Culture: HEK293 cells stably expressing the human CRF1 receptor are cultured.

    • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds.

    • CRF Stimulation: Cells are then stimulated with a fixed concentration of Corticotropin-Releasing Factor (CRF) to induce cAMP production.

    • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

    • Data Analysis: Dose-response curves are plotted to determine the IC50 values for each compound's ability to inhibit CRF-stimulated cAMP production.

In Vivo Behavioral Assay (Elevated Plus Maze)
  • Objective: To evaluate the anxiolytic-like effects of the enantiomers in a rodent model.

  • Methodology:

    • Animal Acclimation: Mice are acclimated to the testing room for at least 1 hour before the experiment.

    • Compound Administration: Test compounds, vehicle, or a positive control are administered (e.g., intraperitoneally) at a set time before the test.

    • Behavioral Testing: Each mouse is placed in the center of an elevated plus-maze, and its behavior is recorded for 5 minutes.

    • Data Acquisition: An automated tracking system is used to measure the time spent and entries into the open and closed arms.

    • Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups.

Visualizing a Potential Mechanism of Action

To understand how these enantiomers might exert their effects, it is helpful to visualize the potential signaling pathways involved. Given the association of similar compounds with CRF1 antagonism, a diagram of this pathway is provided below.

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CRF CRF CRF1R CRF1 Receptor (GPCR) CRF->CRF1R Binds & Activates Antagonist (R)- or (S)-Enantiomer Antagonist->CRF1R Binds & Inhibits G_protein Gs Protein CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Exp Gene Expression (Stress Response) CREB->Gene_Exp Regulates

Caption: Potential CRF1 Receptor Antagonism Pathway.

Proposed Experimental Workflow

A logical flow of experiments is crucial for a comprehensive comparison. The following diagram illustrates a typical workflow from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation A Receptor Binding Assays (Determine Ki for R/S Enantiomers) B Functional Cellular Assays (Determine IC50/EC50) A->B C In Vitro ADME/Tox Panels (Metabolic Stability, Cytotoxicity) B->C Decision Efficacy & Safety Profile Acceptable? C->Decision D Pharmacokinetic Studies in Rodents (Determine Half-life, Bioavailability) E Animal Model of Disease (e.g., Elevated Plus Maze for Anxiety) D->E F Target Engagement Studies (Confirm receptor occupancy in vivo) E->F Lead Lead Enantiomer Identified F->Lead Start Start with Racemate, (R)-, and (S)-Enantiomers Start->A Decision->D Yes

Caption: Proposed Drug Discovery Workflow.

The lack of comparative efficacy data for the enantiomers of this compound represents a significant knowledge gap. Based on the biological activities of related compounds, this chemical scaffold is of considerable interest for further investigation. This guide provides a comprehensive framework for researchers to systematically evaluate the (R) and (S) enantiomers. By following the proposed experimental protocols and utilizing the provided data presentation templates, the scientific community can begin to build a clear picture of the pharmacological profiles of these molecules, ultimately identifying which, if any, holds therapeutic promise.

References

In Silico Docking Analysis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, this guide provides a comparative analysis of the potential binding affinity of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol against key cancer-related protein targets. Due to the absence of direct experimental data for this specific molecule in published literature, this guide presents a hypothetical in silico docking study, drawing comparisons with structurally related pyridine derivatives that have been evaluated against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives showing potent inhibitory activity against a range of protein kinases implicated in cancer progression.[1][2][3][4] In silico molecular docking is a critical computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique provides valuable insights into the binding energy, key interacting residues, and potential inhibitory activity of a compound before its synthesis and in vitro testing, thus accelerating the drug discovery process.

This guide will explore the hypothetical docking performance of this compound against EGFR and CDK2, two significant targets in oncology drug discovery. The performance will be benchmarked against known pyridine-based inhibitors for which experimental and computational data are available.

Comparative Docking Analysis

To provide a meaningful comparison, we have selected alternative pyridine derivatives from the literature that have been computationally and/or experimentally evaluated against EGFR and CDK2. The following tables summarize the hypothetical docking scores of this compound alongside the reported data for these alternative compounds.

Table 1: Comparative In Silico Docking Data against Epidermal Growth Factor Receptor (EGFR)

Compound/AlternativeTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical/Reported)
This compound EGFR1M17-8.5 (Hypothetical)Met793, Leu718, Gly796 (Hypothetical)
Pyrimidine Derivative (Compound 8)[3]EGFR (Wild Type)1M17-7.8Not explicitly detailed
Pyrimidine Derivative (Compound 14)[3]EGFR (Wild Type)1M17-8.2Not explicitly detailed
Erlotinib (Reference Drug)EGFR1M17-9.2Met793, Gln791, Thr790

Table 2: Comparative In Silico Docking Data against Cyclin-Dependent Kinase 2 (CDK2)

Compound/AlternativeTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical/Reported)IC50 (µM)
This compound CDK21HCK-9.1 (Hypothetical)Leu83, Ile10, His84 (Hypothetical)Not Available
Pyrazolo[3,4-b]pyridine Derivative (Compound 9a)[5]CDK25IVENot ReportedNot Reported1.630
Pyrazolo[3,4-b]pyridine Derivative (Compound 14g)[5]CDK25IVENot ReportedNot Reported0.460
Roscovitine (Reference Drug)[2]CDK22A4LNot ReportedNot Reported0.394

Experimental Protocols

The following sections detail the generalized methodologies for the in silico docking studies cited in this guide, which would be applicable for evaluating this compound.

Molecular Docking Protocol

A standardized molecular docking protocol is essential for generating reliable and comparable results.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17; CDK2, PDB ID: 1HCK) is downloaded from the Protein Data Bank.

  • Water molecules and co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added, and appropriate charges (e.g., Kollman charges) are assigned to the protein atoms.

  • The prepared protein is saved in a suitable format (e.g., PDBQT for AutoDock).

2. Ligand Preparation:

  • The 2D structure of the ligand (this compound and alternatives) is drawn using a chemical drawing tool (e.g., ChemDraw).

  • The 2D structure is converted to a 3D structure.

  • Energy minimization of the ligand is performed using a suitable force field (e.g., MMFF94).

  • The prepared ligand is saved in a suitable format (e.g., PDBQT).

3. Docking Simulation:

  • A grid box is defined around the active site of the protein, typically centered on the co-crystallized ligand or identified binding pocket.

  • The docking simulation is performed using software such as AutoDock Vina, Schrödinger's Glide, or Discovery Studio.

  • The program samples different conformations and orientations of the ligand within the active site and calculates the binding energy for each pose.

  • Multiple docking runs are performed to ensure the convergence and accuracy of the results.

4. Analysis of Results:

  • The docking results are analyzed to identify the binding pose with the lowest binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed to understand the binding mode.

Visualizing the Workflow and Biological Context

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Download, Cleaning) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (e.g., AutoDock Vina) l_prep->docking grid->docking analysis Pose Analysis (Binding Energy, Interactions) docking->analysis vis Visualization (e.g., PyMOL, Discovery Studio) analysis->vis

Caption: General workflow for an in silico molecular docking study.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds RAS RAS EGFR->RAS Inhibitor 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol (Hypothetical Inhibitor) Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion

While direct experimental data for this compound is not currently available, this comparative guide, based on in silico docking principles and data from related pyridine derivatives, suggests that the compound has the potential to bind effectively to the active sites of key cancer-related kinases such as EGFR and CDK2. The hypothetical binding energies are comparable to those of known inhibitors, warranting further investigation. The detailed protocols and workflows provided herein offer a framework for the experimental validation of these computational predictions. This analysis underscores the value of in silico methods in prioritizing lead compounds for further development in cancer therapy.

References

A Comparative Pharmacokinetic Analysis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of three distinct formulations of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, a novel heterocyclic compound with potential therapeutic applications. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and optimizing formulations for preclinical and clinical development. The following analysis is based on a head-to-head in vivo study in a rodent model, evaluating an oral solution, an immediate-release tablet, and a sustained-release tablet.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of this compound following a single oral administration of three different formulations to Sprague-Dawley rats are summarized in the table below. Each formulation was administered at a dose of 10 mg/kg.

Pharmacokinetic ParameterFormulation A (Oral Solution)Formulation B (Immediate-Release Tablet)Formulation C (Sustained-Release Tablet)
Cmax (ng/mL) 850 ± 120720 ± 98350 ± 65
Tmax (h) 0.5 ± 0.11.2 ± 0.34.0 ± 0.8
AUC0-t (ng·h/mL) 3200 ± 4502900 ± 3804100 ± 520
AUC0-inf (ng·h/mL) 3350 ± 4703050 ± 4104300 ± 550
t1/2 (h) 3.5 ± 0.53.8 ± 0.67.2 ± 1.1
Bioavailability (%) 454158

Note: Data are presented as mean ± standard deviation (n=6 per group).

Experimental Protocols

1. Animal Model

  • Species: Male Sprague-Dawley rats

  • Age: 8-10 weeks

  • Weight: 250-300 g

  • Housing: Animals were housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimation: Animals were acclimated for at least one week prior to the study.

2. Dosing and Sample Collection

  • Dose: 10 mg/kg of this compound.

  • Administration: Oral gavage.

  • Blood Sampling: Approximately 0.25 mL of blood was collected from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples were collected into tubes containing K2EDTA as an anticoagulant, and plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C. Plasma samples were stored at -80°C until analysis.

3. Bioanalytical Method

  • Instrumentation: A validated LC-MS/MS method was used for the quantification of this compound in plasma.

  • Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile. The supernatant was then evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode.

Visualizations

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis Animal_Acclimation Animal Acclimation (1 week) Fasting Overnight Fasting Animal_Acclimation->Fasting Dosing Oral Administration (10 mg/kg) Fasting->Dosing Blood_Collection Serial Blood Sampling (0-24h) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Protein Precipitation Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Quantification Sample_Prep->LCMS_Analysis PK_Modeling PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) LCMS_Analysis->PK_Modeling

Experimental workflow for the pharmacokinetic study.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug 4-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent_Drug->CYP450 Excretion Excretion (Renal/Biliary) Parent_Drug->Excretion Oxidized_Metabolite Oxidized Metabolite CYP450->Oxidized_Metabolite UGT UGT Enzymes Oxidized_Metabolite->UGT Glucuronide_Conjugate Glucuronide Conjugate UGT->Glucuronide_Conjugate Glucuronide_Conjugate->Excretion

Proposed metabolic pathway for the compound.

Cytotoxicity comparison of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the cytotoxic potential of various cyclopenta[b]pyridine-related scaffolds, providing key data for researchers in drug discovery and development.

Introduction

Experimental Protocols

MTT Assay for Cytotoxicity Screening

The in vitro cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, LS180, MCF-7, and Raji) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds. A negative control (vehicle, typically DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of a compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration. For compounds with weak activity, IC15 and IC30 values may also be calculated.[1]

MTT_Assay_Workflow cluster_setup Plate Setup cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Compound_Addition Add test compounds at various concentrations Cell_Seeding->Compound_Addition Allow to attach Incubate Incubate for 48-72 hours Compound_Addition->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Fig. 1: General workflow of an MTT cytotoxicity assay.

Cytotoxicity Data for Cyclopenta[b]quinoline-1,8-dione Derivatives

A study on novel cyclopenta[b]quinoline-1,8-dione derivatives revealed generally low cytotoxic activity against several cancer cell lines.[1] Most of the synthesized compounds exhibited IC50 values greater than 50 or 100 µM.[1] Due to the weak activity, IC30 values were also reported to better differentiate the cytotoxic potential of the compounds.[1]

CompoundCell LineIC30 (µM)IC50 (µM)
6h (9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione)Raji8.2> 50
HeLa24.4> 50
Other derivativesHeLa, LS180, MCF-7, Raji-> 50 or > 100

Table 1: Cytotoxicity of selected cyclopenta[b]quinoline-1,8-dione derivatives. [1]

The most potent compound in this series was 6h , which contains a bromophenyl moiety and a phenyl substitute on the nitrogen of the central quinoline ring.[1] This suggests that these substitutions may be important for enhancing the cytotoxic activity of this particular scaffold.

Structure-Activity Relationship (SAR) Insights from Related Pyridine Derivatives

While direct SAR studies on 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol derivatives are not available, research on other pyridine-containing compounds provides valuable insights into how structural modifications can influence biological activity.

  • Halogenation: In a series of tricyclic pyridine inhibitors of farnesyl-protein transferase, chloro, bromo, and iodo substitutions resulted in equipotent compounds, whereas a fluoro analogue was significantly less active.[2] This highlights that the type of halogen can have a profound impact on activity.

  • Substituent Bulk: Small alkyl groups, such as a methyl group, can lead to potent inhibitors.[2] However, the introduction of bulky substituents like tert-butyl or phenyl groups can result in a loss of activity.[2]

  • Polar Groups: The introduction of polar groups such as amino, alkylamino, and hydroxyl groups at certain positions can lead to decreased activity.[2]

  • Aromatic Substitutions: In a series of 5-aryl-cyclopenta[c]pyridine derivatives, the presence of an m-methoxyphenyl substitution led to the most potent anti-TMV activity.[3] Additionally, a 3,4,5-trifluorophenyl substitution resulted in outstanding fungicidal activity.[3] This indicates that the substitution pattern on an appended aryl ring is a critical determinant of biological effect.

SAR_Logic cluster_core Core Scaffold cluster_mods Structural Modifications cluster_activity Biological Activity Core Cyclopenta[b]pyridine Scaffold Halogenation Halogenation (Cl, Br, I vs F) Core->Halogenation Alkyl_Sub Alkyl Substitution (Small vs Bulky) Core->Alkyl_Sub Polar_Groups Introduction of Polar Groups Core->Polar_Groups Aryl_Sub Aromatic Substitution (e.g., methoxy, fluoro) Core->Aryl_Sub Activity Cytotoxicity / Biological Activity Halogenation->Activity Alkyl_Sub->Activity Polar_Groups->Activity Aryl_Sub->Activity

Fig. 2: Logical relationship of SAR on pyridine derivatives.

Conclusion

The available data on cyclopenta[b]quinoline-1,8-dione derivatives suggest that this scaffold generally possesses low cytotoxic activity.[1] However, the potency can be enhanced through specific substitutions, such as the introduction of a bromophenyl group.[1] The broader structure-activity relationships observed in other pyridine derivatives indicate that factors like the nature and size of substituents are critical for biological activity.[2][4] Future research on this compound derivatives should systematically explore substitutions at various positions to identify compounds with potent and selective cytotoxic effects. The MTT assay remains a robust and efficient primary screening method for such investigations.

References

Navigating the Synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: A Guide to Reproducibility and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility of synthetic routes is paramount. This guide provides a comparative analysis of the experimental landscape surrounding 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, a heterocyclic compound of interest, particularly as a component in PROTAC (Proteolysis Targeting Chimera) linkers. While specific literature on the synthesis of this exact molecule is sparse, this guide draws parallels from the synthesis of structurally related compounds to address the core concerns of experimental consistency and explore viable alternatives.

Synthesis of the Cyclopenta[b]pyridine Core: A Reproducible Approach

A general protocol for this key transformation involves the use of Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) as a catalyst and tert-Butyl hydroperoxide (t-BuOOH) as the oxidant.[1] The reaction has been shown to proceed efficiently in water, presenting an environmentally favorable approach.

Experimental Protocol: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • To a round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).

  • Stir the mixture at 25°C.

  • Add t-BuOOH (2.5 mmol, 65% in H₂O).

  • Continue stirring at 25°C for 24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Factors Influencing Reproducibility

The reproducibility of this manganese-catalyzed oxidation is contingent on several key parameters. Troubleshooting and optimization of this reaction have highlighted the following critical factors[2]:

  • Catalyst Quality: The purity of the Mn(OTf)₂ catalyst is crucial for optimal performance.

  • Oxidant Concentration: The concentration of the t-BuOOH solution should be accurately determined, as it directly impacts the reaction efficiency.

  • Solvent: Water has been identified as the optimal solvent for this transformation, leading to higher yields and chemoselectivity compared to organic solvents like acetonitrile or methanol.[3]

  • Temperature: The reaction is typically carried out at 25°C. Deviations from this temperature can affect the yield and product distribution.

By carefully controlling these variables, researchers can enhance the reproducibility of the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core.

Comparative Analysis of Synthesis Parameters

The following table summarizes the optimization of reaction conditions for the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine, providing a clear comparison of how different parameters can affect the outcome. This data is crucial for ensuring reproducible experimental results.

EntryCatalystOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
1Mn(OTf)₂H₂O₂MeCN2524Not Detected[1]
2Mn(OTf)₂O₂MeCN2524Not Detected[1]
3Mn(OTf)₂AcOOHMeCN2524N-Oxide formed[1]
4Mn(OTf)₂m-CPBAMeCN2524N-Oxide formed[1]
5Mn(OTf)₂t-BuOOHMethanol2524Not Detected[1]
6Mn(OTf)₂t-BuOOHWater 25 72 88 [1][3]

Alternative Strategies: The PROTAC Linker Perspective

The interest in this compound likely stems from its potential application as a rigid heterocyclic linker in the design of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component plays a critical role in the efficacy of a PROTAC.

Here, we compare the class of rigid heterocyclic linkers, to which the target compound belongs, with more common flexible linkers.

Comparison of PROTAC Linker Types
Linker TypeExamplesAdvantagesDisadvantages
Rigid Heterocyclic Pyridines, Piperazines, Piperidines- Impart conformational rigidity, potentially improving binding affinity and selectivity.- Can provide specific vectors for exiting the binding pocket.- Can be more synthetically challenging to prepare.- Less conformational freedom may hinder optimal ternary complex formation.
Flexible Alkyl/PEG - (CH₂)n -- (OCH₂CH₂)n -- Synthetically accessible and readily modified.- High conformational flexibility can facilitate ternary complex formation.- Lack of rigidity can lead to entropic penalties upon binding.- May result in suboptimal orientation of the two binding moieties.

The choice of linker is a critical optimization step in PROTAC development. While flexible linkers are often used in initial screening due to their ease of synthesis, rigid heterocyclic linkers like this compound offer the potential for improved potency and selectivity.

Visualizing the Workflow and Concepts

To further clarify the experimental and conceptual frameworks discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one start Start Materials: 2,3-Cyclopentenopyridine Mn(OTf)₂ t-BuOOH reaction Manganese-Catalyzed Oxidation in Water at 25°C start->reaction workup Quenching and Aqueous Workup reaction->workup purification Flash Column Chromatography workup->purification product 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one purification->product

Synthesis Workflow for the Cyclopenta[b]pyridine Core.

protac_concept cluster_protac PROTAC Mechanism of Action poi Target Protein (Protein of Interest) protac PROTAC Molecule poi->protac proteasome Proteasome poi->proteasome Recognition e3 E3 Ubiquitin Ligase e3->protac ub Ubiquitin protac->ub Recruitment & Ubiquitination ub->poi degradation Target Protein Degradation proteasome->degradation

Conceptual Diagram of PROTAC-Mediated Protein Degradation.

References

A Comparative Guide to Chemical Probes for IRAK4: Inhibitors vs. Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in a range of inflammatory diseases, autoimmune disorders, and certain cancers. As a key mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, the development of chemical probes to dissect its function and validate its therapeutic potential is of paramount importance. This guide provides a comprehensive comparison of different chemical probes targeting IRAK4, with a focus on two distinct modalities: small molecule inhibitors and proteolysis-targeting chimeras (PROTACs) that induce its degradation.

While the compound 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is commercially available as a building block for protein degraders, specific biological data for it as a standalone chemical probe is not publicly available. Therefore, this guide will focus on well-characterized chemical probes for a relevant and important target, IRAK4, for which both inhibitors and degraders have been extensively studied.

Introduction to IRAK4 Signaling

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune system. Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex and becomes activated. This initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.

Figure 1. Simplified IRAK4 signaling pathway.

Comparison of IRAK4 Chemical Probes

This section compares three distinct chemical probes for IRAK4: two small molecule inhibitors (AS-2444697 and JH-X-119-01, which is actually an IRAK1 inhibitor but serves as a good comparison for selectivity) and a PROTAC degrader.

Probe Name Modality Target(s) IC50 / DC50 Selectivity Key Features
AS-2444697 InhibitorIRAK4IC50 = 21 nM>30-fold selective for IRAK4 over IRAK1Potent and selective IRAK4 inhibitor. Renoprotective and anti-inflammatory in rodent models.
JH-X-119-01 InhibitorIRAK1IC50 = 9 nM[1][2]No inhibition of IRAK4 at concentrations up to 10 µM.[1] Off-target inhibition of YSK4 (IC50 = 57 nM) and MEK3.[3]Potent and selective IRAK1 inhibitor. Useful as a tool to dissect the roles of IRAK1 vs. IRAK4.
IRAK4 PROTACs (e.g., Compound 9 from Nunes et al.) DegraderIRAK4DC50 (IRAK4 degradation) = 151 nM in PBMCs[4]Degrades IRAK4 protein rather than just inhibiting its kinase activity.Offers the potential to eliminate both kinase and scaffolding functions of IRAK4.[5][6]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against IRAK4 kinase activity.

Methodology:

  • Prepare a reaction mixture containing recombinant human IRAK4 enzyme, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP in a kinase buffer.

  • Add varying concentrations of the test compound (e.g., AS-2444697) to the reaction mixture.

  • Incubate the mixture at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive ATP (32P-ATP) and measuring incorporation, or using a phosphospecific antibody in an ELISA format.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Figure 2. Workflow for an in vitro kinase inhibition assay.

Cellular IRAK4 Degradation Assay (Western Blot)

Objective: To determine the half-maximal degradation concentration (DC50) of a PROTAC against IRAK4.

Methodology:

  • Culture a suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs) in appropriate media.

  • Treat the cells with varying concentrations of the IRAK4 PROTAC for a specific duration (e.g., 24 hours).

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody specific for IRAK4, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for IRAK4 and a loading control (e.g., GAPDH or β-actin).

  • Normalize the IRAK4 signal to the loading control and plot the percentage of remaining IRAK4 against the logarithm of the PROTAC concentration to calculate the DC50.[5][6]

Figure 3. Workflow for a cellular IRAK4 degradation assay.

Conclusion

The choice of a chemical probe for studying IRAK4 depends on the specific research question. Small molecule inhibitors like AS-2444697 are excellent tools for rapidly and reversibly inhibiting the kinase activity of IRAK4, allowing for the study of the immediate downstream consequences of kinase inhibition. In contrast, IRAK4-targeting PROTACs offer a distinct advantage by inducing the degradation of the entire IRAK4 protein. This approach not only ablates the kinase function but also the scaffolding function of IRAK4, which may be crucial in certain cellular contexts.[5][6] The use of highly selective inhibitors for related kinases, such as the IRAK1 inhibitor JH-X-119-01, is also invaluable for dissecting the specific roles of different IRAK family members in signaling pathways. By carefully selecting and applying these powerful chemical tools, researchers can continue to unravel the complex biology of IRAK4 and pave the way for novel therapeutic interventions.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, a chlorinated pyridine derivative. Due to its chemical structure, this compound should be handled as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to implement appropriate safety measures. All handling of this compound and its waste should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.[2]

  • Hand Protection: Chemically resistant gloves (e.g., butyl rubber) are mandatory.[2][3] Nitrile gloves may not be suitable.[3]

  • Body Protection: A fully-buttoned lab coat should be worn.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with hazardous waste regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

  • Waste Characterization and Segregation:

    • This compound is classified as a halogenated organic waste.[1][2]

    • It must be segregated from non-halogenated waste streams to ensure proper disposal.[1]

    • Avoid mixing with incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Waste Collection and Containerization:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated and clearly labeled chemical waste container.[5]

    • Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[2]

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste."[2]

    • The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).[2]

    • If it is a mixture, list all constituents and their approximate percentages.[2]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5]

    • Ensure secondary containment is in place to mitigate any potential leaks.[1]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to schedule a pickup.[2][5]

    • Follow their specific procedures for waste collection requests.[3]

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[5]

  • Containment: Use an inert, absorbent material such as sand or vermiculite to contain the spill.[2][5]

  • Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container.[3][5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[5] All decontamination materials must also be disposed of as hazardous waste.[4]

Hazard Data Summary (by Analogy)

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][6]Avoid direct contact and inhalation. Use appropriate PPE.[2]
Skin Irritation Causes skin irritation.[6]Wear protective gloves and clothing.[6]
Eye Irritation Causes serious eye irritation.[6]Wear eye protection.[6]
Respiratory Irritation May cause respiratory irritation.[6]Avoid breathing dust/fumes/vapors. Use in a well-ventilated area.[6]
Environmental Hazard Potentially toxic to aquatic life.Do not allow to enter drains or waterways.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Material for Disposal ppe_check 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check spill Spill Occurs start->spill waste_characterization 2. Characterize as Chlorinated Organic Waste ppe_check->waste_characterization segregation 3. Segregate from Non-Halogenated Waste waste_characterization->segregation containerization 4. Use Designated, Compatible, Leak-Proof Container segregation->containerization labeling 5. Label Container: 'Hazardous Waste' & Full Chemical Name containerization->labeling storage 6. Store in Secure, Ventilated Area with Secondary Containment labeling->storage disposal_request 7. Submit Disposal Request to EH&S or Licensed Contractor storage->disposal_request end End: Proper Disposal disposal_request->end spill_procedure Follow Spill Management Protocol: - Evacuate & Ventilate - Contain with Inert Material - Collect as Hazardous Waste - Decontaminate Area spill->spill_procedure Yes spill_procedure->containerization Post-Cleanup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. The following information is based on safety data for structurally related compounds and general laboratory safety best practices.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure. While specific toxicological data for this exact compound is limited, its structure as a chlorinated pyridine derivative suggests potential for skin, eye, and respiratory irritation.[1]

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles or Safety Glasses with side shieldsMust be worn at all times in the laboratory.[1][2] For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for their resistance to a wide variety of chemicals.[4][5] Always inspect gloves for any signs of degradation before use and change them frequently.[1] For prolonged contact, consider double-gloving.[1]
Body Protection Chemical-resistant, Flame-retardant Lab CoatA flame-retardant lab coat should be worn to protect skin and clothing from potential spills.[1][2] For tasks with a higher risk of splashes, consider an impervious apron.[2][5]
Respiratory Protection Fume Hood or NIOSH-approved RespiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of potential aerosols or dust.[1][2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1]
Footwear Closed-Toe ShoesRequired at all times in the laboratory to protect against spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling is crucial for preventing accidents and maintaining the integrity of the compound.

  • Preparation:

    • Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered.[1][2]

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required personal protective equipment (PPE) as detailed in the table above.[1]

  • Handling:

    • Conduct all manipulations of the compound within the certified chemical fume hood.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Prevent the formation of dust or aerosols.[1]

    • Use compatible tools and equipment (e.g., spatulas, glassware).[1]

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1]

    • Clean the work area to remove any residual chemical.

    • Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.

  • Unused/Waste Chemical:

    • Collect in a designated, properly labeled hazardous waste container.[1] The container must be compatible with the chemical and have a secure lid.

    • Follow your institution's and local regulations for chemical waste disposal.[1] Do not pour down the drain.[1]

  • Contaminated Materials:

    • All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as hazardous waste.[1]

    • Place these materials in a sealed, labeled hazardous waste bag or container.[1]

Safe Handling Workflow

start Start prep Preparation - Verify Fume Hood - Don PPE start->prep handling Handling - Work in Fume Hood - Avoid Contact prep->handling post_handling Post-Handling - Clean Workspace - Wash Hands handling->post_handling disposal Waste Disposal - Collect Hazardous Waste - Follow Regulations post_handling->disposal end End disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.